molecular formula C7H19N3 B7799188 N,N-Bis(3-aminopropyl)methylamine CAS No. 11071-12-8

N,N-Bis(3-aminopropyl)methylamine

Cat. No.: B7799188
CAS No.: 11071-12-8
M. Wt: 145.25 g/mol
InChI Key: KMBPCQSCMCEPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(3-aminopropyl)methylamine is a useful research compound. Its molecular formula is C7H19N3 and its molecular weight is 145.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPCQSCMCEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044510
Record name N,N-Bis(3-aminopropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

105-83-9, 11071-12-8
Record name Bis(3-aminopropyl)methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(3-aminopropyl)methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(3-aminopropyl)methylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(3-aminopropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(3-aminopropyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-methyldipropylenetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-BIS(3-AMINOPROPYL)METHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZM34D74O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a versatile polyamine intermediate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, and application. The narrative emphasizes the causal relationships behind its chemical behavior and the logic underpinning its use in advanced materials and pharmaceutical development.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine, is a trifunctional amine featuring two primary amine groups and one central tertiary amine.[1] This unique structure is the foundation of its utility as a chemical building block and functional agent.

Molecular Structure and Identifiers

The compound's structure imparts a combination of flexibility from the propylene chains and high reactivity from the three nitrogen centers.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
CAS Number 105-83-9[1][2]
IUPAC Name N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine[1]
Molecular Formula C₇H₁₉N₃[3]
Molecular Weight 145.25 g/mol [3]
Canonical SMILES CN(CCCN)CCCN[1]
Synonyms 3,3'-Diamino-N-methyldipropylamine, Methyliminobispropylamine[1][4]
Physicochemical Data

The physical properties of this compound are characteristic of a liquid polyamine, dictating its handling, storage, and reaction conditions. Its complete miscibility in water is a key feature for many applications.[2][3]

Table 2: Key Physicochemical Properties

PropertyValueSource(s)
Appearance Colorless to almost colorless liquid[5]
Boiling Point 110-112 °C at 6 mmHg[6]
Melting Point -30 to -28 °C[2]
Density 0.901 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.4725[6]
Water Solubility 1000 g/L at 20 °C (Completely miscible)[2][3]
pKa (at 30 °C) pK₁: 6.32, pK₂: 9.19, pK₃: 10.33[2]
Flash Point 102.8 °C (217 °F)[2]

Synthesis Pathway: A Field-Proven Protocol

From an industrial and laboratory perspective, the most robust and efficient synthesis of this compound involves a two-step process: a bis-cyanoethylation of methylamine followed by catalytic hydrogenation. This method avoids the need for chromatographic purification, delivering high-purity product in nearly quantitative yields.[2]

SynthesisWorkflow Start Methylamine (CH₃NH₂) + Acrylonitrile (2 eq.) Step1 Step 1: Bis-Michael Addition (Cyanoethylation) Start->Step1 Intermediate Intermediate: N,N-Bis(2-cyanoethyl)methylamine Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product Final Product: This compound Step2->Product Catalyst Raney® Nickel Catalyst H₂ (50 psi), 7N NH₃ in MeOH Catalyst->Step2

Caption: Two-step synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for synthesizing N-alkylbis(3-aminopropyl)amines.[2][7]

Step 1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place a 40% aqueous solution of methylamine. The flask should be cooled in an ice-water bath.

  • Reagent Addition: Slowly add acrylonitrile (2.1 equivalents) dropwise via the dropping funnel. The causality here is critical: the reaction is highly exothermic, and slow addition is necessary to maintain the internal temperature below 30 °C, preventing runaway polymerization of acrylonitrile.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the bis-addition goes to completion.

  • Work-up: The resulting mixture, containing the dinitrile intermediate, can often be used directly in the next step without extensive purification, a key advantage of this process.[2]

Step 2: Catalytic Hydrogenation to this compound

  • Reactor Setup: Transfer the crude dinitrile from Step 1 into a high-pressure hydrogenation vessel (e.g., a Parr reactor).

  • Catalyst and Solvent: Add the solvent, which is a 7 N solution of ammonia in methanol. The methanolic ammonia serves a dual purpose: it is the solvent and the ammonia helps to suppress the formation of secondary amine byproducts during the reduction of the primary amines.[7] Add Raney® Nickel catalyst (approx. 5-10% by weight relative to the dinitrile) as a slurry in methanol.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen. Heat the mixture to 60-80 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Typically, this takes 3-6 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

  • Purification: The solvent (methanolic ammonia) is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Structural Characterization and Analytical Control

Confirming the identity and purity of the synthesized product is paramount. A combination of NMR spectroscopy and mass spectrometry provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra. The following are the expected peak assignments in a typical deuterated solvent like CDCl₃.

¹H NMR (400 MHz, CDCl₃) - Expected Spectrum:

  • δ ~2.7 ppm (triplet, 4H): Protons on the carbons adjacent to the primary amine groups (-CH₂ -NH₂). The triplet arises from coupling to the adjacent methylene protons.

  • δ ~2.4 ppm (triplet, 4H): Protons on the carbons adjacent to the tertiary nitrogen (N-CH₂ -). This triplet also results from coupling to the central methylene protons.

  • δ ~2.2 ppm (singlet, 3H): Protons of the methyl group attached to the tertiary nitrogen (N-CH₃ ). This is a sharp singlet as there are no adjacent protons to couple with.

  • δ ~1.6 ppm (multiplet, 4H): Protons of the central methylene groups (-CH₂-CH₂ -CH₂-). This signal is a multiplet (quintet) due to coupling with the four protons on each adjacent carbon.

  • δ ~1.3 ppm (broad singlet, 4H): Protons of the two primary amine groups (-NH₂ ). This signal is often broad due to quadrupole broadening and chemical exchange; its integration confirms the presence of four protons.

¹³C NMR (101 MHz, CDCl₃) - Expected Spectrum:

  • δ ~56 ppm: Carbon of the methylene groups adjacent to the tertiary nitrogen (C H₂-N).

  • δ ~42 ppm: Carbon of the methyl group (C H₃-N).

  • δ ~40 ppm: Carbon of the methylene groups adjacent to the primary amine groups (C H₂-NH₂).

  • δ ~31 ppm: Carbon of the central methylene groups (-CH₂-C H₂-CH₂-).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key structural information through predictable fragmentation patterns. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable, resonance-stabilized iminium cation.[8][9]

cluster_path1 α-Cleavage Path 1 cluster_path2 α-Cleavage Path 2 mol H₂N-CH₂-CH₂-CH₂ N(CH₃) -CH₂-CH₂-CH₂-NH₂ mol_ion [M]⁺• m/z = 145 frag1 Fragment Ion H₂C=N⁺(CH₃)CH₂CH₂CH₂NH₂ m/z = 101 mol_ion->frag1 Loss of •C₃H₆NH₂ frag2 Fragment Ion CH₃N⁺(CH₂CH₂CH₂NH₂)₂ m/z = 58 mol_ion->frag2 Loss of •CH₂CH₂NH₂

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

The molecular ion peak [M]⁺• is expected at m/z = 145, consistent with its odd number of nitrogen atoms (the Nitrogen Rule).[8] The base peak in the spectrum is often one of the highly stable iminium ions formed via alpha-cleavage. The two primary alpha-cleavage points would lead to major fragments at:

  • m/z = 101: Resulting from the cleavage of a C-C bond alpha to the tertiary nitrogen, leading to the [CH₃N(CH₂)(CH₂CH₂CH₂NH₂)]⁺ ion.

  • m/z = 58: Resulting from cleavage alpha to a primary amine, leading to the [CH₂=NH₂]⁺ ion, and also potentially from cleavage at the tertiary amine to form [CH₃N(CH₂)₂]⁺.

Core Applications and Methodologies

The trifunctional nature of this compound makes it a highly effective agent in polymer chemistry, materials science, and as a synthetic precursor.

Epoxy Resin Curing Agent

The two primary amine groups provide four reactive hydrogens that can participate in the ring-opening polymerization of epoxy resins.[10] The central tertiary amine often acts as an accelerator for the curing reaction. This makes the compound an efficient cross-linking agent, producing thermoset polymers with high mechanical strength and thermal resistance.[8][11]

Protocol: Evaluating Curing Kinetics with Differential Scanning Calorimetry (DSC)

This protocol provides a self-validating system to quantify the performance of the amine as a curing agent for a standard epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA).

  • Formulation: Prepare a stoichiometric mixture of the epoxy resin and the amine curing agent. The stoichiometric ratio is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound (MW = 145.25), which has 4 active hydrogens, the AHEW is 145.25 / 4 = 36.3 g/eq.

  • Sample Preparation: Accurately weigh 5-10 mg of the freshly prepared, thoroughly mixed formulation into a standard aluminum DSC pan. Seal the pan hermetically.

  • DSC Analysis (Dynamic Scan):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

    • An exothermic peak will be observed, representing the heat released during the curing reaction.[12]

  • Data Interpretation:

    • Total Heat of Reaction (ΔH_total): Integrate the area under the exothermic peak. This value (in J/g) is the total energy released during the cure.

    • Onset Temperature (T_onset) and Peak Temperature (T_peak): These temperatures provide information about the initiation and maximum rate of the curing reaction.

  • DSC Analysis (Isothermal Scan - Optional):

    • To determine cure time at a specific temperature, heat a fresh sample rapidly to the desired isothermal temperature (e.g., 120 °C) and hold it for a set time (e.g., 60 minutes).

    • Integrate the resulting exothermic peak to find the heat released at that temperature (ΔH_iso).

    • After the isothermal step, cool the sample and run a second dynamic scan as described above to measure any residual heat of cure (ΔH_residual).

    • The degree of cure (%) at the isothermal temperature can be calculated as: (ΔH_total - ΔH_residual) / ΔH_total * 100.[12]

  • Glass Transition Temperature (Tg): The Tg of the fully cured material, a critical measure of its thermal performance, is determined by the midpoint of the transition observed in the second dynamic heating scan.[4]

Precursor for Pharmaceutical and Chelating Agents

The spaced amine functionalities make this molecule an ideal scaffold or linker in more complex chemical structures.

  • DNA Bis-Intercalators: The flexible polyaminic chain can be used to link two planar chromophores. These resulting molecules are designed to bind to DNA by inserting the chromophores between base pairs, a mechanism studied for its potential to inhibit cancer cell proliferation.[8]

  • Chelating Agents: The nitrogen atoms act as Lewis bases, readily donating their lone pair electrons to form stable coordinate bonds with metal ions. This makes the molecule a precursor for synthesizing more complex chelating agents used in water treatment, metal cleaning, and to control metal ion bioavailability in various formulations.[4][13] The multiple binding sites lead to a high-affinity "chelate effect."

Safety and Handling

As with most aliphatic amines, this compound requires careful handling.

  • Hazards: It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[1]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In case of ingestion or inhalation, seek immediate medical attention.[10][11]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 2). The Indispensable Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Denton, D. S., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Preparative Biochemistry & Biotechnology, 37(3), 249–256. Retrieved from [Link]

  • ResearchGate. (2007). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. Retrieved January 5, 2026, from [Link]

  • Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Application News No. AD-0196. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 5, 2026, from [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved January 5, 2026, from [Link]

  • UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. Retrieved January 5, 2026, from [Link]

  • ThreeBond. (1990). Curing Agents for Epoxy Resin. Technical News, 32. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of methylamine. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2021). (a) Protocol for mixing curing agents in epoxy resin for DSC.... Retrieved January 5, 2026, from [Link]

  • NETZSCH. (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved January 5, 2026, from [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved January 5, 2026, from [Link]

Sources

N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9 applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)

Abstract

This compound (CAS No. 105-83-9), hereafter referred to as BAPMA, is a versatile triamine characterized by the presence of two primary amine groups and one central tertiary amine group. This unique molecular architecture confers a distinct reactivity profile, establishing BAPMA as a critical component and building block in a multitude of industrial and research applications. Its utility spans from being a high-performance curing agent for epoxy resins to a foundational intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of BAPMA's core applications, elucidating the chemical principles behind its function and offering insights for its practical implementation in research and development settings.

Compound Profile: Structure and Physicochemical Properties

The efficacy of BAPMA in its various applications is a direct consequence of its molecular structure and resulting physical properties. Understanding these fundamentals is key to optimizing its use in any given system.

Chemical Identity and Structure

BAPMA's structure features a central methyl-substituted tertiary amine linked to two propyl chains, each terminated by a primary amine. This arrangement provides three reactive nitrogen sites, making it a highly functional molecule.

Epoxy_Curing cluster_reactants Reactants cluster_process Curing Process cluster_product Product BAPMA BAPMA (R-NH₂) Initiation Step 1: Ring Opening Primary amine attacks epoxide BAPMA->Initiation Epoxy Epoxy Resin (Glycidyl Ether) Epoxy->Initiation Propagation Step 2: Cross-linking Further reactions form network Initiation->Propagation Forms secondary amines and hydroxyl groups CuredResin Cured Thermoset Polymer (High Strength, High Adhesion) Propagation->CuredResin Creates 3D network

Caption: Generalized workflow for epoxy resin curing using BAPMA.

Generalized Experimental Protocol for Epoxy Curing:

  • Preparation: Ensure epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA) and BAPMA are at ambient temperature (~25 °C).

  • Stoichiometry Calculation: Calculate the required amount of BAPMA based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. A typical stoichiometric ratio is 1:1.

  • Mixing: In a suitable container, add the pre-weighed amount of BAPMA to the epoxy resin. Mix thoroughly for 2-5 minutes until the mixture is homogeneous. The low viscosity of BAPMA facilitates easy blending. 4. Degassing (Optional): Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can compromise the mechanical integrity of the final product.

  • Application & Curing: Apply the mixture to the desired substrate or mold. Allow it to cure at ambient temperature or apply heat to accelerate the process, depending on the specific formulation and desired properties. The cure time will vary based on temperature and mass.

Polyurethane Systems

BAPMA also serves as a valuable building block in polyurethane chemistry. [1][2]It can be used to prepare cationic stabilized polyurethane dispersions (PUDs), which are important for coatings and adhesives. The amine groups can react with diisocyanates to form polyurea linkages or act as chain extenders, modifying the final properties of the polyurethane polymer, such as elasticity and chemical resistance.

A Versatile Chemical Intermediate

Beyond polymers, BAPMA is a fundamental building block for a vast array of specialty chemicals, prized for its ability to introduce a trifunctional polyamine scaffold into larger molecules. [3][4]

Synthesis of Chelating Agents

The multiple reactive amine sites on BAPMA make it an ideal precursor for producing aminopolycarboxylic acid-based chelating agents, such as derivatives of EDTA and DTPA. Mechanism: The primary amine groups can be readily reacted with compounds like chloroacetic acid or subjected to alkylation reactions to attach carboxyl groups. The resulting molecules are powerful ligands capable of forming stable, soluble complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). These chelators are extensively used in industrial water treatment to prevent scale formation, in detergents to soften water, and in agriculture.

Chelation_Synthesis BAPMA BAPMA Reaction Alkylation/ Acylation Reaction BAPMA->Reaction Reagent Carboxylating Agent (e.g., Chloroacetic Acid) Reagent->Reaction Chelator Aminopolycarboxylic Acid Chelator Reaction->Chelator Complex Stable Metal-Chelate Complex Chelator->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Synthesis pathway from BAPMA to a metal-chelate complex.

Applications in Pharmaceutical and Agrochemical Synthesis

BAPMA's polyamine structure is a valuable scaffold in medicinal chemistry and agrochemical development. [3][5]

  • Pharmaceutical Development: It serves as a core component in the synthesis of complex active pharmaceutical ingredients (APIs). [3]A notable application is its use as a flexible linker chain to connect planar chromophores, creating DNA bis-intercalators. These molecules are designed to insert into DNA strands and are studied for their potential to inhibit the proliferation of cancer cells. [6]BAPMA has also been used in the synthesis of bischromone derivatives and other polyamine structures investigated as potential anticancer drugs. [7]* Dendrimers for Drug Delivery: BAPMA can act as a core molecule for the synthesis of dendrimers. These highly branched, monodisperse macromolecules have a hydrophobic interior and a functionalizable hydrophilic surface. This architecture allows them to encapsulate poorly soluble drugs, acting as unimolecular micelles to enhance drug solubility and bioavailability. [8]* Agrochemicals: The compound is used in the synthesis of intermediates for products like herbicide adjuvants and growth regulators. [5]

Niche and Emerging Applications

The unique properties of BAPMA have led to its use in several specialized fields:

  • Corrosion Inhibition: BAPMA can adsorb onto metal surfaces, forming a protective amine film. This film acts as a barrier against oxygen, water, and other corrosive agents, making it effective in closed-loop cooling systems and oil extraction fluids. * Surface Modification: The amine groups can react with and anchor to the surfaces of nanoparticles, pigments, or silica-based materials. This modification improves their compatibility and dispersion within organic polymer matrices for use in nanocomposites, coatings, and biomedical imaging. * Molecular Weight Determination: BAPMA can be used as a titrant in the end-group titration method to determine the molecular weight of other molecules, reacting stoichiometrically with specific functional groups.

Safety and Handling

BAPMA is a hazardous chemical that requires strict safety protocols. It is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage. [7][9]

Hazard Class GHS Classification
Acute Toxicity, Oral Warning (Harmful if swallowed)
Acute Toxicity, Dermal Danger (Toxic in contact with skin)
Acute Toxicity, Inhalation Danger (Toxic if inhaled)

| Skin Corrosion/Irritation | Danger (Causes severe skin burns and eye damage) |

(Data sourced from PubChem) [9] Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [11] * Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use. [11] * Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. [10]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10][11]* Storage: Store in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere. Keep locked up. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

Conclusion

This compound is a deceptively simple molecule whose structural arrangement of primary and tertiary amines provides a remarkable degree of functional versatility. It is an indispensable component in the polymer industry, particularly as an epoxy curing agent, where it delivers high-performance characteristics. Furthermore, its role as a foundational chemical intermediate enables the synthesis of a wide range of value-added products, from life-saving pharmaceuticals and diagnostic reagents to industrial chelators and corrosion inhibitors. [3]As material science and drug discovery continue to advance, the demand for such multifunctional building blocks is poised to grow, ensuring that BAPMA will remain a relevant and critical compound for researchers and scientists across numerous disciplines.

References

  • This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. (2026). Google.
  • BIS-(3-AMINOPROPYL)METDYLAMINE. Ataman Kimya.
  • N,N-Bis-(3-aminopropyl)-methylamine - FB30673. Biosynth.
  • The Indispensable Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. UL Prospector.
  • This compound Research Applications. Benchchem.
  • This compound | 11071-12-8. Benchchem.
  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. UL Prospector.
  • This compound | 105-83-9. ChemicalBook.
  • N,N-Bis-(3-aminopropyl)methylamine. BASF Product Finder.
  • Chemical Safety Data Sheet MSDS / SDS - N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE. ChemicalBook.
  • This compound | C7H19N3 | CID 7777. PubChem.
  • N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE. Achilles Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024).
  • CAS 105-83-9: Bis(3-aminopropyl)methylamine. CymitQuimica.
  • 105-83-9 | CAS DataBase. ChemicalBook.

Sources

An In-Depth Technical Guide to the Safe Handling and Management of N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of a Versatile Polyamine

N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a trifunctional polyamine, is a valuable building block in a multitude of chemical syntheses, finding applications from the development of novel pharmaceuticals and diagnostic reagents to the formulation of epoxy resins and polyurethanes.[1] Its utility stems from the presence of two primary and one tertiary amine groups, which impart a unique reactivity profile. However, this same chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that inform these best practices.

Chapter 1: Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous chemical, and its risk profile is summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification and Toxicological Profile

The primary hazards associated with this compound are its acute toxicity and corrosivity.[2] As an aliphatic amine, it can cause severe skin burns and eye damage upon contact.[3] Inhalation of its vapors can lead to respiratory irritation, and ingestion is moderately toxic.[3]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

Data compiled from multiple sources.[2][4]

The toxicity of aliphatic amines is a known concern, and their chlorinated derivatives, which can form in certain conditions, may exhibit even greater toxicity.[4] The corrosive nature of this compound is due to its basicity, which can disrupt cell membranes and proteins upon contact.[3]

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards of this compound, robust exposure controls are paramount. These include a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering and Administrative Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4] Administrative controls include ensuring that all personnel are thoroughly trained on the hazards and safe handling procedures for this chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline for PPE when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a fully-buttoned lab coat, and closed-toe shoes. For more than incidental contact, heavier-duty gloves are recommended.To prevent skin contact, which can lead to severe burns and systemic toxicity.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary for spills or when working outside of a fume hood.To prevent inhalation of toxic vapors.

Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Chapter 3: Safe Handling, Storage, and In-situ Management

Proper handling and storage practices are critical to preventing accidental exposure and maintaining the chemical's integrity.

Handling Procedures
  • Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]

  • Prevent inhalation: Do not breathe vapors or mists.[6]

  • Use appropriate tools: Utilize non-sparking tools to prevent ignition of flammable vapors.[7]

  • Maintain hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

Storage Requirements

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4] Incompatible materials include:

  • Strong oxidizing agents: Can lead to vigorous, exothermic reactions.

  • Acids and acid anhydrides: Reacts exothermically and can generate hazardous fumes.[4]

  • Certain metals: Corrosive to copper, zinc, aluminum, and galvanized surfaces.[4]

Quenching Procedures in a Research Context

In many synthetic applications, this compound may be used in excess and require quenching at the end of a reaction. The goal of quenching is to safely neutralize the reactive amine. A general procedure for quenching is as follows:

Experimental Protocol: Quenching of this compound

  • Cool the reaction mixture: Place the reaction vessel in an ice bath to dissipate heat generated during quenching.

  • Dilute the reaction mixture: Add a non-reactive solvent (e.g., toluene, THF) to dilute the concentration of the amine.

  • Slowly add a weak acid: Under constant stirring, slowly add a dilute solution of a weak acid, such as citric acid or acetic acid. The addition should be dropwise to control the rate of the exothermic reaction.

  • Monitor the pH: Periodically check the pH of the mixture with pH paper to ensure complete neutralization.

  • Work-up: Proceed with the standard aqueous work-up to extract the desired product.

Chapter 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Management and Neutralization

A chemical spill of this compound should be treated as a serious incident. The following workflow outlines the appropriate response to a small, manageable spill. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for managing a small chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and secure the area.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Chapter 2.

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Neutralization: For aliphatic amine spills, sodium bisulfite is a recommended neutralizing agent.[8] Slowly apply the sodium bisulfite to the spill, which will react to form a less hazardous salt.

  • Absorption: Once neutralized, absorb the material with an inert absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Chapter 5: Waste Disposal

Proper disposal of this compound and its contaminated materials is a critical final step in its lifecycle management.

Waste Characterization

Due to its corrosive nature, waste this compound is classified as hazardous waste.[9] The likely EPA hazardous waste code for this material is D002 for corrosivity.[9][10]

Disposal Procedures
  • Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.[4]

  • Segregation: Do not mix with other waste streams, especially incompatible materials.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Conclusion

This compound is a chemical of significant utility in research and development. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these principles into laboratory practice, researchers can mitigate risks and foster a culture of safety.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved from [Link]

  • Government of Canada. (2021, March 5). Aliphatic Amines Group - information sheet. Retrieved from [Link]

  • Reddit. (2021, June 8). Reaction Quenching Question. r/chemhelp. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1974). Guidelines For The Use Of Chemicals In Removing Hazardous Substance Discharge. Retrieved from [Link]

  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Technical Guide to the Differential Reactivity of Primary and Tertiary Amines in N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Bis(3-aminopropyl)methylamine, a trifunctional polyamine possessing two primary amine groups and one tertiary amine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, diagnostic reagents, polymers, and chelating agents.[1] Its utility is fundamentally governed by the distinct reactivity profiles of its constituent amine functionalities. This technical guide provides an in-depth analysis of the chemical disparities between the primary and tertiary amine centers within the molecule. We will explore the core principles of amine reactivity—basicity, nucleophilicity, and steric hindrance—and apply them to predict and rationalize the outcomes of key chemical transformations, including acylation, alkylation, and reactions with epoxides. This document serves as a resource for researchers and process chemists to enable the design of selective modification strategies for this valuable synthetic building block.

Introduction: The Duality of Amine Functionality

Amines are fundamental organic functional groups classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of hydrocarbyl groups attached to the nitrogen atom.[2][3] This structural variation profoundly influences their chemical behavior.[2] this compound (CAS 105-83-9) presents a compelling case study in chemoselectivity, as it incorporates two terminal primary amines and a central tertiary amine within the same aliphatic backbone.[4] This unique arrangement allows for differential functionalization, where reactions can be directed to selectively target one type of amine in the presence of the other. Understanding the principles that govern this selectivity is paramount for its effective use as a building block in complex molecular architectures.[1]

Structural and Physicochemical Properties

The reactivity of the amine groups in this compound is a direct consequence of its structure and the associated physicochemical properties.

  • Molecular Structure: The molecule consists of a central methyl-substituted nitrogen atom linked to two separate 3-aminopropyl chains. This results in two exposed, highly accessible primary amines and one sterically more congested tertiary amine.

  • Basicity (pKa): The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, three distinct pKa values are reported: pK1: 6.32, pK2: 9.19, and pK3: 10.33 (at 30°C).[5][6] These values correspond to the sequential protonation of the three nitrogen centers. The two higher pKa values (10.33 and 9.19) are attributed to the two primary amines, which are more basic than the tertiary amine (pKa 6.32) in this specific structure. This is because the electron-donating alkyl groups in the tertiary amine are counteracted by steric hindrance, which impedes the solvation and stabilization of the corresponding ammonium cation.[7]

PropertyValueSource
CAS Number 105-83-9[8]
Molecular Formula C₇H₁₉N₃[4][8]
Molecular Weight 145.25 g/mol [4][8]
Boiling Point 110-112 °C (6 mmHg)[6][9]
Density 0.901 g/mL (25 °C)[6][9]
pKa Values pK1: 6.32, pK2: 9.19, pK3: 10.33[5][6]
Solubility Completely miscible in water[5]

Core Principles of Differential Reactivity

The selective transformation of this compound hinges on three interrelated factors:

  • Nucleophilicity: Nucleophilicity refers to the ability of the amine's lone pair of electrons to attack an electrophilic center. Primary amines are generally potent nucleophiles. While tertiary amines also possess a lone pair, their ability to participate in many reactions is limited by the absence of a proton that can be subsequently removed.[10]

  • Steric Hindrance: The three alkyl groups surrounding the tertiary nitrogen create significant steric bulk compared to the primary amines.[2] This physical obstruction hinders the approach of electrophiles, making the tertiary amine less accessible and therefore less reactive, particularly with bulky reagents.

  • Proton Availability: Primary amines possess two N-H protons, while the tertiary amine has none. Many crucial reactions, such as the formation of stable amides from acid chlorides or imines from aldehydes, require the loss of a proton from the nitrogen atom after the initial nucleophilic attack.[3] The tertiary amine cannot complete these reaction pathways, rendering it unreactive under typical conditions.

Comparative Reactivity in Key Chemical Transformations

The interplay of the principles above leads to predictable, selective reactivity in various common organic reactions.

Acylation

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. This reaction demonstrates the most dramatic difference in reactivity.

  • Primary Amines: React readily and rapidly with acylating agents like acid chlorides and anhydrides to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon, followed by the elimination of a leaving group (e.g., Cl⁻) and a proton from the nitrogen.

  • Tertiary Amine: Does not form a stable amide bond with acylating agents because it lacks the necessary proton for elimination after the initial attack.[3] While it can act as a nucleophilic catalyst in some cases, it will not be acylated itself.

This high degree of selectivity allows for the straightforward conversion of the primary amines to amides while leaving the tertiary amine core untouched.[11] This is a cornerstone strategy for modifying molecules containing both primary and secondary/tertiary amines.[12][13]

Acylation_Selectivity cluster_reactants Reactants cluster_products Products BAPMA This compound (Two -NH2, one -N(CH3)) Product Bis-amide Product (Primary amines acylated) BAPMA->Product Primary amines react TertiaryAmine Tertiary Amine (Unreacted) BAPMA->TertiaryAmine Tertiary amine does not form stable product AcylCl Acyl Chloride (R-COCl) (2 equivalents) AcylCl->Product

Caption: Selective acylation of this compound.

Alkylation

Alkylation involves the transfer of an alkyl group from an alkylating agent (e.g., an alkyl halide) to the amine.

  • Primary Amines: Can be alkylated sequentially to form secondary, then tertiary amines, and finally quaternary ammonium salts. Controlling the stoichiometry of the alkylating agent is crucial to prevent over-alkylation.

  • Tertiary Amine: Can be alkylated directly to form a quaternary ammonium salt.

Selectivity in alkylation is less pronounced than in acylation and is heavily dependent on reaction conditions. However, the primary amines are generally more nucleophilic and less sterically hindered, often reacting faster than the tertiary amine under kinetically controlled conditions.

Reaction with Epoxides

The ring-opening of epoxides is a common application for amines, particularly in the formation of epoxy resins and polymers.[14]

  • Primary Amines: The two N-H protons allow each primary amine group to react with two epoxide molecules. The first reaction forms a secondary amine and a secondary alcohol, and the second reaction forms a tertiary amine and another secondary alcohol.

  • Tertiary Amine: Can act as a catalyst for epoxide polymerization but does not directly open the epoxide ring to form a stable covalent bond in the same manner as primary or secondary amines.

This bifunctionality of the primary amines makes this compound an effective cross-linker or curing agent for epoxy-based systems.

Experimental Protocol: Selective Bis-Acylation

This protocol details a representative procedure for the selective acylation of the primary amine groups.

Objective: To synthesize N,N'-[methylazanediylbis(propane-3,1-diyl)]diacetamide by reacting this compound with acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (2.1 eq)

  • Triethylamine (TEA) or another non-nucleophilic base (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Causality: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling to 0 °C controls the exothermic reaction. Triethylamine acts as an acid scavenger for the HCl byproduct, preventing protonation of the starting amine.

  • Reagent Addition: Add acetyl chloride (2.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • Causality: A slight excess of acetyl chloride ensures complete reaction of both primary amines. Slow, dropwise addition prevents a rapid temperature increase and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: Confirm the structure of the resulting bis-amide product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the primary amine N-H signals and the appearance of amide N-H signals and new acetyl methyl peaks will confirm the selective reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis node1 Dissolve BAPMA & TEA in DCM at 0 °C node2 Add Acetyl Chloride (dropwise) node1->node2 node3 Stir at RT (2-4 hours) node2->node3 node4 Quench with NaHCO3 node3->node4 node5 Wash with H2O & Brine node4->node5 node6 Dry (MgSO4) & Concentrate node5->node6 node7 Characterize Product (NMR, MS) node6->node7

Sources

A Comprehensive Technical Guide to the Solubility of N,N-Bis(3-aminopropyl)methylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N-Bis(3-aminopropyl)methylamine, a trifunctional amine, is a versatile building block in numerous applications, including the synthesis of polyamides, epoxy curing agents, and as a ligand in coordination chemistry.[1][2] Its utility in these fields is profoundly influenced by its solubility characteristics in various organic media. This guide offers a deep dive into the solubility profile of this compound, blending theoretical principles with practical experimental guidance to empower researchers in their formulation and process development endeavors.

Molecular Structure and its Implications for Solubility

This compound possesses a unique molecular architecture that dictates its interactions with different solvent environments. Its structure features two primary amine (-NH₂) groups and one tertiary amine (-N(CH₃)-) group, connected by flexible propylene chains.

Caption: Molecular structure of this compound.

The presence of multiple amine functionalities allows for strong hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The two primary amines can act as hydrogen bond donors and acceptors, while the tertiary amine can only act as a hydrogen bond acceptor. This high capacity for hydrogen bonding is a key determinant of its solubility.[3][4]

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational understanding of solubility.[5] This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can engage in strong hydrogen bonding with the amine groups of this compound. Therefore, high solubility or complete miscibility is expected. Indeed, it is reported to be completely miscible with water.[2][6]

  • Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, ethyl acetate): These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen bond donation. They can, however, accept hydrogen bonds from the primary amine groups of this compound. Good solubility is generally anticipated in these solvents.[3][7]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The solubility of the polar this compound in these solvents is expected to be limited, driven primarily by weaker van der Waals forces.[4]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolMiscibleStrong hydrogen bonding between the solvent's hydroxyl groups and the amine's multiple N-H and lone pair electrons. This compound is confirmed to be completely miscible in water.
Polar Aprotic Acetone, THF, DMFSolubleDipole-dipole interactions and hydrogen bond acceptance by the solvent from the amine's N-H groups. Aliphatic amines generally show good solubility in polar aprotic solvents.[3][7]
Halogenated DichloromethaneSolubleModerate polarity allows for favorable dipole-dipole interactions.
Aromatic TolueneSparingly SolubleLimited polarity of the solvent leads to weaker interactions with the polar amine.
Aliphatic HexaneInsolubleThe nonpolar nature of the solvent results in very weak intermolecular forces with the polar amine.

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, experimental determination is paramount. The following protocol outlines a robust method for assessing the miscibility of this compound in a range of organic solvents at ambient temperature.

Safety Precautions

As a Senior Application Scientist, I cannot overstate the importance of safety. this compound is a corrosive substance and can cause severe skin burns and eye damage.[8] Always consult the Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Materials and Equipment
  • This compound (purity ≥98%)

  • Test solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

Experimental Workflow

cluster_prep Preparation cluster_addition Amine Addition & Mixing cluster_observation Observation & Analysis A Label vials for each solvent and ratio B Add 1 mL of solvent to each vial A->B C Add specified volume of This compound B->C D Cap vials and vortex for 30 seconds C->D E Let stand for 5 minutes D->E F Visually inspect for homogeneity E->F G Record as 'Miscible' or 'Immiscible' F->G

Caption: Experimental workflow for miscibility testing.

Step-by-Step Procedure
  • Preparation: Label a series of clean, dry glass vials for each organic solvent to be tested.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of the first organic solvent to a labeled vial.

  • Amine Addition: Add 1.0 mL of this compound to the same vial.

  • Mixing: Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

  • Equilibration: Allow the vial to stand undisturbed at room temperature for at least 5 minutes.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Miscible: The mixture appears as a single, clear, homogeneous phase with no visible separation, cloudiness, or precipitate.

    • Immiscible: The mixture shows two distinct layers, haziness, or the formation of a precipitate.

  • Record Results: Record the observation for the specific solvent.

  • Repeat: Repeat steps 2-7 for each organic solvent to be tested.

This self-validating system relies on clear, binary observational data (miscible or immiscible) at a 1:1 volume ratio, providing a reliable baseline for further quantitative studies if required.

Conclusion

This compound is a highly polar, hydrogen-bonding molecule, which governs its solubility in organic solvents. It is predicted to be miscible with polar protic solvents, soluble in polar aprotic solvents, and sparingly soluble to insoluble in nonpolar solvents. The provided experimental protocol offers a straightforward and safe method for researchers to verify these predictions and determine its suitability for their specific applications. A thorough understanding of its solubility is a critical first step in harnessing the full potential of this versatile amine.

References

  • Lumen Learning. "Properties of amines." In Organic Chemistry II. Accessed January 5, 2026. [Link].

  • LibreTexts Chemistry. "24.2: Structure and Properties of Amines." Accessed January 5, 2026. [Link].

  • BYJU'S. "Physical Properties of Amines." Accessed January 5, 2026. [Link].

  • Unregistered. "Organic Chemistry II." Accessed January 5, 2026. [Link].

  • Ralston, A. W., et al. "SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES." Journal of Organic Chemistry, vol. 9, no. 2, 1944, pp. 102-108.
  • Quora. "Are amines soluble in organic solvents?" Accessed January 5, 2026. [Link].

  • askIITians. "Amines are soluble in organic solvents whereas ammonium salts are not." Accessed January 5, 2026. [Link].

  • Unregistered. "Amines and Heterocycles." Accessed January 5, 2026. [Link].

  • UL Prospector. "N,N-BIS(3-AMINOPROPYL)-METHYLAMINE by BASF SE, Intermediates Division." Accessed January 5, 2026. [Link].

  • Oakwood Chemical. "this compound." Accessed January 5, 2026. [Link].

  • Fogg, P. G. T. "IUPAC-NIST Solubility Data Series. 80. Amines in Organic Solvents.
  • Biocompare. "this compound from Aladdin Scientific." Accessed January 5, 2026. [Link].

  • BDMAEE. "this compound n,n-bis(aminopropyl)methylamine." Accessed January 5, 2026. [Link].

  • ChemWhat. "this compound." Accessed January 5, 2026. [Link].

  • PubChem. "this compound." Accessed January 5, 2026. [Link].

  • University of Rochester, Department of Chemistry. "Solvent: methylamine." Accessed January 5, 2026. [Link].

  • PubChem. "N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine." Accessed January 5, 2026. [Link].

Sources

A Comprehensive Guide to the Spectroscopic Characterization of N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a versatile polyamine compound utilized in various chemical syntheses, including the development of bischromone derivatives as potential anticancer drugs and as a building block for polyurethanes.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity in their applications. This document offers a detailed examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra, grounded in established scientific principles and supported by publicly available reference data.

Molecular Structure and Spectroscopic Implications

This compound, with the linear formula CH₃N(CH₂CH₂CH₂NH₂)₂, possesses a symmetrical structure that dictates its spectral features.[1] The molecule consists of a central tertiary amine nitrogen atom bonded to a methyl group and two identical 3-aminopropyl chains. Each chain terminates in a primary amine group (-NH₂). This symmetry results in chemical equivalency for several protons and carbon atoms, simplifying the resulting NMR spectra.

For the purpose of spectral assignment, the carbon atoms are systematically labeled as follows:

  • Cα: The two methylene (-CH₂-) carbons directly attached to the central tertiary nitrogen.

  • Cβ: The two central methylene (-CH₂-) carbons of the propyl chains.

  • Cγ: The two terminal methylene (-CH₂-) carbons adjacent to the primary amine groups.

  • C-CH₃: The methyl carbon attached to the central tertiary nitrogen.

The key functional groups for Infrared (IR) spectroscopy are the primary amine (N-H) bonds and the aliphatic carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds.

cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Obtain Pure Sample of This compound Prep Sample Preparation (Dissolve in Solvent / Neat Liquid) Sample->Prep NMR NMR Spectrometer (¹H and ¹³C) Prep->NMR Acquire Data IR FT-IR Spectrometer (ATR) Prep->IR Acquire Data Process Fourier Transform Phase & Baseline Correction Background Subtraction NMR->Process IR->Process Analyze Peak Identification Chemical Shift & Coupling Analysis Functional Group Correlation Process->Analyze Confirm Structure Confirmation & Purity Assessment Analyze->Confirm

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra are characterized by their simplicity, arising from the molecule's bilateral symmetry, with four key carbon environments and five distinct proton environments. Infrared spectroscopy confirms the presence of primary amine and aliphatic C-H and C-N functionalities. Together, these techniques provide a robust, self-validating system for researchers to confirm the identity and purity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific work.

References

  • PubChem. This compound | C7H19N3 | CID 7777. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • NIST. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. Available at: [Link]

  • Oakwood Chemical. This compound. Available at: [Link]

  • NIST. 3,3'-Iminobispropylamine. Available at: [Link]

  • PubChem. N,N'-bis(3-aminopropyl)ethylenediamine | C8H22N4 | CID 25378. Available at: [Link]

  • UL Prospector. N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

Sources

An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine: A Trifunctional Amine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Bis(3-aminopropyl)methylamine, CAS No. 105-83-9, is a unique trifunctional amine distinguished by its molecular architecture, which incorporates two primary amine groups and one tertiary amine group.[1] This structural arrangement imparts a versatile reactivity profile, enabling it to serve as a potent cross-linker, a catalytic accelerator, a corrosion inhibitor, and a foundational building block in complex macromolecular synthesis. This guide provides an in-depth technical examination of its physicochemical properties, reaction mechanisms, and field-proven applications. We will explore its principal role as a dual-function epoxy curing agent, its utility in polyurethane and dendrimer chemistry, and its function as a surface protection and chelation agent. Methodologies for characterizing its performance, including Differential Scanning Calorimetry (DSC) and Electrochemical Impedance Spectroscopy (EIS), are detailed to provide researchers and drug development professionals with a comprehensive understanding of this pivotal chemical intermediate.

Introduction: The Significance of Trifunctionality in Amine Chemistry

In the realm of polymer science and chemical synthesis, the "functionality" of a molecule dictates its capacity for forming bonds and constructing complex architectures. While simple amines possess a single reactive site, trifunctional amines like this compound offer three distinct reactive centers. This multiplicity of reactive sites allows for the creation of densely cross-linked networks and highly branched structures, which are fundamental to developing materials with superior mechanical and thermal properties.

Defining this compound: A Unique Molecular Architecture

This compound (also known as BAPMA) is a colorless to pale yellow liquid with a characteristic amine odor.[2] Its structure consists of a central tertiary methylamine core from which two aminopropyl chains extend, each terminating in a primary amine group. This configuration is the source of its trifunctionality and versatile chemical behavior.

Diagram 1.1: Molecular Structure of this compound

Caption: Molecular structure highlighting the central tertiary amine and two terminal primary amines.

Physicochemical Properties and Reactivity Profile

The utility of this compound stems from its distinct physicochemical properties, which are summarized below. The presence of three nitrogen atoms allows for significant hydrogen bonding, rendering it fully soluble in water and other polar solvents.[1]

Core Properties
PropertyValueSource(s)
CAS Number 105-83-9[3][4]
Molecular Formula C₇H₁₉N₃[4][5]
Molecular Weight 145.25 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110-112 °C at 6 mmHg[6][7]
Density 0.901 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.4725[6][7]
Purity >98.0%[5][8]
Solubility Fully soluble in water[2]
The Reactivity Triad: Roles of Primary and Tertiary Amine Centers

The trifunctional nature of this compound creates a powerful reactivity profile:

  • Primary Amines (-NH₂): These groups are highly nucleophilic and serve as the primary reaction sites for cross-linking. They readily react with electrophilic groups such as epoxides, isocyanates, and acid chlorides to form stable covalent bonds, initiating polymerization and network formation.

  • Tertiary Amine (-N(CH₃)-): The central tertiary amine is sterically hindered and less nucleophilic than the primary amines. Its main role is catalytic. The lone pair of electrons on the nitrogen atom can accelerate reactions, such as the ring-opening of epoxides, without being consumed in the process. This dual-functionality is a key advantage in many applications.

Core Application: Epoxy Resin Curing Agent

One of the most significant industrial applications of this compound is as a curing agent for epoxy resins.[9] Its unique structure allows it to function as both an initiator and a catalyst, leading to rapid and thorough cross-linking. This results in thermoset polymers with high mechanical strength, thermal stability, and excellent adhesion.

Mechanism of Action: A Dual-Role Curing Process

The curing process unfolds in two synergistic steps:

  • Initiation (Addition Reaction): The primary amine groups attack the electrophilic carbon atoms of the epoxy rings, initiating a ring-opening addition reaction. As there are two primary amines per molecule, each molecule can link two different epoxy chains, rapidly building a cross-linked network.

  • Catalysis (Anionic Polymerization): The tertiary amine group catalyzes the polymerization of epoxy groups. It facilitates the opening of the epoxide ring, generating an alkoxide anion which can then attack another epoxide group, propagating the polymerization chain.

Diagram 3.1: Epoxy Curing Mechanism with this compound

cluster_initiation 1. Initiation (Addition Reaction) cluster_catalysis 2. Catalysis (Anionic Polymerization) Primary_Amine R-NH₂ (from BAPMA) Epoxy_Ring Epoxy Group (Resin) Primary_Amine->Epoxy_Ring Nucleophilic Attack Opened_Ring Hydroxy-Amine Linkage (Network Formation) Epoxy_Ring->Opened_Ring Ring-Opening Tertiary_Amine R₃N (Tertiary Amine Center) Epoxy_Ring_2 Epoxy Group Tertiary_Amine->Epoxy_Ring_2 Catalytic Interaction Complex Tertiary Amine- Epoxy Complex Epoxy_Ring_2->Complex Alkoxide Alkoxide Anion (Propagating Species) Complex->Alkoxide Generates Alkoxide->Epoxy_Ring_2 Attacks another Epoxy Group

Caption: Dual-role mechanism showing initiation by primary amines and catalysis by the tertiary amine.

Experimental Workflow: Characterizing Curing Kinetics with DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the exothermic curing reaction of epoxy resins.[10][11] By monitoring the heat flow from the sample as a function of temperature or time, one can determine the extent of cure, the glass transition temperature (Tg), and the overall reaction kinetics.[12]

Protocol: Isothermal DSC Analysis of Epoxy Curing

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin and this compound mixture into an aluminum DSC pan. The stoichiometric ratio should be carefully calculated based on the amine hydrogen equivalent weight (AHEW) and the weight per epoxide (WPE).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidation.

  • Isothermal Curing: Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120 °C).[10] Hold at this temperature and record the exothermic heat flow until the signal returns to the baseline, indicating the reaction is complete.[10]

  • Residual Cure Analysis: After the isothermal step, cool the sample to room temperature.[10] Then, perform a second heating scan at a constant rate (e.g., 10 °C/min) to a higher temperature (e.g., 250 °C).[10] Any residual exothermic peak observed in this scan represents the uncured portion from the isothermal step.[10]

  • Data Analysis: Integrate the area of the isothermal and residual exothermic peaks to calculate the total heat of reaction (ΔH_total). The degree of cure (α) at any time 't' during the isothermal hold can be calculated by dividing the heat evolved up to that time (ΔH_t) by ΔH_total.

Advanced Applications in Material Science and Synthesis

The trifunctional nature of this compound makes it a valuable building block beyond epoxy systems.

Chain Extender and Cross-linker in Polyurethanes

In polyurethane chemistry, the primary amine groups of this compound react rapidly with isocyanate (-NCO) groups to form urea linkages. This reaction is significantly faster than the polyol-isocyanate reaction that forms the urethane backbone. This allows it to be used as a fast-curing agent, chain extender, or cross-linker in polyurethane and polyurea systems, enhancing the material's hardness, thermal stability, and chemical resistance.[9]

Foundation for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[13] The trifunctional core of this compound makes it an ideal starting point (a generation-0 core) for the divergent synthesis of polyamine dendrimers.[14] Through a repeated sequence of reactions, such as Michael addition with acrylates followed by amidation, successive "generations" of branches can be built upon the initial core, creating complex nanostructures with a high density of surface functional groups.[15][16]

Surface Modification and Corrosion Inhibition

The multiple nitrogen atoms with their lone-pair electrons allow this compound to act as an effective corrosion inhibitor, particularly for ferrous metals in aqueous systems.

Mechanism of Film Formation: The inhibitor functions by adsorbing onto the metal surface, forming a protective molecular film.[17] This adsorption occurs through the donor-acceptor interactions between the lone-pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.[18] This film acts as a physical barrier, isolating the metal from corrosive agents like oxygen, water, and chlorides, thereby slowing the electrochemical corrosion process.

Protocol: Evaluating Corrosion Inhibition via Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to evaluate the performance of corrosion inhibitors.[19][20] It provides information on the corrosion rate and the mechanism of inhibition by modeling the metal-solution interface as an equivalent electrical circuit.[20]

  • Cell Setup: A standard three-electrode cell is used, containing a working electrode (the metal sample, e.g., carbon steel), a reference electrode (e.g., Saturated Calomel Electrode), and a counter electrode (e.g., platinum).[21]

  • Electrolyte: The corrosive medium (e.g., 1M HCl solution) is prepared with and without various concentrations of the this compound inhibitor.[21]

  • Measurement: The working electrode is immersed in the electrolyte. A small amplitude AC potential is applied over a wide frequency range (e.g., 100 kHz to 10 mHz), and the resulting current response is measured.[21]

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is extracted by fitting the data to an appropriate equivalent circuit model.[20] An increase in the Rct value in the presence of the inhibitor signifies effective corrosion protection.[21]

Role in Chelation and Coordination Chemistry

The arrangement of three nitrogen atoms in this compound makes it an effective chelating agent. Chelating agents are organic compounds that can form multiple coordination bonds with a single metal ion, effectively sequestering it in a stable, water-soluble complex.[22][23]

This property is valuable in:

  • Industrial Water Treatment: To prevent scale formation by sequestering metal ions like Ca²⁺ and Mg²⁺.

  • Detergents: To soften water and improve cleaning efficiency.

  • Catalysis: To serve as a ligand that stabilizes and modifies the reactivity of metal catalysts.

Considerations for Drug Development Professionals

The polyamine structure and reactive handles of this compound make it a molecule of interest in pharmaceutical research and drug delivery.[14][24]

  • Linker Chemistry: The primary amine groups can be functionalized to attach drugs, targeting ligands, or imaging agents, making it a versatile linker for creating bioconjugates.[25]

  • Drug Delivery Vehicles: It can serve as a building block for creating cationic polymers or dendrimers.[14] These structures can form complexes with negatively charged nucleic acids (DNA, siRNA) for gene delivery applications or be incorporated into nanoparticles for targeted drug delivery.[14] The amine groups provide a pH-buffering capacity (the "proton sponge" effect), which can facilitate endosomal escape and enhance the intracellular delivery of therapeutic payloads.

Safety, Handling, and Storage

This compound is classified as corrosive and can cause severe skin burns and eye damage.[26] It is also harmful if swallowed and toxic in contact with skin or if inhaled.[26]

  • Handling: Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8][27]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from acids and strong oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[28] If swallowed, rinse mouth and do NOT induce vomiting.[8]

Conclusion: A Versatile Building Block Defined by its Trifunctionality

This compound is a powerful and versatile chemical intermediate whose value is derived directly from its trifunctional molecular structure. The synergistic action of its two primary amine and one tertiary amine groups enables it to perform multiple roles—initiator, catalyst, cross-linker, and structural core—across a wide spectrum of applications. From enhancing the thermomechanical properties of epoxy and polyurethane resins to forming the foundation for complex dendrimers and protecting metal surfaces from corrosion, its utility is extensive. For researchers and developers, a thorough understanding of its reactivity and performance characteristics is crucial for innovating next-generation materials and advanced therapeutic systems.

References

  • This compound - Oakwood Chemical . Source: Oakwood Chemical, URL: [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors . Source: Scientific Reports, URL: [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS) . Source: NACE International Annual Conference, URL: [Link]

  • Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry . Source: Technical Sciences, URL: [Link]

  • BIS-(3-AMINOPROPYL)METDYLAMINE - Ataman Kimya . Source: Ataman Kimya, URL: [Link]

  • This compound | C7H19N3 | CID 7777 - PubChem . Source: PubChem, URL: [Link]

  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division - UL Prospector . Source: UL Prospector, URL: [Link]

  • Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method . Source: Shimadzu, URL: [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing . Source: AIP Publishing, URL: [Link]

  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers - ROSA P . Source: U.S. Department of Transportation, URL: [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy . Source: ACS Publications, URL: [Link]

  • Isothermal DSC study of the curing kinetics of an epoxy/silica composite for microelectronics . Source: Springer, URL: [Link]

  • Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus . Source: NETZSCH, URL: [Link]

  • Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability . Source: DiVA portal, URL: [Link]

  • WO2016196643A1 - Reactive amine catalysts for polyurethane applications - Google Patents.
  • Synthesis Nano Dendrimer Supramolecular with Melamine Core . Source: The International Chemical Congress of Pacific Basin Societies, URL: [Link]

  • Synthesis and characterization of melamine-based dendrimers with potential biological applications - DSpace Repository . Source: DSpace Repository, URL: [Link]

  • Dendrimers: synthesis, applications, and properties - PMC - PubMed Central . Source: PubMed Central, URL: [Link]

  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division - UL Prospector (Adhesives & Sealants) . Source: UL Prospector, URL: [Link]

  • This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications . Source: LinkedIn, URL: [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI . Source: MDPI, URL: [Link]

  • Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was - Semantic Scholar . Source: Semantic Scholar, URL: [Link]

  • (PDF) Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl - ResearchGate . Source: ResearchGate, URL: [Link]

  • Isolation/Modification/Labeling - Interchim . Source: Interchim, URL: [Link]

Sources

N,N-Bis(3-aminopropyl)methylamine: A Trifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Bis(3-aminopropyl)methylamine, a trifunctional polyamine possessing two primary amines and a central tertiary amine, is a highly versatile and powerful building block in modern organic synthesis. Its unique molecular architecture allows for the construction of complex molecular frameworks, making it an indispensable intermediate in pharmaceuticals, material science, and diagnostics.[1] This guide provides an in-depth exploration of its physicochemical properties, core synthetic applications, detailed experimental protocols, and mechanistic insights, offering a comprehensive resource for scientists leveraging its capabilities.

Introduction: The Molecular Advantage

This compound (CAS 105-83-9), often referred to as DN-3 or by its systematic name N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine, is a branched polyamine featuring two terminal primary amine groups and a central tertiary amine.[2] This trifunctional nature is the cornerstone of its utility, providing multiple reactive sites for a variety of chemical transformations. The flexible propylene chains connecting the amine groups impart conformational adaptability, crucial for applications such as chelation and the formation of macrocyclic structures. Its role as a fundamental building block is well-established, enabling the synthesis of diverse products from specialty polymers to active pharmaceutical ingredients (APIs).[3]

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties and Reactivity Profile

The utility of a building block is defined by its physical properties and chemical reactivity. This compound is a clear liquid at room temperature with a predictable performance profile, making it suitable for a wide range of reaction conditions.[1]

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 105-83-9
Molecular Formula C₇H₁₉N₃
Molecular Weight 145.25 g/mol
Boiling Point 110-112 °C / 6 mmHg[4]
Density 0.901 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4725[4]
Melting Point -32 °C

The reactivity is dominated by its amine functionalities. The two primary amines are highly nucleophilic and readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases (imines).[5] The central tertiary amine, while less nucleophilic, can act as a built-in acid scavenger or a catalytic site. This differential reactivity allows for selective functionalization under carefully controlled conditions.

Core Applications in Organic Synthesis

The trifunctional nature of this compound makes it a valuable precursor for several classes of complex molecules.

Synthesis of Macrocycles and Chelating Agents

The defined spacing and orientation of the amine groups make this molecule an excellent scaffold for constructing macrocyclic compounds.[6] These structures are crucial in host-guest chemistry, molecular recognition, and the development of ion-selective sensors.

The reaction of this compound with dicarbonyl compounds (e.g., dialdehydes or diketones) can lead to the formation of [2+2] macrocyclic imines through a template-free condensation reaction. Subsequent reduction of the imine bonds yields the corresponding macrocyclic polyamines, which are powerful chelating agents for various metal ions.[7] The molecule is also a key intermediate in producing aminopolycarboxylic acid chelators, such as derivatives of EDTA and DTPA.

Polymer Chemistry and Material Science

In polymer science, this compound serves two primary roles: as a monomer for polymerization and as a cross-linking or curing agent.[8]

  • Monomer: It can react with diacids or diisocyanates to form polyamides and polyureas, respectively. The tertiary amine in the backbone introduces unique properties, such as altered solubility and a site for quaternization, leading to cationic polymers.

  • Curing Agent: It is widely used as a curing agent for epoxy resins. The primary amines react with epoxide groups, leading to rapid and efficient cross-linking. This process forms a rigid, thermoset polymer network with high mechanical strength and thermal resistance, ideal for coatings, adhesives, and composites.[9][10]

Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The structure of this compound, with its central branching point and two reactive primary amines, makes it an ideal core molecule for the divergent synthesis of dendrimers.[5] Each successive "generation" can be built by reacting the primary amines with a monomer unit that itself contains more reactive sites, leading to exponential growth and a precise number of terminal functional groups.[11][12]

Diagram 2: Divergent Dendrimer Synthesis Workflow

Core G0: N,N-Bis(3-aminopropyl) methylamine Core React1 React with Monomer (e.g., Methyl Acrylate) Core->React1 G1 G0.5: Ester-terminated Dendrimer React1->G1 React2 React with Diamine (e.g., EDA) G1->React2 G2 G1: Amine-terminated Dendrimer React2->G2 Repeat Repeat Cycles for Higher Generations (G2, G3...) G2->Repeat

Caption: Workflow for divergent dendrimer synthesis.

Precursor for Biologically Active Molecules

The polyamine structure is a common motif in biologically active compounds. This compound serves as a precursor for various pharmaceutical targets. For instance, it has been used in the synthesis of:

  • DNA Bis-intercalators: By linking two planar chromophores with the flexible polyamine chain, molecules can be designed to bind to DNA, a mechanism explored for potential anticancer agents.[9]

  • Novel Bischromone Derivatives: These have been investigated as potential anticancer drugs.[4]

  • Polyamine Derivatives: Used to create compounds containing quinolone, cinnoline, and phthalimide moieties with potential therapeutic applications.

Key Synthetic Transformations and Protocols

Protocol: Synthesis of a Bis-Schiff Base Imine

This protocol details the condensation reaction between this compound and an aromatic aldehyde to form a bis-imine, a common precursor for macrocycles and metal complexes.[13]

Objective: To synthesize a bis-imine ligand via Schiff base condensation.

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (or other desired aldehyde) (2.2 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: To this stirred solution, add salicylaldehyde (2.2 eq) dropwise at room temperature. The slight excess of the aldehyde ensures complete reaction of the primary amines.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration step, which is crucial for imine formation. A non-mineral acid is chosen to avoid potential side reactions or harsh conditions.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of the product spot.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. The solid bis-imine is collected by vacuum filtration, washed with cold ethanol to remove unreacted aldehyde, and dried under vacuum.

Causality: The choice of ethanol as a solvent is strategic; it readily dissolves the reactants while allowing for easy precipitation of the typically less-soluble imine product upon cooling. Refluxing provides the necessary activation energy for the dehydration step without degrading the product.

Protocol: Functionalization of a Polymer Surface

This workflow outlines the covalent attachment of this compound to a surface containing carboxylic acid groups, a common method for preparing amine-functionalized materials.[14]

Objective: To introduce primary amine functionalities onto a carboxylated polymer surface using carbodiimide coupling chemistry.

Materials:

  • Carboxylic acid-functionalized substrate (e.g., P(NIPAm-co-acrylic acid) microgels)

  • This compound (in excess)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional but recommended)

  • Aqueous buffer (e.g., MES buffer, pH 6.0)

Diagram 3: EDC/NHS Coupling Workflow

Start Carboxylated Surface (-COOH) Step1 Add EDC/NHS in MES Buffer Start->Step1 Intermediate Activate to NHS-Ester (Stable Intermediate) Step1->Intermediate Step2 Add excess This compound Intermediate->Step2 End Amine-Functionalized Surface (-CONH-(CH2)3-N(CH3)-(CH2)3-NH2) Step2->End Wash Wash to Remove Byproducts & Excess Amine End->Wash

Caption: Amine functionalization via EDC/NHS coupling.

Procedure:

  • Activation: Disperse the carboxylated substrate in MES buffer. Add EDC and NHS. The reaction is performed at a slightly acidic pH (6.0) to optimize the carbodiimide reaction while keeping the primary amines of the incoming nucleophile protonated and less reactive initially. NHS is used to convert the unstable O-acylisourea intermediate into a more stable NHS-ester, improving coupling efficiency and reducing side reactions.

  • Coupling: After a 15-30 minute activation period, add a solution of this compound in the same buffer. A large excess is used to favor the reaction with the activated surface esters over potential cross-linking between substrate particles.

  • Reaction: Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation.

  • Purification: Purify the functionalized material by repeated centrifugation and resuspension (or dialysis for soluble polymers) to remove unreacted amine, EDC, and the urea byproduct.

Safety and Handling

This compound is classified as toxic and corrosive. It is poisonous by inhalation and skin contact and is a severe skin and eye irritant.[4] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of fire, use foam, fog, or dry chemical extinguishers.[4]

Future Outlook

The unique trifunctional nature of this compound ensures its continued relevance as a critical building block in organic synthesis. Future applications are poised to expand in areas such as targeted drug delivery, where it can serve as a core for dendrimeric drug conjugates, and in the development of advanced functional materials, including smart polymers and high-performance coatings. Its ability to facilitate the creation of complex, well-defined molecular architectures will remain invaluable to researchers pushing the boundaries of chemistry and material science.[1][3]

References

  • Vertex AI Search. (2026). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECHSuEDJfg7KLSWvwgH-DYbVro2TWAfhC8icmR7Py5fy0t9kSA8pLaVMdsYXjUeCgBZvrO58gx_TkFwm7jFo8atOs7JmXPxo1bOsAqvhqZb5M5xWGWKfxEo8A8nd3FmcXuWhDiLVPr6TJSk7NCGeLd0BkWOEj7cMDJEFLHS-F52kF9_5MoLvz12tWjpC4gQNg6WusMooQmS64v51W5aE9kQVxP3JMNz2bPrE14SmGTJ5MQAuLXJol0ylWzeaDJzTEYWlLKx8agpXnloy9kVRVDqOb3Ds5MpYZIaJQ=]
  • Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVcy93LRWuar7KG5POgufrI4s8P9BJokStlJ6vE6t0y5MRdEEpHtQJ1ZqOZZcPCvyjswwlk9Yo8OEC0mLVJJdMebfSlYjXNKM2fs_oVdtJBonC05TSVzXRuzuiaWNMa6OwmbJKnqqODFbiK42laiCDCAba99qnFXzjOPBx00xSRg==]
  • BASF SE, Intermediates Division. N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcoJSfLrdYGxMZnJtFsuM8qAAMw-aJShPMVbmwVsrWHFnjqx2D61-yH2qrcqBg3WWKheCUmk034v-WbrGGi7Yngk3ktfxYG58u6JjaIisHrqI-u8441iG1sQ8IPlMA5CzfHO_rR914KsF6vBOl4W0bPhNdAnCu_Okpy2o5pNrd4_zAmU2dZkgWhpmaYgQ0IqEUfhKpfA==]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Indispensable Role of this compound in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.
  • Biosynth. N,N-Bis-(3-aminopropyl)-methylamine - FB30673. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCEZ5tEUGp6FlRvjeICkiGUKq3I0bDETVqtjQP7Lj4tGsTh0jjgdk-zG6wakgJ7iCuUby_URB-PBUhfkeQN7CoyFPhsUraMWK2Yv2yFKCzn-LevwvydA7COaHsV04bRb1yM64co32D4434OcX5fdY_9r1PzxOkMu6qetgXzemfk3tzQ7czFQ==]
  • BenchChem. This compound As a Building Block in Polymer Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE1eerz4lbjfsKLF4XAw-fSiV9la3806FrYEFzyeZsii7U3Btw6wQSENVEN0QQh8_EM-BVxyWXVrUxsNaU60HNVS_13WPwmvTLUNphy-_h8fEci64-czTai2bPdtWpEW_BMvYx]
  • MDPI. (2023). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_rX1KJ13ksNNwmDpKDjFOts3ztNsGuKyyaWoYNkFwIbOm8bol_ceX52ABa4OHj4Z39rRdGVc2SAMKW1XuJ4VVpmQJ5gPGWAiJxn3eQUQaMYJ44eVtxpm-uhjOLS0z4334]
  • BenchChem. This compound Research Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsAmBJZ6xzYOb242j9hQhvPOOhDdWizuHVUhMDApuZNhiKVCNNzhEAWGy_kFiMkHRNFDkg_zdJY8VEfFed_Hgm4V-E7Q0RPCSjDP8_nhjXwapGzP4Yb8XEFxhERPMvd1MslLc=]
  • ChemicalBook. (2025). This compound Chemical Properties,Uses,Production. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimRizA7aAYQAhVoWcFNe99OFvPTFzTcRY9TWwiwoS3o9vw6sALY-zfgP1C_DLJA8nnT8gCnKlZsrCBzaZW3Z47lrB8IO6R8yobEcclVOwHHmYR9n4WeBAEvgpzU6_WHVY92yzzkU2mPjKr6EE9OURzh7qWZN2o85br-lqzn8A]
  • BASF SE, Intermediates Division. N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7xXwMeKZ1jiTMAVGq5-aLpXmuZXbukmtTS3-gvj7vaGvQuQ-VCetso3urw-oJmYj5ux_I5l4GZbPhu5r5Cczag_-YwakgEVjgrTvsZr0Lpf9JhrUWxL3SsT8Y5WR4slY4uZFulD0_Ymw7rwzK8LrG50yNrNXLSn5fgxVUkM9yP-Ug-OoktRPGNtVCGSlbBCn5qCnVPdwPwtyw]
  • CymitQuimica. N,N-Bis-(3-aminopropyl)-methylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyNdvvXX5IHtUFE99vMCPmHTtrgo7gfIM4BDbnSUI-x94DIq4vGWbjeFqDzY9BfHsIWRMNaBkcj-ZzAtOeOptWk1YFCfJaiU7uOXB5oI3d52uHPJp-Qu2Bkckn8e2rzX4j8FHyV-T4MinqG1OQ5-SyJI2e0Dj_PPR32YD_Q0zBIdrec7W_SplpHmFQO4ttfNyk]
  • DiVA portal. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and. [URL: https://vertexaisearch.cloud.google.
  • Synthesis Nano Dendrimer Supramolecular with Melamine Core. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfD4bI6dJ08zU28wXSMjwZCofnjuwz2TTSa9rgKCEdFqdPf189twZKHZWRMAEyKTmY5QVbuDzJWmGNQtV2gGDRPFbowe1H4CzZ0naH7ka6e60Uf2qXtO4AVaBiQ_vjNIvZZx-7Jhqps6WqbXaw4j1U-G7TgoGfs1A5vjqPUz72pYWaQIw9h9g-mR4myK3nURFFTT5lOwPjKOY=]
  • Semantic Scholar. (2022). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqnpG78S9Q0RYxhx9IWawO7P6yTM18SImdgsmx5Fs-CZWZ4swZ-uS-wPF3H87NUEDIGXWDCKQupK7VY-SN_Xulgu2b7FrVgaFoxfeq5kEWdNGLFTPJ_a-y-Ga61rnqAj-Z1rBJ12XimKj5pCrQaRtTIInVW4PFTQsq_ArtJKBqqMFInMCdHHe-]
  • PubChem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvS5YaNjzbQPCHm_HU53im83JI_PM44knLyeb9VznjR8hrMPGT7lUGupIEOCAffyqiN4GZ9ZWqjNF_70eJ8lCbh73vWgIT-2kL9dqsrahNe6EKDtwsinM6Lo43GIni13boZZvpgsVo8w==]
  • MDPI. (2023). Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiFUhk2LZQKBmQQ_nGfQt5LjP683hRC_EgIgS8ksiCF1xthoqkKyNosvBmrqMReBFGBJnoinjsAwGYTYyRN2_GYThBaYOSiSkylAum8RdAOig5GgbYKpn7hIGu7CvAgeg=]
  • Letters in Applied NanoBioScience. (2020). Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNP9Ji8AQOWLf0GxKL-Fw7I3ZYgr6yS20W1hAmqPfyjRcRz03c53JVUCgish7Fb5PZwmBukSvFNkNk5WmJGECEQOS0xrhzRYH_nyBh0onCaycYo4RcJjmy5UMAToLzX94T4XH_s8otQxiCPvG9yzSs7CKVkjt4fuDWA7WOAQJlchmhuBRq-q3]

Sources

The Versatility of N,N-Bis(3-aminopropyl)methylamine in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Bis(3-aminopropyl)methylamine, a trifunctional amine, has emerged as a critical building block in the rational design and synthesis of a diverse array of functional materials. Its unique molecular architecture, featuring two primary amines and one tertiary amine, imparts a combination of reactivity, flexibility, and coordination capabilities that are highly sought after in materials science. This technical guide provides an in-depth exploration of the key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility. We will delve into its role as a potent curing agent for epoxy resins, a versatile monomer for the synthesis of high-performance polyamides and a core molecule for the construction of well-defined dendrimers. Furthermore, this guide will illuminate its application in the surface functionalization of nanomaterials and as a precursor for robust chelating agents. Each section will be supported by detailed mechanistic insights, step-by-step experimental protocols, and characterization data to provide a practical and authoritative resource for the materials science community.

Introduction: The Molecular Advantage of this compound

This compound (often abbreviated as BAPMA) is a colorless to pale yellow liquid with a characteristic amine odor. Its molecular structure, presented in Figure 1, is the cornerstone of its versatility. The two primary amine groups offer reactive sites for a variety of chemical transformations, including addition and condensation reactions, while the central tertiary amine provides a point of branching and can also participate in catalytic processes or coordinate with metal ions. This trifunctionality allows for the creation of complex, three-dimensional polymer networks and precisely engineered molecular architectures.[1]

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Application as a High-Performance Curing Agent for Epoxy Resins

The most prominent application of this compound in materials science is as a curing agent, or hardener, for epoxy resins.[1][2] The primary amine groups readily react with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a highly cross-linked, thermosetting polymer network.[3] This process transforms the liquid resin into a hard, durable solid with excellent mechanical strength, thermal stability, and chemical resistance.[3][4]

The Curing Mechanism: A Stepwise Approach

The curing of an epoxy resin, such as the commonly used Bisphenol A diglycidyl ether (DGEBA), with this compound proceeds through a two-step nucleophilic addition mechanism.

Figure 2: Epoxy Curing Workflow

G cluster_0 Preparation cluster_1 Mixing cluster_2 Curing cluster_3 Result Resin Epoxy Resin (e.g., DGEBA) Mixing Stoichiometric Mixing Resin->Mixing Hardener This compound Hardener->Mixing Curing Application of Heat (Curing Schedule) Mixing->Curing Cured_Resin Cross-linked Thermoset Polymer Curing->Cured_Resin

Caption: General workflow for curing epoxy resin.

Experimental Protocol: Curing of DGEBA with this compound

This protocol provides a general procedure for curing a standard epoxy resin. The exact stoichiometry and curing schedule may need to be optimized based on the specific grade of the epoxy resin and the desired final properties.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Disposable mixing cups and stirring rods

  • Mold for casting the cured resin

  • Programmable oven

Procedure:

  • Stoichiometric Calculation: Determine the correct mix ratio of epoxy resin to hardener. The amine hydrogen equivalent weight (AHEW) of this compound is calculated as its molecular weight (145.25 g/mol ) divided by the number of active amine hydrogens (4), which is approximately 36.3 g/eq. The epoxy equivalent weight (EEW) of the DGEBA resin should be provided by the manufacturer. The parts by weight of hardener per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100.

  • Mixing: Accurately weigh the calculated amounts of epoxy resin and this compound into a disposable mixing cup. Mix the two components thoroughly for 2-3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Degassing (Optional): To remove any entrapped air bubbles, which can create voids in the final product, place the mixture in a vacuum chamber for 5-10 minutes until the bubbling subsides.

  • Casting: Pour the mixed resin into the desired mold.

  • Curing: Place the mold in a programmable oven and follow a suitable curing schedule. A typical two-stage curing schedule is:

    • Initial cure: 2 hours at 80°C.

    • Post-cure: 3 hours at 125°C.

  • Cooling: Allow the cured resin to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Characterization of the Cured Epoxy Resin

The properties of the cured epoxy resin can be evaluated using various analytical techniques to ensure it meets the desired specifications.

PropertyCharacterization TechniqueTypical Expected Results for BAPMA-cured DGEBA
Glass Transition Temp. Differential Scanning Calorimetry (DSC)A Tg in the range of 100-150°C, indicating good thermal stability.[4]
Mechanical Strength Tensile Testing, Flexural TestingHigh tensile and flexural strength, demonstrating a rigid and durable material.[4]
Thermal Stability Thermogravimetric Analysis (TGA)Onset of degradation above 300°C, indicating good thermal resistance.[4]
Degree of Curing Fourier-Transform Infrared (FTIR)Disappearance of the epoxide peak (around 915 cm⁻¹) and appearance of hydroxyl groups.

Synthesis of High-Performance Polyamides

This compound serves as a valuable trifunctional monomer in the synthesis of polyamides.[1] Its two primary amine groups can react with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form amide linkages, the defining feature of polyamides. The tertiary amine in the backbone can introduce unique properties such as improved solubility and adhesion.

Interfacial Polymerization: A Robust Synthetic Route

Interfacial polymerization is a particularly effective method for synthesizing polyamides from diamines and diacid chlorides.[5] This technique involves the reaction occurring at the interface of two immiscible liquids, one containing the diamine and the other the diacid chloride.

Figure 3: Interfacial Polymerization of a Polyamide

G cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Polymerization cluster_3 Product Diamine This compound in aqueous base Interface Polyamide formation at the interface Diamine->Interface Diacid_Chloride Diacid Chloride (e.g., Sebacoyl Chloride) in an organic solvent Diacid_Chloride->Interface Polyamide Polyamide Film/Fiber Interface->Polyamide

Caption: Schematic of interfacial polyamide synthesis.

Experimental Protocol: Synthesis of a Polyamide via Interfacial Polymerization

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or another suitable organic solvent)

  • Deionized water

  • Beaker

  • Tweezers or a glass rod

Procedure:

  • Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of this compound. For example, dissolve 2.0 g of this compound and 1.0 g of NaOH in 50 mL of deionized water. The NaOH is added to neutralize the HCl byproduct of the reaction.[6]

  • Organic Phase Preparation: In a separate beaker, prepare a solution of sebacoyl chloride in an organic solvent. For instance, dissolve 3.0 mL of sebacoyl chloride in 50 mL of hexane.[7]

  • Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase, minimizing mixing of the two layers. A film of polyamide will form at the interface.[2]

  • Polymer Collection: Using tweezers or a glass rod, gently grasp the polyamide film at the center of the interface and slowly pull it out of the beaker. A continuous rope of polyamide can be drawn.[7]

  • Washing and Drying: Wash the collected polyamide thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and byproducts. Allow the polymer to dry completely.

Characterization of the Synthesized Polyamide
PropertyCharacterization TechniqueExpected Observations
Chemical Structure Fourier-Transform Infrared (FTIR)Presence of characteristic amide peaks (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹).
Molecular Weight Gel Permeation Chromatography (GPC)Determination of the number-average and weight-average molecular weights and the polydispersity index.
Thermal Properties DSC and TGAIdentification of the glass transition temperature (Tg) and melting temperature (Tm), as well as the thermal degradation profile.

Dendrimer Synthesis: A Trifunctional Core for Hyperbranched Architectures

The trifunctional nature of this compound makes it an ideal core molecule for the divergent synthesis of dendrimers and hyperbranched polymers.[1][8] Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, which have found applications in areas such as drug delivery and catalysis.[9]

Divergent Synthesis of PAMAM-type Dendrimers

The divergent synthesis of poly(amidoamine) (PAMAM) type dendrimers from an this compound core involves a repeating two-step reaction sequence: a Michael addition of methyl acrylate to the primary amine groups, followed by an amidation reaction with a diamine, such as ethylenediamine.[1][10]

Figure 4: Divergent Dendrimer Synthesis Workflow

G Core This compound Core Michael_Addition Michael Addition (e.g., with Methyl Acrylate) Core->Michael_Addition Half_Generation Ester-Terminated Half-Generation (G0.5) Michael_Addition->Half_Generation Amidation Amidation (e.g., with Ethylenediamine) Half_Generation->Amidation Full_Generation Amine-Terminated Full-Generation (G1.0) Amidation->Full_Generation Repeat Repeat for Higher Generations Full_Generation->Repeat

Caption: Steps in divergent dendrimer synthesis.

Experimental Protocol: Synthesis of a First-Generation (G1) PAMAM-type Dendrimer

Materials:

  • This compound

  • Methyl acrylate

  • Ethylenediamine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

Step 1: Synthesis of the G0.5 Dendrimer (Ester-terminated)

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of methyl acrylate dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for 48-72 hours.

  • Remove the excess methyl acrylate and methanol under reduced pressure to obtain the G0.5 dendrimer as a viscous oil.

Step 2: Synthesis of the G1.0 Dendrimer (Amine-terminated)

  • Dissolve the G0.5 dendrimer in methanol.

  • In a separate flask, prepare a solution of a large excess of ethylenediamine in methanol.

  • Slowly add the G0.5 dendrimer solution to the ethylenediamine solution with vigorous stirring.

  • Allow the amidation reaction to proceed at room temperature for 72 hours.

  • Remove the excess ethylenediamine and methanol under reduced pressure. The resulting product can be further purified by dialysis or column chromatography to obtain the pure G1.0 dendrimer.[11]

Characterization of Dendrimers

The purity and generational integrity of the synthesized dendrimers are critical for their performance and must be thoroughly characterized.

PropertyCharacterization TechniqueExpected Observations
Structure Nuclear Magnetic Resonance (NMR)1H and 13C NMR spectra should show the expected shifts and integrations for the repeating units of each generation.[8][12]
Molecular Weight Gel Permeation Chromatography (GPC)A narrow, monomodal peak indicating a low polydispersity index (PDI), characteristic of well-defined dendrimers.[8][11]
Purity High-Performance Liquid Chromatography (HPLC)A single major peak indicating a high degree of purity and the absence of lower-generation impurities.[11]

Surface Modification of Materials

The reactive amine groups of this compound make it an excellent candidate for the surface modification of various materials, particularly nanoparticles.[1] This functionalization can improve the dispersibility of nanoparticles in polymer matrices, introduce reactive sites for further chemical modifications, and alter the surface charge and hydrophilicity of the material.[1][2]

Functionalization of Silica Nanoparticles

Silica nanoparticles are commonly functionalized with amine groups to enhance their compatibility with organic polymers and to provide anchor points for the attachment of biomolecules or other functional moieties.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

Materials:

  • Silica nanoparticles

  • This compound

  • Toluene (or another anhydrous solvent)

  • Round-bottom flask

  • Reflux condenser

  • Centrifuge

Procedure:

  • Drying of Silica Nanoparticles: Dry the silica nanoparticles in an oven at 120°C overnight to remove any adsorbed water.

  • Reaction Setup: Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Amine Addition: Add this compound to the silica dispersion.

  • Reflux: Heat the mixture to reflux and maintain it for 24 hours with constant stirring.

  • Purification: After cooling to room temperature, separate the functionalized silica nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles repeatedly with toluene and then with ethanol to remove any unreacted amine.

  • Drying: Dry the functionalized silica nanoparticles in a vacuum oven.

Characterization of Functionalized Nanoparticles
PropertyCharacterization TechniqueExpected Observations
Presence of Amine Groups Fourier-Transform Infrared (FTIR)Appearance of N-H stretching and bending vibrations.
Thermal Stability Thermogravimetric Analysis (TGA)A weight loss step corresponding to the decomposition of the grafted organic amine.[13]
Surface Charge Zeta Potential MeasurementA positive zeta potential in neutral or acidic conditions, confirming the presence of protonated amine groups on the surface.
Morphology Transmission Electron Microscopy (TEM)Visualization of the nanoparticles to ensure no significant aggregation occurred during the functionalization process.[14]

Precursor for Chelating Agents

The multiple nitrogen atoms in this compound make it an excellent scaffold for the synthesis of polydentate chelating agents.[1] These ligands can form stable complexes with a variety of metal ions, finding applications in water treatment, catalysis, and as contrast agents in medical imaging.

Synthesis of a BAPMA-derived Chelating Ligand

By reacting the primary amine groups of this compound with molecules containing coordinating groups, such as carboxylic acids or pyridyl moieties, multidentate ligands can be synthesized.

Experimental Protocol: Synthesis of a BAPMA-derived Schiff Base Ligand

Materials:

  • This compound

  • Salicylaldehyde (or another suitable aldehyde/ketone)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of salicylaldehyde (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours. The formation of the Schiff base is often indicated by a color change.

  • The product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base ligand.

Characterization of the Chelating Ligand and its Metal Complexes
PropertyCharacterization TechniqueExpected Observations
Ligand Structure NMR and FTIRConfirmation of the formation of the imine bond (C=N stretch in FTIR) and the overall molecular structure.
Metal Complex Formation UV-Vis Spectroscopy, Mass SpectrometryA shift in the UV-Vis absorption spectrum upon addition of a metal salt, and determination of the metal-ligand ratio by mass spectrometry.[15]
Coordination Geometry X-ray CrystallographyPrecise determination of the three-dimensional structure of the metal complex.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic in contact with skin or if inhaled.[16] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound stands out as a remarkably versatile and valuable molecule in the field of materials science. Its trifunctional nature enables the creation of a wide spectrum of materials with tailored properties. From enhancing the performance of epoxy resins to serving as the foundation for complex macromolecular architectures and functional surfaces, the potential applications of this amine are extensive and continue to be explored. This guide has provided a comprehensive overview of its key uses, complete with practical experimental protocols and characterization methodologies, to empower researchers and scientists in their pursuit of innovative materials design and development. As the demand for advanced materials with specific functionalities grows, the importance of this compound as a fundamental building block is set to increase, paving the way for new discoveries and technological advancements.

References

  • Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. Available from: [Link]

  • Preparation of polyamide by condensation polymerization. One Part of Chemistry. 2013. Available from: [Link]

  • Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega. 2025. Available from: [Link]

  • Divergent synthesis of ammonia core PAMAM dendrimers via the iterative... ResearchGate. Available from: [Link]

  • Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. PubMed. Available from: [Link]

  • Preparation, purification, and characterization of aminopropyl-functionalized silica sol. PubMed. Available from: [Link]

  • This compound | C7H19N3 | CID 7777. PubChem. Available from: [Link]

  • Synthesis and characterization of amino-functionalized silica nanoparticles. ResearchGate. 2025. Available from: [Link]

  • Scheme 6 (A) Divergent synthesis of PAMAM dendrons bearing the alkyne functionality. ResearchGate. Available from: [Link]

  • ORGANIC POLYMERS: THE SYNTHESIS OF NYLON. Available from: [Link]

  • Functionalization of silica surfaces with mixtures of 3-aminopropyl and methyl groups. ResearchGate. 2025. Available from: [Link]

  • Best practices for purification and characterization of PAMAM dendrimer. PMC - NIH. Available from: [Link]

  • Synthesis Nano Dendrimer Supramolecular with Melamine Core. Available from: [Link]

  • Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement. MDPI. Available from: [Link]

  • Interfacial Polymerization. Available from: [Link]

  • Synthesis of Polyamide | PDF | Nylon | Polymerization. Scribd. Available from: [Link]

  • Best practices for purification and characterization of PAMAM dendrimer. PubMed. Available from: [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. Available from: [Link]

  • 9 Condensation Polymerization: Preparation of Nylon 6/10. Terrific Science. Available from: [Link]

  • Thermal modification of amine cured epoxy resins. Sci-Hub. Available from: [Link]

  • (PDF) Curing of epoxy resins with amines. ResearchGate. 2025. Available from: [Link]

  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Available from: [Link]

  • The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology. Available from: [Link]

  • Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. Letters in Applied NanoBioScience. 2020. Available from: [Link]

  • Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles. Available from: [Link]

  • NMR Characterization of Fourth-generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. The University of Texas at Austin. Available from: [Link]

  • Experiment 6: Interfacial polymerization of Nylon 6,10. ResearchGate. Available from: [Link]

  • Bisphenol A Diglycidyl Ether-Primary Amine Cooligomer-poly(ε-caprolactone) Networks: Synthesis and Characterization. MDPI. 2023. Available from: [Link]

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. PMC - NIH. Available from: [Link]

  • This compound | C7H19N3 | CID 7777. PubChem. Available from: [Link]

  • Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. PMC - NIH. 2023. Available from: [Link]

  • Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. Pure. 2005. Available from: [Link]

  • N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE. Achilles Chemical. Available from: [Link]

  • Synthesis And Characterization Of New Polyamides, Poly(Amide Imide)s, Polyimides And Polyurethanes Bearing Thiourea Moieties. Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Study for Some New Metals Complexes with (3Z,3'E)-3,3'-(((2E,5E)-hexane-2,5-diylidene)bis(hydrazine-2,1-diylidene))bis(indolin-2-one). Ibn AL-Haitham Journal For Pure and Applied Science. 2023. Available from: [Link]

  • Curing kinetics of diglycidyl ether of Bisphenol-A epoxy system using a tertiary amine, through the study of its rheometric characteristics. ResearchGate. Available from: [Link]

  • Synthesis, structural characterization, and antimicrobial evaluation of new mononuclear mixed ligand complexes based on furfural-type imine ligand, and 2,2′-bipyridine. PubMed Central. 2023. Available from: [Link]

  • Curekinetic of the epoxy network diglycidyl ether of bisphenol A (BADGE n =0)/amantidine. Available from: [Link]

Sources

A Technical Guide to N,N-Bis(3-aminopropyl)methylamine: A Versatile Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Bottle

In the landscape of pharmaceutical development, the selection of a precursor molecule is a critical decision that dictates the synthetic routes, scalability, and ultimately, the novelty of the final active pharmaceutical ingredient (API). N,N-Bis(3-aminopropyl)methylamine (BAPMA), CAS 105-83-9, is one such precursor that warrants deeper investigation beyond its catalog entry. Its unique trifunctional nature, possessing two primary amines and a central tertiary amine, provides a powerful and versatile scaffold. This guide eschews a simple recitation of facts; instead, it provides a field-proven perspective on why and how BAPMA is strategically employed by researchers and drug development professionals to construct complex and high-value pharmaceutical intermediates. We will delve into the causality behind its reactivity, explore validated protocols for its derivatization, and contextualize its application in modern therapeutic areas.

Molecular Profile and Strategic Value

At its core, BAPMA is a simple polyamine. However, its strategic value lies in the differential reactivity and spatial arrangement of its nitrogen centers. The two terminal primary amines (-NH₂) are highly nucleophilic and serve as principal reaction sites for chain extension and functionalization, while the central tertiary amine (-N(CH₃)-) acts as a stable, non-acylating linker that imparts flexibility and specific conformational properties to the resulting derivative.[1] This structure is fundamental to its role as a building block in complex chemical synthesis.[2][3]

Physicochemical Characteristics

A thorough understanding of a precursor's physical properties is non-negotiable for process development and safety. The data below has been consolidated for rapid reference in a laboratory setting.

PropertyValueSource
CAS Number 105-83-9[4]
Molecular Formula C₇H₁₉N₃[4]
Molecular Weight 145.25 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110–112 °C / 6 mmHg[5]
Density 0.901 g/mL at 25 °C[5]
Refractive Index n20/D = 1.4725[5]
Solubility Fully soluble in water; soluble in various organic solvents[1]

The high water solubility is a key consideration for aqueous-phase reactions or purification steps, while its liquid state at room temperature simplifies handling and dosing in reaction vessels.

The BAPMA Scaffold: A Visual Representation

The power of BAPMA originates from its distinct reactive zones. The following diagram illustrates this concept, highlighting the primary amine "arms" for synthesis and the tertiary amine "core" that provides structural integrity.

BAPMA_Scaffold cluster_core Tertiary Amine Core cluster_arms Primary Amine Reactive Sites N_tert N(CH₃) linker2 —(CH₂)₃— N_tert->linker2 N_prim1 H₂N linker1 —(CH₂)₃— N_prim1->linker1 N_prim2 H₂N linker1->N_tert linker2->N_prim2

Caption: BAPMA's structure, featuring a stable tertiary amine core and two reactive primary amine arms.

Core Reactions for Intermediate Synthesis

BAPMA's utility is realized through a set of fundamental organic reactions that leverage its nucleophilic primary amines. The choice of reaction is dictated by the desired functionality of the pharmaceutical intermediate.

Acylation: Building Polyamide Backbones

The most common and powerful application of BAPMA is its reaction with dicarboxylic acids or their activated derivatives (e.g., acyl chlorides) to form polyamides.[6] This condensation reaction creates stable amide bonds, forming the backbone of many complex molecules.

Causality: The high nucleophilicity of the primary amines readily attacks the electrophilic carbonyl carbon of the acid derivative. The tertiary amine, lacking a proton, does not participate in acylation, ensuring the integrity of the core linker structure. This selective reactivity is crucial for predictable synthesis.[6][7]

The following workflow illustrates the logical progression of a typical acylation reaction to create a polyamide intermediate.

Polyamide_Workflow reactants Reactants This compound + Dicarboxylic Acid/Acyl Chloride dissolution 1. Dissolution Dissolve reactants in an aprotic polar solvent (e.g., DMAc, NMP). reactants->dissolution reaction 2. Reaction Cool mixture (e.g., 0°C). Add acyl chloride dropwise under inert atmosphere (N₂). dissolution->reaction stirring 3. Polycondensation Stir at room temperature for several hours to allow for chain growth. reaction->stirring precipitation 4. Isolation Pour reaction mixture into a non-solvent (e.g., methanol/water) to precipitate the polymer. stirring->precipitation purification 5. Purification & Drying Filter, wash with non-solvent, and dry under vacuum. precipitation->purification product Final Product Purified Polyamide Intermediate purification->product

Caption: A generalized workflow for the synthesis of polyamide intermediates using BAPMA.

Reductive Amination & Alkylation

While acylation builds amide links, reductive amination and direct alkylation are employed to form new carbon-nitrogen bonds, often to append specific functional moieties.

  • Reductive Amination: BAPMA's primary amines can react with aldehydes or ketones to form an intermediate imine, which is then reduced (e.g., using sodium borohydride or catalytic hydrogenation) to a secondary amine.[8] This method is exceptionally useful for attaching complex side chains without the harsh conditions of direct alkylation.

  • Direct Alkylation: Reaction with alkyl halides allows for the controlled addition of alkyl groups to the primary amines. This must be carefully managed to prevent over-alkylation and quaternization of the amines.

Applications in Advanced Pharmaceutical Intermediates

The true potential of BAPMA is demonstrated in its application as a precursor for sophisticated therapeutic agents, particularly in oncology.

Anticancer Agents: DNA Bis-Intercalators

A prominent application of BAPMA is in the synthesis of DNA bis-intercalators, which are potential anticancer drugs.[5][9]

Mechanism of Action: These molecules consist of two planar aromatic systems (chromophores) that can slide between the base pairs of DNA (intercalation). The BAPMA-derived chain acts as a flexible linker connecting these two chromophores. By intercalating at two points, the molecule can more effectively disrupt DNA replication and transcription in rapidly dividing cancer cells.[9] The length and flexibility of the BAPMA linker are critical for achieving the optimal distance and geometry for effective bis-intercalation.

DNA_Intercalator Chromophore1 Planar Chromophore (e.g., Naphthalimide) BAPMA_Linker BAPMA-Derived Linker -NH-(CH₂)₃-N(CH₃)-(CH₂)₃-NH- Chromophore1->BAPMA_Linker Amide Bond DNA DNA Double Helix Chromophore1->DNA Intercalation Chromophore2 Planar Chromophore (e.g., Naphthalimide) BAPMA_Linker->Chromophore2 Amide Bond Chromophore2->DNA Intercalation

Caption: Conceptual model of a BAPMA-linked DNA bis-intercalator for anticancer applications.

BAPMA has also been used in the synthesis of other potential anticancer agents, including bischromone derivatives and polyamine derivatives containing quinolone and phthalimide moieties.[5][10]

Drug Delivery and Functional Polymers

The reactive nature of BAPMA makes it an excellent monomer or crosslinking agent for creating functional polymers used in drug delivery systems.[8] For example, it can be incorporated into polyurethane or epoxy resin structures.[11][12] These BAPMA-modified polymers can be formulated into nanoparticles or hydrogels designed to carry a therapeutic payload, potentially for targeted release in specific tissues.[8]

Validated Experimental Protocol: Synthesis of a Polyamide Intermediate

This protocol provides a self-validating, step-by-step methodology for the synthesis of a polyamide from BAPMA and an aromatic diacyl chloride.

Objective: To synthesize a polyamide intermediate for further functionalization.

Materials:

  • This compound (BAPMA), high purity

  • Terephthaloyl chloride (or other suitable diacyl chloride)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware (three-neck flask, dropping funnel, condenser)

Methodology:

  • Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagent Preparation:

    • In the reaction flask, dissolve 10 mmol of BAPMA in 50 mL of anhydrous DMAc. Stir until fully dissolved.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate flask, dissolve 10 mmol of terephthaloyl chloride in 25 mL of anhydrous DMAc.

  • Polycondensation:

    • Transfer the terephthaloyl chloride solution to the dropping funnel.

    • Add the acid chloride solution dropwise to the stirred BAPMA solution over 30-45 minutes, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents localized overheating and uncontrolled polymerization, which can lead to lower molecular weight and broader polydispersity.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 12-18 hours under nitrogen to ensure the polymerization reaches a high conversion rate. The viscosity of the solution should noticeably increase.

  • Isolation and Purification:

    • Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. This will cause the polyamide to precipitate as a fibrous solid.

    • Collect the solid by vacuum filtration.

    • Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) to remove unreacted monomers and residual solvent.

    • Dry the purified polyamide intermediate in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Validation: The success of the synthesis can be validated through standard analytical techniques such as FT-IR spectroscopy (confirming the appearance of amide C=O and N-H stretching bands and the disappearance of acid chloride C=O bands) and NMR spectroscopy.

Safety and Handling: A Pillar of Trustworthiness

This compound is a hazardous chemical that demands rigorous adherence to safety protocols.[4] Its handling should only be undertaken by trained personnel in a controlled laboratory environment.

Primary Hazards (GHS Classification): [4][5]

  • Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4]

  • Corrosivity: Causes severe skin burns and eye damage.[4]

Mandatory Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield.[13] A lab coat is mandatory.

  • Ventilation: Handle exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[14] The container should be kept under an inert gas like nitrogen.[14]

  • Spill & Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is far more than a simple amine; it is a strategic molecular scaffold that enables the efficient synthesis of complex pharmaceutical intermediates. Its value is derived from its trifunctional structure, which allows for selective and predictable reactions. From creating the backbones of novel anticancer agents to forming functional polymers for drug delivery, BAPMA provides a reliable and versatile starting point for innovation in drug discovery. By understanding its fundamental chemistry, applying validated protocols, and adhering to strict safety standards, researchers can fully leverage the potential of this critical precursor.

References

  • BIS-(3-AMINOPROPYL)METDYLAMINE.
  • N,N-Bis(3-aminopropyl)
  • N,N-Bis(3-aminopropyl)
  • This compound | C7H19N3 | CID 7777. PubChem.
  • The Indispensable Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • N,N-Bis-(3-aminopropyl)methylamine. BASF Product Finder.
  • This compound | 105-83-9. ChemicalBook.
  • CAS 105-83-9: Bis(3-aminopropyl)methylamine. CymitQuimica.
  • This compound | 11071-12-8. Benchchem.
  • This compound | 105-83-9. ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE. ChemicalBook.
  • N,N-Bis-(3-aminopropyl)-methylamine - FB30673. Biosynth.
  • SAFETY D
  • N,N-BIS(3-Aminopropyl)
  • N,N-BIS(3-Aminopropyl)
  • Synthesis of Polyamides from . YouTube.

  • Synthesis of some Amide derivatives and their Biological activity. ijpsr.com.

Sources

Methodological & Application

Application Note & Synthesis Protocol: N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a versatile polyamine building block. This protocol is designed for researchers and professionals in chemical synthesis and drug development. We detail a robust two-step synthetic pathway, beginning with the double Michael addition of acrylonitrile to methylamine, followed by the catalytic hydrogenation of the resulting dinitrile intermediate. The causality behind critical experimental choices is explained to ensure both high yield and purity. This guide includes detailed procedures for reaction execution, purification, and full analytical characterization, alongside mandatory safety protocols for handling the hazardous reagents involved.

Introduction

This compound, also known as BAPMA, is a branched polyamine featuring two primary amine groups and one tertiary amine group.[1] Its unique structure makes it a valuable intermediate in a multitude of applications. It serves as a critical building block in the synthesis of polymers such as polyamides and polyurethanes, and as an effective cross-linker and curing agent for epoxy resins.[2] Furthermore, its ability to act as a scaffold for constructing complex molecules has led to its use in producing aminopolycarboxylic acid-based chelating agents and in the development of agrochemicals and pharmaceuticals.[3][4] The protocol described herein provides a reliable method for its laboratory-scale synthesis, enabling researchers to produce high-purity material for further investigation and development.

Reaction Principle and Mechanism

The synthesis of this compound is efficiently achieved via a two-step process.

Step 1: Double Cyanoethylation The first step involves a double Michael addition reaction. Methylamine, acting as the nucleophile, attacks two equivalents of acrylonitrile (an α,β-unsaturated nitrile). The reaction is typically performed in a protic solvent like water or methanol, which facilitates the proton transfer steps. The nucleophilic nitrogen of methylamine adds to the β-carbon of the acrylonitrile, followed by protonation of the resulting carbanion to yield a monoadduct. This process is repeated with a second molecule of acrylonitrile on the secondary amine to form the stable dinitrile intermediate, N,N-Bis(2-cyanoethyl)methylamine. This reaction is highly exothermic and requires careful temperature control to prevent unwanted polymerization of acrylonitrile.

Step 2: Catalytic Hydrogenation The second step is the reduction of the two nitrile groups (-C≡N) of the intermediate to primary amine groups (-CH₂NH₂). This transformation is most effectively carried out by catalytic hydrogenation. A Raney Nickel catalyst is commonly employed due to its high activity and selectivity for nitrile reduction. The reaction is conducted under a high pressure of hydrogen gas in a suitable solvent such as ethanol or methanol. The catalyst facilitates the addition of hydrogen across the nitrile triple bonds, leading to the desired product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Hydrogenation Methylamine Methylamine (CH₃NH₂) Intermediate N,N-Bis(2-cyanoethyl)methylamine NC(CH₂)₂N(CH₃)(CH₂)₂CN Methylamine->Intermediate + 2 eq. Acrylonitrile (Michael Addition) Acrylonitrile Acrylonitrile (CH₂=CHCN) Product This compound H₂N(CH₂)₃N(CH₃)(CH₂)₃NH₂ Intermediate->Product H₂ / Raney Ni (Reduction)

Diagram 1: Two-step synthesis pathway for this compound.

Experimental Protocol

This protocol is divided into the synthesis of the intermediate (Part A) and its subsequent reduction to the final product (Part B).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Methylamine (40% in H₂O)ReagentSigma-AldrichToxic and corrosive. Handle in fume hood.
Acrylonitrile≥99%, stabilizedSigma-AldrichHighly flammable, toxic, carcinogen.[5]
Raney® Nickel (slurry in water)Catalyst GradeSigma-AldrichPyrophoric when dry. Handle with care.
Methanol (MeOH)AnhydrousFisher ScientificFlammable solvent.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificHighly flammable.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent.
Equipment
3-Neck Round Bottom FlaskVWRWith magnetic stirrer, dropping funnel, condenser, and thermometer.
Ice BathFor temperature control.
High-Pressure AutoclaveParr InstrumentFor hydrogenation (e.g., Parr Shaker).
Rotary EvaporatorHeidolphFor solvent removal.
Vacuum Distillation ApparatusVWRFor final purification.
Part A: Synthesis of N,N-Bis(2-cyanoethyl)methylamine
  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a thermometer. Place the flask in an ice-water bath.

  • Charge Reactor: Add 77.6 g (1.0 mol) of 40% aqueous methylamine solution to the flask.

  • Controlled Addition: Charge the dropping funnel with 111.4 g (2.1 mol) of acrylonitrile. Begin adding the acrylonitrile dropwise to the stirred methylamine solution.

    • Causality Note: The addition must be slow and controlled to maintain the internal reaction temperature between 20-30°C. The reaction is highly exothermic, and higher temperatures can lead to the violent, uncontrolled polymerization of acrylonitrile.

  • Reaction: After the addition is complete (approx. 2-3 hours), remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the product three times with 150 mL portions of diethyl ether. Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil is N,N-Bis(2-cyanoethyl)methylamine, which is often of sufficient purity for the next step. A yield of approximately 130-140 g (94-100%) is expected.

Part B: Catalytic Hydrogenation to this compound

WARNING: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It must be performed by trained personnel using a certified high-pressure reactor in a well-ventilated area or fume hood designed for such work.

  • Catalyst Preparation: In the high-pressure autoclave vessel, add approximately 10-15 g of Raney Nickel (as a 50% slurry in water). Carefully decant the water and wash the catalyst three times with 50 mL portions of methanol to remove water.

    • Causality Note: Water must be removed as it can inhibit catalyst activity. The catalyst should not be allowed to dry out as it can ignite spontaneously in air.

  • Charge Reactor: To the vessel containing the catalyst and a final 100 mL of methanol, add the 139 g (~1.0 mol) of N,N-Bis(2-cyanoethyl)methylamine prepared in Part A. Add an additional 250 mL of methanol to ensure adequate stirring.

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 500-1000 psi (34-68 bar).

  • Reaction: Begin stirring and heat the vessel to 80-100°C. The reaction is monitored by the uptake of hydrogen. Maintain the pressure by periodically re-pressurizing with hydrogen. The reaction is typically complete in 4-8 hours when hydrogen uptake ceases.

  • Cooldown and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. The catalyst must be filtered under a nitrogen blanket to prevent ignition.

    • Causality Note: Filtering under an inert atmosphere is critical due to the pyrophoric nature of the used Raney Nickel catalyst. The filtered catalyst should be immediately quenched by storing under water for safe disposal.

  • Purification: Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator. The remaining crude liquid is then purified by vacuum distillation (boiling point: 110-112 °C at 6 mmHg) to yield pure this compound.[4] A typical yield is 116-130 g (80-90%).

Experimental_Workflow Reactants Methylamine + Acrylonitrile StepA Step A: Cyanoethylation (RT, 12h) Reactants->StepA Intermediate Crude Intermediate: N,N-Bis(2-cyanoethyl)methylamine StepA->Intermediate StepB Step B: Hydrogenation (H₂, Raney Ni, 100°C) Intermediate->StepB CrudeProduct Crude Product StepB->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Diagram 2: High-level experimental workflow for the synthesis protocol.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Results Reference
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃)δ ~2.70 (t, 4H, -CH₂NH₂), ~2.35 (t, 4H, -N-CH₂-), ~2.15 (s, 3H, -NCH₃), ~1.60 (p, 4H, -CH₂CH₂CH₂-), ~1.30 (s, 4H, -NH₂)[6]
¹³C NMR (CDCl₃)δ ~57.5 (-N-CH₂-), ~42.5 (-NCH₃), ~40.5 (-CH₂NH₂), ~31.5 (-CH₂CH₂CH₂-)[1]
GC-MS (EI)Molecular Ion [M]⁺ at m/z 145. Key fragments at m/z 101, 58, 30.[1]
FT-IR (neat)3350-3280 cm⁻¹ (N-H stretch), 2930-2850 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (N-H bend)[1]

Safety Precautions

This synthesis involves highly hazardous materials and requires strict adherence to safety protocols.

  • General: All operations must be conducted inside a certified laboratory chemical fume hood. An emergency eyewash and safety shower must be readily accessible.[7]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile).[5][7]

  • Methylamine: Toxic, flammable, and corrosive.[7] Avoid inhalation of vapors and skin contact. It is sold as a solution in water or various solvents, or as an anhydrous gas in pressurized containers.[7]

  • Acrylonitrile: Highly flammable liquid and vapor.[5] It is a suspected carcinogen and is toxic if swallowed, inhaled, or absorbed through the skin.[5] All equipment must be grounded to prevent static discharge, which could ignite vapors.[5][8]

  • Hydrogenation: Operations involving high-pressure hydrogen gas carry a significant risk of fire or explosion. Use only certified equipment and work in an environment free of ignition sources. The Raney Nickel catalyst is pyrophoric when dry and must be handled under a solvent or inert atmosphere.[9]

  • Waste Disposal: All chemical waste must be disposed of according to local, regional, and national hazardous waste regulations. Quenched catalyst should be treated as hazardous waste.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved from [Link]

  • BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7777, this compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methylacrylonitrile. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector. Retrieved from [Link]

  • Google Patents. (2012). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.

Sources

Application Notes & Protocols: N,N-Bis(3-aminopropyl)methylamine as a Curing Agent for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N,N-Bis(3-aminopropyl)methylamine as a hardener for epoxy resin systems. This compound is a trifunctional aliphatic amine that serves as an effective cross-linking agent, yielding cured polymers with robust mechanical strength and thermal resistance.[1] This guide details the underlying chemistry, safety protocols, stoichiometric calculations, curing procedures, and standard characterization techniques. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound, also known by synonyms such as 3,3'-Diamino-N-methyldipropylamine, is a versatile polyamine curing agent.[2][3] Its molecular structure features two primary amine groups and one tertiary amine group, which dictates its reactivity and functionality as an epoxy hardener.[1][4]

Key Properties:

  • Molecular Formula: C₇H₁₉N₃[2]

  • Molecular Weight: 145.25 g/mol [2][5]

  • Appearance: Colorless to pale yellow liquid[1]

  • Functionality: It possesses four reactive amine hydrogens, making it a tetra-functional hardener in the context of epoxy reactions. The tertiary amine group can also act as a catalyst to accelerate the curing reaction.[6]

The low viscosity of this compound allows for easy blending with epoxy resins, making it suitable for a range of applications including coatings, adhesives, composites, and flooring systems.[1]

Curing Mechanism: The Epoxy-Amine Reaction

The curing of epoxy resins with this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen of the primary amine groups attacks the electrophilic carbon of the epoxide ring, leading to ring-opening.[7] This reaction forms a stable carbon-nitrogen bond and a hydroxyl group (-OH).

The overall curing process can be described in three main reaction steps:

  • Primary Amine Addition: Each primary amine group (-NH₂) reacts with an epoxy group, forming a secondary amine.

  • Secondary Amine Addition: The newly formed secondary amine (-NH-) can then react with another epoxy group, forming a tertiary amine and creating a cross-link.

  • Etherification (Hydroxyl-Epoxy Addition): The hydroxyl groups generated in the previous steps can react with epoxy groups, particularly at elevated temperatures, to form ether linkages.[8]

The presence of the intrinsic tertiary amine in the hardener's structure can catalyze these reactions, influencing the pot life and cure speed.[6]

Health and Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if inhaled or in contact with skin.[9][10] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield.[9] A lab coat or protective clothing is also required.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, stored locked up.[12]

Experimental Protocols

Materials & Equipment
  • Epoxy Resin: Standard liquid Bisphenol A diglycidyl ether (DGEBA) resin. The Epoxy Equivalent Weight (EEW) must be known from the supplier's technical data sheet. A typical EEW for DGEBA is ~188 g/eq.

  • Hardener: this compound (CAS No: 105-83-9).

  • Equipment:

    • Top-pan analytical balance (±0.01 g)

    • Disposable mixing cups (e.g., polypropylene)

    • Mixing sticks (e.g., wooden tongue depressors or mechanical stirrer)

    • Vacuum desiccator or centrifuge for degassing

    • Programmable oven for post-curing

    • Molds for specimen casting (e.g., silicone or PTFE)

Stoichiometric Calculations

For optimal properties, a stoichiometric ratio of 1:1 between epoxy groups and amine hydrogen equivalents is generally recommended.[13] The amount of hardener required, expressed as parts per hundred parts of resin (phr), is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxy Equivalent Weight (EEW) of the resin.

Step 1: Determine the Amine Hydrogen Equivalent Weight (AHEW)

The AHEW is the molecular weight of the amine divided by the number of active hydrogen atoms per molecule.

  • Molecular Weight of this compound = 145.25 g/mol [2]

  • Number of active hydrogens = 2 (from first -NH₂) + 2 (from second -NH₂) = 4

  • AHEW = 145.25 g/mol / 4 eq/mol = 36.31 g/eq

Step 2: Calculate the Mix Ratio (phr)

The formula to calculate the parts of hardener needed for 100 parts of resin is:

phr = (AHEW / EEW) * 100 [14]

Example Calculation: Using a DGEBA resin with an EEW of 188 g/eq:

  • phr = (36.31 / 188) * 100 = 19.3 parts per hundred resin

This means for every 100 grams of epoxy resin, 19.3 grams of this compound should be used.

Formulation and Curing Workflow

The following workflow outlines the process from preparation to creating cured test specimens.

G cluster_prep Preparation cluster_mix Processing cluster_cure Curing Schedule cluster_test Characterization calc 1. Calculate Mix Ratio (phr) weigh_resin 2. Weigh Epoxy Resin calc->weigh_resin weigh_hardener 3. Weigh Hardener weigh_resin->weigh_hardener mix 4. Mix Thoroughly (2-3 min) weigh_hardener->mix degas 5. Degas Mixture (Vacuum or Centrifuge) mix->degas cast 6. Cast into Molds degas->cast cure_rt 7. Initial Cure (24h @ 25°C) cast->cure_rt post_cure 8. Post-Cure (e.g., 2h @ 100°C) cure_rt->post_cure cool 9. Cool Slowly post_cure->cool demold 10. Demold Specimen cool->demold test 11. Perform Analysis (DSC, DMA, Tensile) demold->test

Caption: Experimental workflow from formulation to characterization.

Protocol Steps:

  • Preparation: Based on the calculation in section 4.2, accurately weigh the epoxy resin and hardener into a clean, dry mixing cup.

  • Mixing: Mix the two components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Inadequate mixing will result in a tacky, incompletely cured material.

  • Degassing: Entrapped air bubbles can create voids and compromise mechanical properties. Place the mixed resin in a vacuum desiccator for 5-10 minutes or until bubbles cease to rise.

  • Casting: Pour the degassed mixture into pre-conditioned molds for subsequent characterization.

  • Curing:

    • Initial Cure: Allow the castings to cure at ambient temperature (e.g., 25°C) for 24 hours. This allows the system to build sufficient green strength before post-curing.

    • Post-Cure (Recommended): To achieve optimal thermal and mechanical properties, a post-cure at elevated temperature is recommended. A typical schedule is to heat the samples in an oven to 100-120°C for 2 hours .[1][15] The temperature should be ramped up and down slowly (e.g., 5°C/minute) to avoid thermal shock.[1]

Characterization and Typical Properties

The performance of the cured epoxy system should be validated using standard analytical techniques. The following diagram illustrates the relationship between formulation variables and final properties.

G Resin Epoxy Resin (EEW) Stoichiometry Stoichiometry (Mix Ratio) Resin->Stoichiometry Hardener Hardener (AHEW) Hardener->Stoichiometry Tg Glass Transition Temp (Tg) Stoichiometry->Tg influences Mech Mechanical Properties Stoichiometry->Mech influences Chem Chemical Resistance Stoichiometry->Chem influences Cure Cure Schedule (Time, Temp) Cure->Tg strongly influences Cure->Mech influences

Caption: Key factors influencing final thermoset properties.

Data Presentation

The following table summarizes typical properties for a standard DGEBA epoxy resin cured with this compound. Note: These are representative values; actual results will depend on the specific resin, cure schedule, and testing conditions.

PropertyTest MethodTypical Value
Mix Ratio (phr)-~19 (for EEW 188)
Gel Time (150g mass @ 25°C)ASTM D247130 - 45 minutes
Shore D HardnessASTM D224080 - 85[16]
Glass Transition Temp. (Tg)ASTM E1356 (DSC)90 - 120 °C (post-cured)[17]
Tensile StrengthASTM D63860 - 80 MPa
Flexural ModulusASTM D7902.5 - 3.5 GPa
Standard Test Methodologies
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). The analysis involves heating a small sample of the cured material at a constant rate (e.g., 10°C/min) and observing the change in heat flow that signifies the transition from a glassy to a rubbery state.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material. It can also be used to determine the Tg, which is often taken from the peak of the tan delta curve. DMA is performed by applying an oscillating force to a sample as it is heated.

  • Mechanical Testing: Standard tensile (ASTM D638) and flexural (ASTM D790) tests are performed on universal testing machines to determine properties like strength, modulus, and elongation at break.

References

  • Chemistry of Ambient Cure Epoxy Resins and Hardeners. (2022, March 30). UL Prospector. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). N,N-bis-(3-Aminopropyl) methylamine. Retrieved from [Link]

  • Air Products. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]

  • Epoxy Technology. (n.d.). Tg - Glass Transition Temperature for Epoxies. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 105-83-9. Retrieved from [Link]

  • Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Retrieved from [Link]

  • Sanchez Sipion, A. A. (2023, November 1). What standards are used for mechanical testing for epoxy resins? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound - Safety and Hazards. Retrieved from [Link]

  • Ruíz de Azúa, O., Agulló, N., Arbusà, J., & Borrós, S. (2023). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Polymers, 15(2), 252. [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved from [Link]

  • Gougeon Brothers, Inc. (n.d.). What All Those Tests & Numbers Mean. Epoxyworks. Retrieved from [Link]

  • Wessex Resins & Adhesives. (n.d.). Post-Cure Schedules. Retrieved from [Link]

  • Pugliese, R., Girella, A., & Audenino, A. (2013). Synthesis and Characterizations of Melamine-Based Epoxy Resins. Materials, 6(9), 3961–3975. [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. Retrieved from [Link]

  • MDPI. (2013, September 5). Synthesis and Characterizations of Melamine-Based Epoxy Resins. Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Three major reactions during amine curing of epoxy resins. Retrieved from [Link]

Sources

Application Notes and Protocols: Surface Functionalization of Nanoparticles with N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Nanoparticle Surfaces for Advanced Biomedical Applications

The precise control of nanoparticle surface chemistry is a cornerstone of modern nanomedicine and drug delivery. Functionalization of nanoparticles dictates their interaction with biological systems, influencing their stability, biocompatibility, circulation time, and cellular uptake.[1] The introduction of primary and secondary amine groups onto a nanoparticle surface is a particularly powerful strategy, creating a versatile platform for the subsequent conjugation of therapeutic agents, targeting ligands, and imaging probes.[2]

N,N-Bis(3-aminopropyl)methylamine is a trifunctional amine that offers a unique combination of primary and tertiary amine functionalities.[3] Its structure allows for robust attachment to the nanoparticle surface while presenting accessible primary amine groups for further modification. This polyamine is a valuable building block in the synthesis of complex molecules and materials, including its use as a crosslinker for epoxy resins and a component in the generation of dendrimers.[4] The resulting amine-rich nanoparticle surface is highly advantageous for applications requiring a positive surface charge to facilitate interaction with negatively charged cell membranes or nucleic acids, and for multi-valent conjugation strategies in drug development.[5]

This comprehensive guide provides detailed, field-proven protocols for the covalent functionalization of various nanoparticle types with this compound. We will delve into the chemical principles behind three distinct and robust methodologies targeting:

  • Carboxylated Nanoparticles via EDC/NHS coupling.

  • Epoxy-Functionalized Nanoparticles through nucleophilic ring-opening.

  • Tosyl-Activated Nanoparticles via nucleophilic substitution.

Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices and detailed characterization steps to confirm successful surface modification.

PART 1: Functionalization of Carboxylated Nanoparticles via EDC/NHS Chemistry

This is one of the most widely used methods for covalently attaching amine-containing molecules to surfaces. The reaction proceeds in two steps: activation of the carboxyl groups with a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS-ester, followed by the reaction of this intermediate with the primary amine groups of this compound to form a stable amide bond.[6][7]

Reaction Mechanism Workflow

EDC_NHS_Coupling NP_COOH Nanoparticle-COOH EDC_NHS EDC / NHS (Activation Buffer, pH 6.0) NP_COOH->EDC_NHS Activation Activated_NP Nanoparticle-CO-NHS (NHS-ester intermediate) EDC_NHS->Activated_NP Amine H₂N-(CH₂)₃-N(CH₃)-(CH₂)₃-NH₂ (this compound) Activated_NP->Amine Coupling (Coupling Buffer, pH 7.4) Functionalized_NP Functionalized Nanoparticle (Stable Amide Bond) Amine->Functionalized_NP NHS_byproduct NHS (byproduct) Functionalized_NP->NHS_byproduct

Caption: EDC/NHS coupling mechanism for amine functionalization.

Experimental Protocol

Materials and Reagents:

  • Carboxylated Nanoparticles (e.g., iron oxide, silica, quantum dots, polymeric nanoparticles)

  • This compound (CAS 105-83-9)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in DI water to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Centrifuge the nanoparticle suspension and resuspend the pellet in Activation Buffer (0.1 M MES, pH 6.0).

    • In a separate tube, prepare a fresh solution of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL each.

    • Add the EDC/NHS solution to the nanoparticle suspension. A 10-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups is recommended as a starting point for optimization.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator). This step activates the carboxyl groups to form a more stable NHS-ester intermediate.[8]

  • Conjugation with this compound:

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS.

    • Immediately resuspend the nanoparticle pellet in Coupling Buffer (0.1 M PBS, pH 7.4).

    • Prepare a solution of this compound in Coupling Buffer. A 50-100 fold molar excess of the amine relative to the nanoparticles is a good starting point for optimization.

    • Add the amine solution to the activated nanoparticle suspension.

    • Incubate the reaction for 2-4 hours at room temperature with gentle shaking.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes to quench any unreacted NHS-esters.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer (at least 3 cycles).

    • Finally, resuspend the purified nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Quantitative Data Summary
ParameterBefore FunctionalizationAfter FunctionalizationTechnique
Hydrodynamic Diameter (nm) 100 ± 5105 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.150.18Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 4+25 ± 5Laser Doppler Velocimetry

Note: The data presented are representative and may vary depending on the nanoparticle type, size, and experimental conditions.

PART 2: Functionalization of Epoxy-Functionalized Nanoparticles

This method leverages the high reactivity of the epoxide ring towards nucleophiles. The primary amine groups of this compound act as nucleophiles, attacking the carbon atom of the epoxy ring, leading to its opening and the formation of a stable carbon-nitrogen bond and a hydroxyl group.[9] This reaction is efficient and does not require activating agents.

Reaction Mechanism Workflow

Epoxy_Ring_Opening NP_Epoxy Nanoparticle-Epoxy Reaction_Conditions Solvent (e.g., DMF, DMSO) Elevated Temperature NP_Epoxy->Reaction_Conditions Nucleophilic Attack Amine H₂N-(CH₂)₃-N(CH₃)-(CH₂)₃-NH₂ Amine->Reaction_Conditions Functionalized_NP Functionalized Nanoparticle (β-amino alcohol linkage) Reaction_Conditions->Functionalized_NP Tosyl_Substitution NP_Tosyl Nanoparticle-O-Tosyl Reaction_Conditions Coupling Buffer (pH 8.5-9.5) 37°C NP_Tosyl->Reaction_Conditions Nucleophilic Substitution Amine H₂N-(CH₂)₃-N(CH₃)-(CH₂)₃-NH₂ Amine->Reaction_Conditions Functionalized_NP Functionalized Nanoparticle (Secondary Amine Linkage) Reaction_Conditions->Functionalized_NP Tosyl_byproduct Tosylatea (byproduct) Functionalized_NP->Tosyl_byproduct

Caption: Nucleophilic substitution on a tosyl-activated nanoparticle.

Experimental Protocol

Materials and Reagents:

  • Tosyl-Activated Nanoparticles (e.g., tosyl-activated magnetic beads)

  • This compound

  • Coupling Buffer: 0.1 M borate buffer, pH 8.5-9.5

  • Blocking Buffer: PBS with 0.5% (w/v) BSA

  • Washing Buffer: PBS with 0.1% (w/v) BSA

Procedure:

  • Nanoparticle Preparation:

    • Wash the tosyl-activated nanoparticles with the Coupling Buffer according to the manufacturer's instructions.

  • Conjugation Reaction:

    • Prepare a solution of this compound in the Coupling Buffer.

    • Add the amine solution to the washed nanoparticles.

    • Incubate the reaction for 24-48 hours at 37°C with continuous rotation. The slightly basic pH and elevated temperature facilitate the substitution reaction. [6]

  • Blocking and Washing:

    • After incubation, wash the nanoparticles three times with the Washing Buffer.

    • Add the Blocking Buffer to the nanoparticles and incubate for 1 hour at room temperature to block any remaining reactive sites.

    • Wash the nanoparticles 4-6 times with PBS.

    • Resuspend the functionalized nanoparticles in a suitable buffer for storage.

PART 4: Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful covalent attachment of this compound and to assess the properties of the resulting nanoparticles.

Analysis MethodParameter MeasuredExpected Result for Successful Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic peaksAppearance of N-H stretching and bending vibrations. For EDC/NHS coupling, the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and polydispersityA slight increase in the hydrodynamic diameter due to the grafted amine layer. A low PDI indicates colloidal stability.
Zeta Potential Surface chargeA significant shift in zeta potential from negative (for carboxylated NPs) or neutral to positive, confirming the presence of protonated amine groups.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureIncreased weight loss in the functionalized nanoparticles compared to the bare nanoparticles, corresponding to the decomposition of the grafted organic layer.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surfaceAn increase in the nitrogen (N) atomic percentage on the nanoparticle surface.

References

  • Curing Agents for Epoxy Resin. Three Bond Technical News. [Link]

  • BASF SE, Intermediates Division. N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector. [Link]

  • Bioclone. Protocol Tosyl Activated Magnetic Beads. [Link]

  • Rosso-Vasic, M., Spruijt, E., Popovic, Z., et al. Amine-terminated silicon nanoparticles: synthesis, optical properties and their use in bioimaging. Journal of Materials Chemistry. [Link]

  • Rosso-Vasic, M., Spruijt, E., Popovic, Z., et al. Amine-terminated silicon nanoparticles: synthesis, optical properties and their use in bioimaging. Wageningen University & Research. [Link]

  • Bioclone. Tosyl Activated Magnetic Beads. [Link]

  • Synthesis and characterization of epoxy encapsulating silica microcapsules and amine functionalized silica nanoparticles for developing a self-healing cementitious material. Cement and Concrete Composites. [Link]

  • Gnanasekar, P., & Yan, N. (2021). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. McMaster University. [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Paint & Coatings Industry. [Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]

  • Fabrication and characterization of tosyl-activated magnetic and nonmagnetic monodisperse microspheres for use in microfluic-based ferritin immunoassay. ResearchGate. [Link]

  • Diols formed by ring-opening of epoxies.
  • Amino-Termination of Silicon Carbide Nanoparticles. PMC. [Link]

  • Synthesis of amine-terminated poly(-amino ester)s. ResearchGate. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]

  • Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. MDPI. [Link]

  • Synthesis, Characterization, and Applications of Magnetic Nanoparticles Featuring Polyzwitterionic Coatings. MDPI. [Link]

  • This compound. PubChem. [Link]

Sources

Application Notes and Protocols for N,N-Bis(3-aminopropyl)methylamine in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N,N-Bis(3-aminopropyl)methylamine as a Tripodal Ligand

This compound, commonly referred to in coordination chemistry as 'medpt', is a versatile polyamine ligand with the chemical formula C₇H₁₉N₃.[1] Its structure, featuring a central tertiary amine and two terminal primary amines connected by propyl chains, allows it to act as a flexible tridentate N₃ ligand. This unique architecture enables 'medpt' to form stable chelate rings with a wide array of transition metal ions, making it a valuable building block in the synthesis of novel metal complexes. The resulting complexes exhibit diverse coordination geometries and have shown significant promise in various applications, including catalysis, materials science, and the development of therapeutic agents.[2][3]

The flexibility of the two 3-aminopropyl arms allows for the formation of stable six-membered chelate rings, which can adopt various conformations. This adaptability, combined with the different donor properties of the primary and tertiary amine groups, leads to a rich coordination chemistry with metals such as copper(II), nickel(II), and zinc(II). The resulting complexes often exhibit five- or six-coordinate geometries, such as distorted trigonal bipyramidal or octahedral, which can be fine-tuned by the choice of metal ion and ancillary ligands.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of metal complexes. We will delve into detailed, step-by-step protocols for the synthesis and characterization of representative copper(II), nickel(II), and zinc(II) complexes. Furthermore, we will explore key applications of these complexes, with a focus on their antimicrobial properties and catalytic activity, providing validated protocols for their evaluation.

PART 1: Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's crystallinity and purity.

General Considerations for Synthesis
  • Ligand Purity: Ensure the purity of this compound, as impurities can interfere with complex formation and crystallization.

  • Solvent Selection: Methanol and ethanol are commonly used solvents due to their ability to dissolve both the ligand and many metal salts. Water can also be used, depending on the solubility of the reactants.

  • Stoichiometry: A 1:1 molar ratio of metal salt to ligand is typically used for the synthesis of simple mononuclear complexes.

  • Inert Atmosphere: While not always necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive metal ions.

Protocol 1: Synthesis of a Dichloro[this compound]copper(II) Complex, [Cu(medpt)Cl₂]

This protocol describes the synthesis of a representative copper(II) complex with this compound.

Materials
  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (medpt)

  • Methanol

  • Diethyl ether

Procedure
  • Dissolve copper(II) chloride dihydrate (1 mmol) in methanol (20 mL) with gentle warming to ensure complete dissolution.

  • In a separate flask, dissolve this compound (1 mmol) in methanol (10 mL).

  • Slowly add the ligand solution to the copper(II) chloride solution with continuous stirring. A color change should be observed upon addition.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Slowly add diethyl ether to the reaction mixture until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol, followed by diethyl ether.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Expected Characterization Data
TechniqueExpected Observations
Elemental Analysis Consistent with the formula C₇H₁₉Cl₂CuN₃.
FT-IR (cm⁻¹) Shifting of N-H and C-N stretching vibrations upon coordination to the copper ion. Appearance of new bands in the far-IR region corresponding to Cu-N and Cu-Cl stretching.
UV-Vis (in Methanol) A broad d-d transition band in the visible region, characteristic of a five-coordinate or distorted octahedral Cu(II) complex.[5]

Synthesis_Workflow_Cu cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up CuCl2 CuCl₂·2H₂O in Methanol Mixing Mix and Stir (2 hours, RT) CuCl2->Mixing Medpt medpt in Methanol Medpt->Mixing Precipitation Precipitate with Diethyl Ether Mixing->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Desiccator Filtration->Drying Product [Cu(medpt)Cl₂] (Solid Product) Drying->Product

Protocol 2: Synthesis of a Diisothiocyanato[this compound]nickel(II) Complex, [Ni(medpt)(NCS)₂]

This protocol is adapted from the synthesis of similar nickel(II) thiocyanate complexes and is expected to yield the desired product.[6]

Materials
  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Potassium thiocyanate (KNCS)

  • This compound (medpt)

  • Methanol

  • Water

  • Diethyl ether

Procedure
  • In a flask, dissolve nickel(II) sulfate hexahydrate (1 mmol) and potassium thiocyanate (2 mmol) in a mixture of methanol (15 mL) and water (5 mL) with stirring. A pale-yellow precipitate of K₂SO₄ will form.

  • Filter off the potassium sulfate precipitate to obtain a clear solution of nickel(II) thiocyanate.

  • In a separate flask, dissolve this compound (1 mmol) in methanol (10 mL).

  • Slowly add the ligand solution to the nickel(II) thiocyanate solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Reduce the volume of the solution by rotary evaporation until a solid begins to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the product in a desiccator.

Expected Characterization Data
TechniqueExpected Observations
Elemental Analysis Consistent with the formula C₉H₁₉N₅NiS₂.
FT-IR (cm⁻¹) A strong, sharp band around 2050-2100 cm⁻¹ corresponding to the C≡N stretching of the thiocyanate ligand. Shifting of N-H and C-N bands of the 'medpt' ligand.
UV-Vis (in Methanol) Multiple d-d transition bands in the visible and near-IR regions, consistent with an octahedral Ni(II) complex.[1]
X-ray Crystallography The complex is expected to have a distorted octahedral geometry with the 'medpt' ligand coordinating in a meridional fashion.[4]

Synthesis_Workflow_Ni cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ni_salt NiSO₄·6H₂O + KNCS in Methanol/Water Mixing Mix and Stir (3 hours, RT) Ni_salt->Mixing Medpt medpt in Methanol Medpt->Mixing Concentration Reduce Volume Mixing->Concentration Precipitation Cool and Precipitate Concentration->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Filtration->Drying Product [Ni(medpt)(NCS)₂] (Solid Product) Drying->Product

Protocol 3: Synthesis of a Dichloro[this compound]zinc(II) Complex, [Zn(medpt)Cl₂]

This protocol outlines a general method for the synthesis of a zinc(II) complex with 'medpt'.

Materials
  • Zinc(II) chloride (ZnCl₂)

  • This compound (medpt)

  • Ethanol

  • Diethyl ether

Procedure
  • Dissolve zinc(II) chloride (1 mmol) in ethanol (20 mL).

  • In a separate flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Slowly add the ligand solution to the zinc(II) chloride solution with constant stirring.

  • Stir the resulting solution at room temperature for 2 hours.

  • Slowly add diethyl ether to the solution to induce precipitation of the complex.

  • Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

Expected Characterization Data
TechniqueExpected Observations
Elemental Analysis Consistent with the formula C₇H₁₉Cl₂N₃Zn.
¹H NMR (in DMSO-d₆) Broadening and shifting of the proton signals of the 'medpt' ligand upon coordination to the diamagnetic Zn(II) ion.
FT-IR (cm⁻¹) Shifts in the N-H and C-N stretching frequencies of the ligand. Appearance of Zn-N and Zn-Cl stretching bands in the far-IR region.
UV-Vis (in Ethanol) Absorbance bands in the UV region corresponding to ligand-to-metal charge transfer (LMCT).[3]

Synthesis_Workflow_Zn cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up ZnCl2 ZnCl₂ in Ethanol Mixing Mix and Stir (2 hours, RT) ZnCl2->Mixing Medpt medpt in Ethanol Medpt->Mixing Precipitation Precipitate with Diethyl Ether Mixing->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product [Zn(medpt)Cl₂] (Solid Product) Drying->Product

PART 2: Applications of this compound Metal Complexes

The metal complexes of 'medpt' are not merely of structural interest; they possess functional properties that make them attractive for various applications. Here, we focus on two prominent areas: antimicrobial activity and catalysis.

Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by Overtone's concept and Tweedy's chelation theory.[7] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.

Protocol 4: Evaluation of Antimicrobial Activity by the Disk Diffusion Method

This protocol provides a standardized method for screening the antibacterial and antifungal activity of the synthesized complexes.[8]

Materials
  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper disks (6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal disks (positive controls)

  • Sterile swabs

  • Incubator

Procedure
  • Prepare Inoculum: Prepare a microbial suspension of the test organism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.

  • Prepare Sample Disks: Dissolve the synthesized metal complexes in DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the complex solution.

  • Disk Placement: Place the impregnated disks, along with a standard antibiotic/antifungal disk and a DMSO-only disk (negative control), onto the surface of the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 35°C for 48 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Data Interpretation

The diameter of the zone of inhibition is indicative of the antimicrobial activity. A larger diameter suggests greater susceptibility of the microorganism to the complex.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials
  • Synthesized metal complexes

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure
  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the metal complex in the appropriate broth in the wells of a 96-well plate.

  • Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no complex) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the complex at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[5]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Complex in 96-well Plate Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (18-24h, 37°C) Inoculation->Incubation Read_Plate Read Plate Visually or with a Plate Reader Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Result MIC Value (Lowest concentration with no visible growth) Determine_MIC->Result

Catalytic Activity: Catechol Oxidase Mimicry

Dinuclear copper complexes are known to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones.[10] The following protocol describes a model reaction to evaluate the catalytic activity of the synthesized copper(II) complex of 'medpt'.

Protocol 6: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (3,5-DTBC)

This protocol is based on established methods for studying the catecholase activity of copper complexes.[10]

Materials
  • Synthesized [Cu(medpt)Cl₂] complex

  • 3,5-Di-tert-butylcatechol (3,5-DTBC)

  • Methanol

  • UV-Vis spectrophotometer

Procedure
  • Prepare Solutions: Prepare a stock solution of the [Cu(medpt)Cl₂] complex in methanol (e.g., 1 x 10⁻⁴ M) and a stock solution of 3,5-DTBC in methanol (e.g., 1 x 10⁻² M).

  • Reaction Setup: In a quartz cuvette, place a solution of the copper complex.

  • Initiate Reaction: Add a large excess of the 3,5-DTBC solution to the cuvette to start the reaction.

  • Monitor Reaction: Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of 3,5-di-tert-butylquinone (3,5-DTBQ) can be followed by the increase in absorbance at its characteristic wavelength (around 400 nm).

  • Data Analysis: Plot the absorbance at 400 nm versus time to determine the initial rate of the reaction. The catalytic activity can be expressed as the turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per unit time.

Expected Results

An increase in the absorbance at ~400 nm over time indicates the catalytic oxidation of 3,5-DTBC to 3,5-DTBQ, confirming the catechol oxidase-like activity of the copper complex.

Conclusion

This compound is a readily accessible and highly versatile ligand for the synthesis of a wide range of metal complexes. The protocols detailed in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of copper(II), nickel(II), and zinc(II) complexes of 'medpt'. The demonstrated potential of these complexes in antimicrobial applications and catalysis highlights their significance and opens avenues for further research and development in medicinal chemistry and materials science. By providing these detailed methodologies, we aim to empower researchers to explore the full potential of this fascinating class of coordination compounds.

References

  • Bruhn, C., et al. (1999). A dimeric form of the nickel(II) thiocyanate complex of bis(3-aminopropyl)methylamine. Acta Crystallographica Section C: Crystal Structure Communications, 55(3), 365-368. Available at: [Link]

  • El-Gammal, O. A., et al. (2023). Synthesis, characterization, catalytic, DNA binding and antibacterial activity of some metal complexes with a new Schiff base ligand. Journal of University of Anbar for Pure Science, 17(2), 126–133. Available at: [Link]

  • Shakir, M., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Oriental Journal of Chemistry, 37(3), 634-641. Available at: [Link]

  • Pahontu, E., et al. (2016). New Antimicrobial Strategies Based on Metal Complexes. Current Topics in Medicinal Chemistry, 16(29), 3336-3357. Available at: [Link]

  • de Souza, T. B., et al. (2014). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. Revista Brasileira de Farmacognosia, 24(2), 147-153. Available at: [Link]

  • Bhattacharya, S., et al. (2017). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 46(3), 777-786. Available at: [Link]

  • Sheu, H.-S., et al. (2021). Co(NCS)2(abpt)2 and Ni(NCS)2(abpt)2 [abpt is 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole]: two polymorphs. IUCrData, 6(12), x211373. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • ACME Research Solutions. (2024). Minimum Inhibitory Concentration (MIC) Test Protocol. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Available at: [Link]

  • Ghammamy, S., et al. (2010). Synthesis and Characterization of Two New Copper (ІІ) Complexes. Advanced Applied Science Research, 1(2), 139-142. Available at: [Link]

  • Yadav, S., et al. (2013). Conformational isomers of dichloro bis(1,3-diaminopropane) copper(II): Synthesis, characterization and DFT modeling. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 22-29. Available at: [Link]

  • Żurowska, B., et al. (2015). Crystal structure and spectroscopic properties of [Zn(2-qmpe)Cl2] containing diethyl (quinolin-2-ylmethyl)phosphonate ligand (2-qmpe). Materials Science-Poland, 33(3), 573-579. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Pavan, F. R., et al. (2014). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. Revista Brasileira de Farmacognosia, 24(2), 147-153. Available at: [Link]

  • This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. (2026, January 2). Retrieved from [Link]

  • Mondal, A., et al. (1999). A dimeric form of the nickel(II) thiocyanate complex of bis(3-aminopropyl)methylamine. Acta Crystallographica Section C Crystal Structure Communications, 55(3), 365-368. Available at: [Link]

  • Kopel, P., et al. (2003). Synthesis and Characterization of Cu(II), Co(II) and Ni(II) Complexes of Trithiocyanuric Acid: The Structure of {N,N′-Bis(3-Aminopropyl)-1,3-Propanediamine}-(Trithiocyanurato)Nickel(II). Journal of Coordination Chemistry, 56(12), 1015-1026. Available at: [Link]

  • Al-Aoh, H. A., et al. (2022). A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S100–S106. Available at: [Link]

  • Wang, F. M., et al. (2021). Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine. Russian Journal of Coordination Chemistry/Koordinatsionnaya Khimiya, 47(3), 225-233. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Experimental setup for testing N,N-Bis(3-aminopropyl)methylamine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Evaluating N,N-Bis(3-aminopropyl)methylamine as a Corrosion Inhibitor

Introduction: The Imperative for Corrosion Mitigation

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, represents a significant and costly challenge across numerous industries, from oil and gas to infrastructure and chemical processing.[1][2] The economic impact of corrosion is substantial, necessitating effective mitigation strategies. Among these, the use of organic corrosion inhibitors is a primary line of defense.[3][4] These chemical compounds, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[4][5]

This application note provides a detailed guide for the comprehensive evaluation of this compound (CAS: 105-83-9) as a potential corrosion inhibitor. This polyamine, with its molecular structure featuring multiple nitrogen atoms, is a promising candidate.[6][7] The lone pair electrons on the nitrogen atoms can readily interact with vacant d-orbitals of metal atoms, facilitating the formation of a protective adsorbed film on the metal surface.[3][8] This guide is designed for researchers and scientists, offering both the theoretical basis and practical, step-by-step protocols for rigorous inhibitor performance testing.

The Inhibition Mechanism of Amines

The efficacy of amine-based inhibitors like this compound stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium.[4][8] This process involves the nitrogen atoms acting as adsorption centers.[3] The inhibitor molecules displace water and aggressive ions from the metal surface, thereby stifling both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.[9] The strength and stability of this protective film are key determinants of the inhibitor's efficiency.

cluster_1 Metal Surface H2O H₂O Metal Metal Substrate (e.g., Steel) H2O->Metal Displacement Cl- Cl⁻ Cl-->Metal Displacement H+ H⁺ Inhibitor This compound (Inhibitor Molecule) Inhibitor->Metal Adsorption via N-atom lone pairs

Caption: Adsorption mechanism of an amine inhibitor on a metal surface.

A Multi-Faceted Approach to Evaluation

A robust assessment of a corrosion inhibitor's performance cannot rely on a single technique. A combination of gravimetric and electrochemical methods provides a comprehensive picture, correlating long-term average corrosion rates with instantaneous electrochemical behavior.

  • Weight Loss Method: A classical, direct technique that measures the average corrosion rate over an extended period.[1][2][10] It is standardized by ASTM and provides tangible proof of metal loss.[10][11]

  • Electrochemical Methods: These techniques offer rapid results and valuable mechanistic insights into the inhibitor's interaction with the metal surface.[12][13][14]

    • Potentiodynamic Polarization (PDP): Determines the effect of the inhibitor on both anodic and cathodic reactions, revealing the corrosion current from which the corrosion rate can be calculated.[15]

    • Electrochemical Impedance Spectroscopy (EIS): A powerful non-destructive technique that provides information on the resistance of the protective film and the kinetics of the corrosion process.[16][17]

Protocol I: Weight Loss (Gravimetric) Analysis

This protocol adheres to the principles outlined in ASTM standards such as G1 and D2688.[10][18]

3.1. Principle The fundamental principle is to determine the mass loss of a metal coupon after its immersion in a corrosive medium, with and without the inhibitor, for a specified duration. The inhibition efficiency is calculated by comparing the corrosion rates.[5][19]

3.2. Materials & Equipment

  • Metal coupons (e.g., mild steel, with known surface area)

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • This compound

  • Silicon carbide (SiC) abrasive papers (e.g., 220, 400, 600, 800, 1000, 1200 grit)[20]

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Glass beakers and suspension hooks

3.3. Step-by-Step Methodology

  • Coupon Preparation: Mechanically polish the metal coupons sequentially with SiC papers to achieve a uniform, mirror-like surface.

  • Cleaning & Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry thoroughly. Accurately weigh each coupon and record its initial mass (W_initial).

  • Solution Preparation: Prepare the corrosive solution (blank). Prepare a series of test solutions by adding different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the corrosive medium.

  • Immersion: Immerse one coupon in each test solution, including the blank, using glass hooks. Ensure the coupons are fully submerged. Maintain a constant temperature (e.g., 25 °C) for a fixed duration (e.g., 24 hours).

  • Post-Immersion Cleaning: After the immersion period, carefully remove the coupons. Clean them according to ASTM G1 guidelines to remove corrosion products (e.g., using a solution of HCl with inhibitors like hexamine, followed by gentle brushing).

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry them, and re-weigh to get the final mass (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ) where: ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where: CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the solution with the inhibitor.

3.4. Data Presentation

Inhibitor Conc. (ppm)W_initial (g)W_final (g)ΔW (g)Corrosion Rate (mm/year)% IE
0 (Blank)N/A
50
100
200
500

graph TD {
A[Start: Prepare & Weigh Metal Coupon] --> B{Prepare Test Solutions\n(Blank & Inhibitor Conc.)};
B --> C[Immerse Coupon for Fixed Time & Temp.];
C --> D[Remove, Clean & Re-weigh Coupon];
D --> E{Calculate Weight Loss (ΔW)};
E --> F[Calculate Corrosion Rate (CR)];
F --> G[Calculate Inhibition Efficiency (%IE)];
G --> H[End: Report Results];
style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#F1F3F4,fontcolor:#202124
style C fill:#F1F3F4,fontcolor:#202124
style D fill:#F1F3F4,fontcolor:#202124
style E fill:#FBBC05,fontcolor:#202124
style F fill:#FBBC05,fontcolor:#202124
style G fill:#FBBC05,fontcolor:#202124

}

Caption: Workflow for the Weight Loss (Gravimetric) Method.

Protocol II: Electrochemical Evaluation

Electrochemical tests are performed using a potentiostat in a standard three-electrode glass cell.[20][21]

4.1. General Experimental Setup

  • Working Electrode (WE): The metal specimen to be tested (e.g., mild steel), with a fixed exposed surface area.

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode, providing a stable potential reference.[22]

  • Counter Electrode (CE): A platinum or graphite sheet with a surface area much larger than the WE, to complete the circuit.[21][22]

  • Electrochemical Cell: A glass cell containing the test solution.

  • Potentiostat/Galvanostat: An instrument for controlling the potential and measuring the current.

4.2. Protocol II-A: Potentiodynamic Polarization (PDP)

4.2.1. Principle This technique involves scanning the potential of the working electrode and measuring the resulting current.[15] The data, plotted as potential versus the logarithm of current density (a Tafel plot), provides key corrosion parameters like the corrosion potential (E_corr) and corrosion current density (i_corr).

4.2.2. Step-by-Step Methodology

  • Cell Assembly: Prepare the WE as described for the weight loss method. Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.

  • Stabilization: Allow the system to stabilize by immersing the WE in the solution for about 30-60 minutes, or until the Open Circuit Potential (OCP) becomes steady.[19]

  • Polarization Scan: Begin the potential scan from a potential more negative than the OCP (e.g., -250 mV vs. OCP) to a potential more positive than the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 to 1 mV/s).[20][23]

  • Data Analysis:

    • Plot the resulting polarization curve (E vs. log i).

    • Perform Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve. The intersection of these extrapolated lines gives the E_corr and i_corr.

  • Calculations:

    • The corrosion rate is directly proportional to i_corr.

    • Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where: i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

4.2.3. Data Presentation

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)Anodic Slope (βa)Cathodic Slope (βc)% IE
0 (Blank)N/A
50
100
200
500

graph TD {
A[Start: Assemble 3-Electrode Cell] --> B[Stabilize at Open Circuit Potential (OCP)];
B --> C[Apply Potential Scan (e.g., -250 to +250 mV vs OCP)];
C --> D[Record Current Response to Generate Polarization Curve];
D --> E{Perform Tafel Extrapolation on the Curve};
E --> F[Determine Corrosion Potential (E_corr) & Current (i_corr)];
F --> G[Calculate Inhibition Efficiency (%IE)];
G --> H[End: Analyze E_corr shift for inhibitor type];
style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#F1F3F4,fontcolor:#202124
style C fill:#F1F3F4,fontcolor:#202124
style D fill:#F1F3F4,fontcolor:#202124
style E fill:#FBBC05,fontcolor:#202124
style F fill:#FBBC05,fontcolor:#202124
style G fill:#FBBC05,fontcolor:#202124

}

Caption: Workflow for the Potentiodynamic Polarization (PDP) Method.

4.3. Protocol II-B: Electrochemical Impedance Spectroscopy (EIS)

4.3.1. Principle EIS measures the impedance of the metal/solution interface by applying a small amplitude AC potential signal over a wide range of frequencies.[16][24] The results provide information about the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to inhibitor adsorption.[24]

4.3.2. Step-by-Step Methodology

  • Cell Setup & Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small AC voltage signal (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).[24]

  • Data Plotting: The data is typically presented as:

    • Nyquist Plot: Imaginary impedance (-Z") vs. Real impedance (Z'). The diameter of the semicircle corresponds to the charge transfer resistance (R_ct).[19]

    • Bode Plot: Impedance modulus (|Z|) and phase angle (θ) vs. frequency.

  • Equivalent Circuit Modeling: Analyze the EIS spectra by fitting them to an appropriate equivalent electrical circuit (e.g., a Randles circuit).[17] This modeling yields quantitative values for parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculations:

    • Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where: R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

4.3.3. Data Presentation

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (μF/cm²)% IE
0 (Blank)N/A
50
100
200
500

graph TD {
A[Start: Assemble 3-Electrode Cell] --> B[Stabilize at Open Circuit Potential (OCP)];
B --> C[Apply Small AC Signal Across a Frequency Range];
C --> D[Measure Impedance Response];
D --> E{Generate Nyquist & Bode Plots};
E --> F[Model Data with an Equivalent Electrical Circuit];
F --> G[Extract R_s, R_ct, and C_dl values];
G --> H[Calculate Inhibition Efficiency (%IE) from R_ct];
H --> I[End: Analyze Film Properties];
style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#F1F3F4,fontcolor:#202124
style C fill:#F1F3F4,fontcolor:#202124
style D fill:#F1F3F4,fontcolor:#202124
style E fill:#FBBC05,fontcolor:#202124
style F fill:#FBBC05,fontcolor:#202124
style G fill:#FBBC05,fontcolor:#202124
style H fill:#FBBC05,fontcolor:#202124

}

Caption: Workflow for the Electrochemical Impedance Spectroscopy (EIS) Method.

Conclusion and Synthesis of Data

By systematically applying these three methodologies, researchers can build a comprehensive profile of this compound's performance as a corrosion inhibitor. The weight loss data provides a reliable, time-averaged measure of protection, while the electrochemical results offer rapid assessment and mechanistic details. An effective inhibitor will show a consistent trend across all tests: a decrease in weight loss and corrosion current density (i_corr), and an increase in charge transfer resistance (R_ct) with increasing inhibitor concentration. This integrated approach ensures the trustworthiness and scientific integrity of the evaluation.

References

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). ASTM International. Retrieved January 5, 2026, from [Link]

  • Corrosion Inhibitor Testing. (2025, September 24). Infinita Lab. Retrieved January 5, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Scientific Reports. Retrieved January 5, 2026, from [Link]

  • Electrochemical Methods Applied in Innovative Corrosion Inhibition Experiments: Case Studies. (2012, March 11). Association for Materials Protection and Performance. Retrieved January 5, 2026, from [Link]

  • Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM International. Retrieved January 5, 2026, from [Link]

  • Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990, April 20). U.S. Nuclear Regulatory Commission. Retrieved January 5, 2026, from [Link]

  • Corrosion testing: what is potentiodynamic polarization? (n.d.). PalmSens. Retrieved January 5, 2026, from [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994, February 27). Association for Materials Protection and Performance. Retrieved January 5, 2026, from [Link]

  • Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM International. Retrieved January 5, 2026, from [Link]

  • Amines as corrosion inhibitors: A review. (2021, November 7). King Fahd University of Petroleum & Minerals. Retrieved January 5, 2026, from [Link]

  • Evaluation of corrosion inhibitors. (n.d.). NACE International. Retrieved January 5, 2026, from [Link]

  • Potentiodynamic polarization methods. (n.d.). Corrosionpedia. Retrieved January 5, 2026, from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2005, January 1). ASTM International. Retrieved January 5, 2026, from [Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Retrieved January 5, 2026, from [Link]

  • Potentiodynamic Corrosion Testing. (2016, September 4). Journal of Visualized Experiments. Retrieved January 5, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved January 5, 2026, from [Link]

  • The Indispensable Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]

  • Corrosion. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • N,N-BIS(3-Aminopropyl)-methylamine. (n.d.). UL Prospector. Retrieved January 5, 2026, from [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025, June 4). TCR Engineering. Retrieved January 5, 2026, from [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021, October 19). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • An overview on the corrosion mechanisms and inhibition techniques for amine-based post-combustion carbon capture process. (2025, July 13). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P. Retrieved January 5, 2026, from [Link]

  • HOW DOES CORROSION INHIBITOR WORK. (2025, April 22). GZ Industrial Supplies. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of 1, 3-bis ((2-aminopropyl) amino) methyl)-5-methylimidazolidine-2, 4-dione (BAMMD) as corrosion inhibitor for carbon steel and Brass alloys in0.2M NaCl. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Corrosion Inhibitor Test Methods. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

  • Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl. (2021, March 26). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

Application Notes and Protocols for the Characterization of N,N-Bis(3-aminopropyl)methylamine-Cured Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the characterization of epoxy resin systems cured with N,N-Bis(3-aminopropyl)methylamine (BAPMA). BAPMA is a versatile aliphatic amine hardener valued for its ability to create robust, cross-linked polymer networks with high mechanical strength and thermal resistance. This document details the underlying chemistry of the curing process and provides step-by-step protocols for essential analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR) for cure monitoring, Differential Scanning Calorimetry (DSC) for thermal transitions, Thermogravimetric Analysis (TGA) for thermal stability, and Dynamic Mechanical Analysis (DMA) for viscoelastic properties. The focus is on explaining the causality behind experimental choices to empower researchers to not only generate data but also to interpret it critically.

Introduction: The Role of BAPMA in Epoxy Formulations

Epoxy resins are a critical class of thermosetting polymers used in high-performance adhesives, coatings, and composites.[1] Their final properties are not inherent to the resin itself but are developed during a chemical reaction known as curing, where a hardening agent cross-links the polymer chains.

This compound (CAS: 105-83-9) is an effective polyfunctional amine hardener. Its unique structure, featuring two primary and one secondary amine group, allows it to efficiently initiate the ring-opening polymerization of epoxide groups, forming a dense and durable three-dimensional network. This trifunctionality (in terms of reactive amine hydrogens) contributes to rapid and thorough curing, making it suitable for applications in aerospace, automotive, and electronics where superior performance is required. Characterizing the resulting thermoset is paramount to ensuring it meets the stringent requirements of these applications.

The Curing Mechanism

The curing of an epoxy resin with BAPMA is an addition polymerization. The reaction is initiated by the nucleophilic attack of a nitrogen atom from one of the primary amine groups on a carbon atom of the epoxide ring.[2] This opens the ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine, as well as the original secondary amine on the BAPMA molecule, can then react with other epoxy groups.[1] The hydroxyl groups formed during this process can also catalyze the reaction, accelerating the formation of the cross-linked network.[3]

G cluster_0 Step 1: Primary Amine Reaction cluster_1 Step 2: Secondary Amine Reaction cluster_2 Network Formation Epoxy1 Epoxy Group (Oxirane Ring) Intermediate1 Secondary Amine + Hydroxyl Group Epoxy1->Intermediate1 Nucleophilic Attack BAPMA Primary Amine (from BAPMA) BAPMA->Intermediate1 Intermediate1_ref Secondary Amine (from Step 1) Epoxy2 Another Epoxy Group Intermediate2 Tertiary Amine + Another Hydroxyl Epoxy2->Intermediate2 Nucleophilic Attack Intermediate1_ref->Intermediate2 Crosslink Cross-linked Polymer Network Intermediate2->Crosslink Further Reactions

Caption: Epoxy-amine curing mechanism with BAPMA.

Stoichiometry: The Foundation of Performance

Achieving optimal properties in the cured epoxy is critically dependent on the mix ratio of resin to hardener.[4] This is determined by balancing the number of reactive amine hydrogens with the number of epoxy groups. The key parameters are the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.

  • EEW: The weight of resin in grams that contains one mole of epoxy groups.

  • AHEW: The molecular weight of the amine hardener divided by the number of active hydrogen atoms per molecule. For BAPMA (C₇H₁₉N₃, Mol. Wt. ≈ 145.25 g/mol ), there are 5 active hydrogens (2 on each primary amine, 1 on the secondary amine).

    • AHEW of BAPMA = 145.25 / 5 = 29.05 g/eq

The required parts by weight of hardener per 100 parts of resin (phr) is calculated as:

phr = (AHEW / EEW) * 100

Using a non-stoichiometric ratio can result in an incompletely cured material with inferior thermal and mechanical properties due to an imbalanced network structure.[4]

Table 1: Properties of this compound

Property Value Reference
CAS Number 105-83-9
Molecular Formula C₇H₁₉N₃
Molecular Weight 145.25 g/mol
Appearance Colorless to pale yellow liquid
Amine Hydrogens 5 -

| AHEW | ~29.05 g/eq | - |

Analytical Techniques and Protocols

This section details the primary analytical methods for characterizing BAPMA-cured epoxy systems. Each protocol is designed to be a self-validating system, providing the necessary steps to acquire reliable data.

Fourier-Transform Infrared Spectroscopy (FTIR)

Application: FTIR is a versatile and non-destructive technique used to monitor the progress of the curing reaction by tracking the concentration of reactive functional groups.[5] It provides direct evidence of the chemical changes occurring during cross-linking.

Principle of Measurement: The curing process is monitored by observing the decrease in the absorbance band corresponding to the epoxy group (oxirane ring), which typically appears around 915 cm⁻¹.[6] This decrease is measured relative to an internal standard band that does not participate in the reaction, such as the C-H stretching of a methylene group or an aromatic ring vibration from the epoxy resin backbone (e.g., ~1510 cm⁻¹ for Bisphenol A-based resins).[6][7][8]

G cluster_workflow FTIR Cure Monitoring Workflow A 1. Prepare Sample (Mix Resin + BAPMA) B 2. Acquire Initial Spectrum (t=0) (Thin film on KBr pellet) A->B C 3. Place in Oven (at desired cure temp) B->C D 4. Acquire Spectra (at timed intervals) C->D Quench reaction before each scan E 5. Analyze Data (Normalize peak areas) D->E F 6. Calculate Degree of Cure E->F

Caption: Experimental workflow for FTIR cure analysis.

Protocol for Monitoring Cure Kinetics:

  • Sample Preparation: Prepare the epoxy/BAPMA mixture according to the calculated stoichiometric ratio. Mix thoroughly but gently to avoid excessive air entrapment.

  • Initial Spectrum (t=0): Immediately after mixing, apply a thin film of the uncured liquid resin onto a KBr salt plate or between two plates. Place it in the FTIR spectrometer and acquire the initial spectrum.

  • Curing: Place the prepared sample in an oven set to the desired isothermal curing temperature.

  • Time-Interval Spectra: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), remove the sample from the oven, allow it to cool briefly to quench the reaction, and immediately acquire an FTIR spectrum.

  • Data Analysis:

    • For each spectrum, measure the peak area of the epoxy group (~915 cm⁻¹) and the internal reference peak (e.g., ~1510 cm⁻¹).

    • Normalize the epoxy peak area at each time point (A_epoxy,t) against the reference peak area (A_ref,t).

  • Calculating Degree of Cure (α): The degree of cure at time t can be calculated using the following formula:

    α(t) = 1 - [ (A_epoxy,t / A_ref,t) / (A_epoxy,0 / A_ref,0) ]

    • Where (A_epoxy,0 / A_ref,0) is the normalized epoxy peak area at time t=0.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are essential for determining the processing parameters and service temperature limits of the cured material.

Application: DSC is used to measure the glass transition temperature (Tg) of the cured material and to study the kinetics of the curing reaction.[9][10] The Tg is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

Principle of Measurement: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The curing reaction is an exothermic process, which appears as a large peak on the DSC thermogram. The Tg is observed as a step-like change in the heat capacity.

G cluster_dsc DSC Analysis Logic A Prepare uncured sample (5-10 mg in Al pan) B Run Dynamic Scan (e.g., 10°C/min to 250°C) A->B C Determine Total Heat of Cure (ΔH_total) (Integrate exotherm area) B->C G Calculate Degree of Cure (α) α = (ΔH_total - ΔH_residual) / ΔH_total C->G D Cure a separate sample (isothermally, partially) E Run Dynamic Scan on partially cured sample D->E F Determine Residual Heat (ΔH_residual) E->F H Determine Glass Transition (Tg) (From 2nd heat scan of fully cured sample) E->H After initial scan F->G

Caption: Logic for determining cure and Tg via DSC.

Protocol for Cure and Tg Determination:

  • Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed, uncured epoxy/BAPMA formulation into an aluminum DSC pan. Crimp the lid to seal it. Prepare an identical empty pan as a reference.

  • Determining Total Heat of Reaction (ΔH_total):

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the completion of the curing exotherm (e.g., 250 °C).[10]

    • The total heat of reaction is determined by integrating the area of the exothermic peak.

  • Determining Degree of Cure for a Partially Cured Sample:

    • Cure a sample for a specific time and temperature (e.g., 30 minutes at 80 °C).

    • Run a dynamic DSC scan on this partially cured sample as described in step 2. The resulting exothermic peak corresponds to the residual heat of reaction (ΔH_residual).

    • Calculate the degree of cure (α) using the formula in the diagram above.

  • Determining Glass Transition Temperature (Tg):

    • After the initial heating scan (step 2), cool the fully cured sample rapidly back to ambient temperature.

    • Perform a second heating scan at the same rate. The Tg will be observed as an endothermic shift in the baseline. The midpoint of this transition is typically reported as the Tg.

Application: TGA is used to evaluate the thermal stability of the fully cured epoxy resin.[11] It determines the temperature at which the material begins to decompose and provides a profile of its degradation behavior.

Protocol for Thermal Stability:

  • Sample Preparation: Place 10-15 mg of a fully cured BAPMA-epoxy sample into a TGA crucible (ceramic or platinum).

  • TGA Run: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).[11][12]

  • Data Analysis: From the resulting weight vs. temperature curve, determine:

    • Onset of Decomposition (T_onset): The temperature at which significant weight loss begins.

    • T_d5% / T_d10%: The temperatures at which 5% or 10% weight loss has occurred, often used as an indicator of the start of degradation.[11]

    • Char Yield: The percentage of material remaining at the end of the test, which indicates the material's tendency to form a protective char layer.

Dynamic Mechanical Analysis (DMA)

Application: DMA is a highly sensitive technique for measuring the viscoelastic properties of the cured material as a function of temperature. It is considered one of the most accurate methods for determining the Tg.[13]

Protocol for Viscoelastic Property Measurement:

  • Sample Preparation: Prepare a rectangular bar of the fully cured epoxy with precise dimensions (e.g., 50 mm x 10 mm x 3 mm).[13] Ensure the sample is free of voids or defects.

  • DMA Run:

    • Mount the sample in the DMA instrument using an appropriate clamp, such as single cantilever or three-point bending.[12]

    • Apply a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Heat the sample at a controlled rate (e.g., 3-5 °C/min) over a temperature range that encompasses its glass transition.

  • Data Analysis: The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E').

    • Storage Modulus (E'): Represents the elastic response or stiffness of the material.

    • Loss Modulus (E''): Represents the viscous response or the material's ability to dissipate energy as heat.

    • Tan Delta (tan δ): The ratio of loss to storage modulus, also known as the damping factor.

    • Glass Transition (Tg): The Tg can be identified as the temperature at the peak of the tan δ curve, which represents the point of maximum damping and molecular mobility.

Table 2: Summary of Characterization Data for a Typical BAPMA-Cured Epoxy

Parameter Technique Typical Information Obtained
Degree of Cure (α) FTIR, DSC Quantitative measure of reaction completion.
Glass Transition (Tg) DSC, DMA Temperature of glassy-to-rubbery transition. DMA (tan δ peak) is often most sensitive.
Thermal Stability (T_d5%) TGA Temperature at 5% weight loss, indicating onset of degradation.
Storage Modulus (E') DMA Stiffness of the material in the glassy and rubbery states.

| Curing Exotherm (ΔH) | DSC | Total heat released during curing; used for kinetic studies. |

Conclusion

The characterization of this compound-cured epoxy resins requires a multi-faceted analytical approach. The protocols outlined in these notes for FTIR, DSC, TGA, and DMA provide a robust framework for a comprehensive evaluation of these thermoset systems. By carefully controlling stoichiometry and curing conditions, and by applying these characterization techniques, researchers and drug development professionals can gain a deep understanding of the material's chemical, thermal, and mechanical properties. This ensures the development of high-quality, reliable materials tailored for demanding applications.

References

  • Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhfXFYYXQ0L8xdvi_0rcEss3cYPm3q4_s9iSAyJ_6LcjgCsSeD79luu6vIG7tcgyU9BqyzMeID4NvZXc3fxLWPG47WleWvhVpZ09D6cPhlk2s5mkw6txsbwV6ckI5lsi7PiCkDOo4NNx2QlPrWuoLe-cOW3khOBUF6O3uSkra0oAU=]
  • Atlantis Press. The curing kinetic analysis of epoxy based on FT-IR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA5rhjn0tZZgwyepW_jX6N2fSykx5G-9FcRJNZUJ4L9IUyET4O59HpWeTVocHkOMqmWFBoiF48DaxwZkMxDpecVqi1Nxrf5YvdnU_tR3D822tuRxpaoEz6u8mXzJHXtID6jMDaeIm5TVy5w9sxAA==]
  • ResearchGate. FTIR spectra of the amine-cured epoxy after exposure on the SPHERE with... [URL: https://www.researchgate.net/figure/FTIR-spectra-of-the-amine-cured-epoxy-after-exposure-on-the-SPHERE-with-353-nm-band-pass_fig1_233956101]
  • UL Prospector. N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. [URL: https://www.ulprospector.com/en/na/Coatings/Detail/4303/103980/N-N-BIS-3-Aminopropyl--methylamine]
  • Achilles Chemical. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE. [URL: https://www.achilleschemical.com/products/n-n-bis-3-aminopropyl-ethylenediamine]
  • CORE. Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. [URL: https://core.ac.uk/display/83548983]
  • Taylor & Francis Online. Cure Kinetics Study of Two Epoxy Systems with Fourier Tranform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). [URL: https://www.tandfonline.com/doi/abs/10.1080/03602550600984164]
  • ResearchGate. FTIR spectra of the amine-cured epoxy after exposure to outdoors during... [URL: https://www.researchgate.net/figure/FTIR-spectra-of-the-amine-cured-epoxy-after-exposure-to-outdoors-during-March-and-June_fig2_282881267]
  • Chemicals.co.uk. The Reactivity of Amines with Epoxy Resins: Factors and Optimization. [URL: https://www.chemicals.co.uk/blog/the-reactivity-of-amines-with-epoxy-resins]
  • MDPI. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. [URL: https://www.mdpi.com/2073-4360/13/17/2984]
  • MDPI. Synthesis and Characterizations of Melamine-Based Epoxy Resins. [URL: https://www.mdpi.com/2073-4360/6/1/1]
  • MDPI. Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. [URL: https://www.mdpi.com/2073-4360/13/8/1296]
  • ResearchGate. Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. [URL: https://www.researchgate.
  • SciELO. Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. [URL: https://www.scielo.br/j/po/a/D5JqV5Ww7j5bYdCgS9dYkYp/?lang=en]
  • HUBEI BESTWAY TECHNOLOGY CO.,LTD. N,N'-Bis(3-aminopropyl)-ethylenediamine (N4 Amine). [URL: https://www.bestway-chem.com/products/n-n-bis-3-aminopropyl-ethylenediamine-n4-amine.html]
  • ThreeBond Group. Curing Agents for Epoxy Resin. [URL: https://www.threebond.co.jp/en/technical/technicalnews/pdf/no43.pdf]
  • Cambridge University Press. Assessment of curing behavior on the characterization of two epoxy resin systems. [URL: https://www.cambridge.org/core/journals/journal-of-materials-research/article/assessment-of-curing-behavior-on-the-characterization-of-two-epoxy-resin-systems/82269D1E4D1A45B95111166699C9271E]
  • University of British Columbia. Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. [URL: https://open.library.ubc.ca/media/download/pdf/24/1.0396440/4]
  • ResearchGate. Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. [URL: https://www.researchgate.net/publication/7300438_Theoretical_Study_on_Mechanisms_of_the_Epoxy-Amine_Curing_Reaction]
  • NIH National Library of Medicine. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308801/]
  • MDPI. Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. [URL: https://www.mdpi.com/2073-4360/11/9/1529]
  • Royal Society of Chemistry. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/py/c5py01923k]
  • MDPI. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. [URL: https://www.mdpi.com/2073-4360/16/18/2507]
  • UL Prospector. N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. [URL: https://www.ulprospector.com/en/na/Coatings/Detail/4303/103980/N-N-BIS-3-Aminopropyl--methylamine]

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Assignments for N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Bis(3-aminopropyl)methylamine, a trifunctional polyamine, serves as a critical building block in the synthesis of a diverse range of compounds, from polymers and epoxy curing agents to chelating agents and pharmacologically active molecules. Its distinct symmetrical structure, featuring both primary and tertiary amine functionalities, presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. A thorough and accurate assignment of its ¹H and ¹³C NMR spectra is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives.

This application note provides a comprehensive guide to the definitive assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causal factors governing the chemical shifts and coupling patterns, present detailed experimental protocols for acquiring high-quality spectra, and discuss the influence of solvent choice on spectral features, particularly the behavior of labile N-H protons.

Molecular Structure and Atom Numbering

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The structure of this compound is numbered as follows to facilitate the discussion of NMR data.

Caption: Molecular structure and atom numbering for this compound.

Experimental Protocols

The acquisition of high-resolution NMR spectra for amines requires careful consideration of sample preparation and instrument parameters. The protocol below outlines a robust methodology.

I. Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical.

    • CDCl₃ (Deuterated Chloroform): A common, non-polar solvent suitable for many organic compounds.[1] However, the signals for the labile N-H protons of the primary amines can be broad and their chemical shifts concentration-dependent.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is highly recommended for amine analysis. It slows down the rate of proton exchange, often resulting in sharper N-H signals that may even exhibit coupling to adjacent protons.[2]

  • Sample Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

II. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time (aq) 4.0 s1.0 s
Spectral Width (sw) 20 ppm240 ppm
Temperature 298 K298 K
III. D₂O Exchange Experiment

To definitively identify the N-H proton signals, a deuterium exchange experiment is invaluable.[3][4]

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable N-H protons will disappear or significantly decrease in intensity.[5][6][7]

G A Prepare Sample (10-20 mg in 0.6 mL solvent) B Acquire Initial ¹H NMR Spectrum A->B C Add 1-2 drops of D₂O B->C D Shake to Mix C->D E Acquire Final ¹H NMR Spectrum D->E F Compare Spectra: N-H peaks disappear E->F

Caption: Workflow for the D₂O exchange experiment to identify labile N-H protons.

Results and Discussion: Spectral Assignments

Due to the symmetry of the molecule, the two (3-aminopropyl) chains are chemically equivalent, simplifying the resulting NMR spectra.

¹H NMR Spectral Assignments

The proton NMR spectrum of an amine typically shows the N-H signal as a broad band.[8] The protons on carbons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen.[4][9]

Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Integration Rationale for Assignment
-NH₂ (Primary Amine) ~1.27Broad Singlet4HLabile protons subject to chemical exchange, resulting in a broad signal. Position is concentration and solvent dependent. Confirmed by D₂O exchange.
-CH₂- (C3) ~2.73Triplet4HAdjacent to the electron-withdrawing primary amine nitrogen, leading to a downfield shift. Coupled to the C2 protons.
-CH₂- (C1) ~2.37Triplet4HAdjacent to the tertiary amine nitrogen, resulting in a deshielded signal. Coupled to the C2 protons.
-CH₂- (C2) ~1.61Quintet4HLocated between two methylene groups (C1 and C3), leading to a more upfield position compared to them. Split by the protons on C1 and C3.
N-CH₃ (Methyl) ~2.20Singlet3HProtons on the methyl group attached to the tertiary nitrogen. Appears as a sharp singlet as there are no adjacent protons to couple with.

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

¹³C NMR Spectral Assignments

In the ¹³C NMR spectrum, carbons directly bonded to nitrogen are deshielded and appear at a higher chemical shift.[8]

Assignment Predicted Chemical Shift (δ) in CDCl₃ (ppm) Rationale for Assignment
C1 ~55-60Directly attached to the tertiary nitrogen, experiencing a significant deshielding effect.
C3 ~40-45Bonded to the primary amine nitrogen, also deshielded but generally less so than carbons attached to tertiary amines in similar environments.
N-CH₃ (Methyl) ~40-45The methyl carbon is attached to the tertiary nitrogen, leading to a downfield shift.
C2 ~25-30This methylene carbon is further from the nitrogen atoms and thus appears at a more upfield (shielded) position, typical for an aliphatic methylene group.

Note: These are predicted chemical shifts based on typical values for similar structures. Actual values may vary.

Advanced Insights: The Role of Solvent and Proton Exchange

The phenomenon of proton exchange is a key characteristic of amines in NMR spectroscopy.[8] In aprotic solvents like CDCl₃, the exchange rate of the primary amine protons (-NH₂) is intermediate on the NMR timescale. This leads to signal broadening and often obscures any potential coupling with the adjacent methylene (-CH₂-) protons on C3.

In contrast, using a hydrogen-bond accepting solvent like DMSO-d₆ can significantly slow down this exchange process. This is because the solvent molecules form hydrogen bonds with the amine protons, effectively isolating them from exchange with other amine molecules. As a result, in DMSO-d₆, the -NH₂ signal is often observed as a sharper peak, and in some cases, the expected triplet multiplicity (due to coupling with the two protons on C3) can be resolved. This makes DMSO-d₆ a superior solvent for the detailed structural analysis of primary and secondary amines.

Conclusion

This application note provides a detailed protocol and foundational understanding for the ¹H and ¹³C NMR analysis of this compound. By understanding the principles of chemical shifts in aliphatic amines and employing techniques such as D₂O exchange, researchers can confidently assign the spectra of this important polyamine. The choice of an appropriate deuterated solvent, such as DMSO-d₆, can be instrumental in resolving the fine features of the N-H proton signals. These methodologies provide a robust framework for the quality control and structural elucidation of this compound and its numerous derivatives in research and industrial applications.

References

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • Amines. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Selective α-Deuteration of Amines and Amino Acids Using D2O. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy Of Amines. (n.d.). JoVE. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • To D2O or not to D2O?. (2017, November 30). Nanalysis. Retrieved from [Link]

  • Proton NMR Assignment Tools - The D2O Shake. (2007, October 3). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. (n.d.). ChemTube3D. Retrieved from [Link]

  • propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Novel Dinuclear NHC-Gold(I)-Amido Complexes and Their Application in Energy Transfer Photocatalysis. (n.d.). [Supporting Information]. Retrieved from [Link]

  • NMR spectra of polyamines. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Frydman, L., et al. (1985). Interactions between natural polyamines and tRNA: an 15N NMR analysis. Proceedings of the National Academy of Sciences, 82(16), 5370-5374. Retrieved from [Link]

  • Gmeiner, W. H., et al. (1990). Interactions between natural polyamines and tRNA: an 15N NMR analysis. Biochemistry, 29(40), 9459-9466. Retrieved from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • Chemical shifts of methylene protons (at 500 MHz for 1 H) and carbons... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Using NMR Spectroscopy: Methylene Groups and Signal Overlap. (2019, January 11). [Video]. YouTube. Retrieved from [Link]

  • N,N'-Bis[3-aminopropyl]-1,3-propanediamine - Optional[13C NMR] - Chemical Shifts. (n.d.). NMRShiftDB. Retrieved from [Link]

Sources

Application Note: Functional Group Analysis of N,N-Bis(3-aminopropyl)methylamine via Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a trifunctional amine featuring two primary amine (-NH₂) groups and one tertiary amine (-N(CH₃)-) group, is a versatile chemical intermediate.[1][2][3] Its unique structure makes it a valuable building block in the synthesis of polyamides, a cross-linker for epoxy resins, and a precursor for various specialty chemicals.[4] The reactivity and ultimate performance of materials derived from this compound are directly dependent on the integrity of its amine functionalities.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for identifying functional groups in molecules. This application note provides a comprehensive guide to the FT-IR analysis of this compound. We will delve into the theoretical basis for its characteristic infrared absorptions, present a detailed experimental protocol using Attenuated Total Reflectance (ATR), and provide a framework for accurate spectral interpretation. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust method for the structural verification of this important polyamine.

Scientific Principles: Vibrational Spectroscopy of Aliphatic Amines

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The frequency of the absorbed radiation is specific to the bond type and its molecular environment. For this compound, the key is to differentiate the signals originating from its primary and tertiary amine groups, as well as its aliphatic backbone.

  • Primary Amines (R-NH₂): These groups are the most diagnostically significant in the molecule's spectrum.

    • N-H Stretching: Primary amines uniquely exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[5][6][7] These correspond to the asymmetric and symmetric vibrations of the two N-H bonds. The presence of this doublet is a definitive indicator of a primary amine.[8]

    • N-H Bending (Scissoring): A moderate to strong absorption occurs in the 1650-1580 cm⁻¹ range due to the in-plane scissoring motion of the H-N-H group.[5][8]

    • N-H Wagging: A broad and strong out-of-plane bending (wagging) vibration is typically observed between 910 cm⁻¹ and 665 cm⁻¹.[8]

  • Tertiary Amines (R₃-N):

    • Tertiary amines lack N-H bonds. Consequently, they do not produce any N-H stretching or bending signals.[6][8][9] Their presence is inferred from the absence of these peaks and the presence of C-N stretching vibrations.

  • Aliphatic C-H and C-N Bonds:

    • C-H Stretching: The propyl chains in the molecule will produce strong absorption bands in the 3000-2800 cm⁻¹ region, characteristic of aliphatic C-H stretching.[6]

    • C-N Stretching: Aliphatic amines exhibit C-N stretching vibrations of medium to weak intensity in the 1250-1020 cm⁻¹ fingerprint region.[5][8]

The logical relationship between the structure of this compound and its expected FT-IR signals is outlined below.

cluster_mol This compound Structure cluster_groups Key Functional Groups cluster_signals Characteristic FT-IR Signals Mol CH₃-N-(CH₂CH₂CH₂-NH₂)₂ Primary_Amine Primary Amine (-NH₂) NH_Stretch N-H Stretch (Asymmetric & Symmetric) ~3400-3300 cm⁻¹ Primary_Amine->NH_Stretch Generates NH_Bend N-H Bend (Scissor) ~1650-1580 cm⁻¹ Primary_Amine->NH_Bend Tertiary_Amine Tertiary Amine (>N-CH₃) CN_Stretch C-N Stretch ~1250-1020 cm⁻¹ Tertiary_Amine->CN_Stretch Contributes to No_NH Absence of N-H signals Tertiary_Amine->No_NH Characterized by Aliphatic_Chain Aliphatic Chains (-CH₂-, -CH₃) Aliphatic_Chain->CN_Stretch CH_Stretch C-H Stretch ~3000-2800 cm⁻¹ Aliphatic_Chain->CH_Stretch Generates

Caption: Logical map of functional groups in this compound to their IR signals.

Predicted FT-IR Absorption Data

Based on the principles outlined, the expected FT-IR vibrational frequencies for this compound are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3400 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (Two Bands)
2950 - 2800C-H Asymmetric & Symmetric StretchAliphatic (-CH₂-, -CH₃)Strong
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium to Strong
1470 - 1430C-H Bending (Scissoring)Aliphatic (-CH₂-)Medium
1250 - 1020C-N StretchingPrimary & Tertiary Aliphatic AmineWeak to Medium
910 - 665N-H WaggingPrimary Amine (-NH₂)Strong, Broad

Experimental Protocol: ATR-FT-IR Analysis

Rationale for Method Selection

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid amines like this compound. It requires minimal to no sample preparation, uses a very small sample volume, and allows for rapid data acquisition and cleanup.[10][11] This makes it ideal for both high-throughput screening and detailed analysis.

Critical Safety Precautions

HAZARD WARNING: this compound is corrosive, toxic upon skin contact, and can cause severe eye damage.[1][12] Inhalation is also toxic.[12] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Mandatory PPE: Nitrile or neoprene gloves, chemical splash goggles, and a face shield.[13] A lab coat is also required.

  • Handling: Use caution to avoid contact with skin and eyes.[13] In case of contact, rinse the affected area immediately and copiously with water.[14]

Materials and Equipment
  • FT-IR Spectrometer equipped with a single-reflection ATR accessory (Diamond or ZnSe crystal is suitable).

  • This compound, ≥95% purity.

  • Isopropanol or ethanol for cleaning.

  • Lint-free laboratory wipes (e.g., Kimwipes™).

  • Chemical fume hood.

  • Mandatory PPE (as listed above).

Step-by-Step Protocol
  • Instrument Preparation and Background Collection: a. Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal, followed by a dry wipe. b. In the spectrometer software, configure the data collection parameters. Recommended settings:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Number of Scans: 16 to 32 (averaging improves the signal-to-noise ratio). c. Collect a background spectrum. This is a critical step to digitally subtract the absorbance from ambient CO₂, water vapor, and the ATR crystal itself.
  • Sample Application: a. Inside the fume hood, carefully place a single, small drop (approx. 5-10 µL) of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Spectrum Acquisition: a. Lower the ATR press arm to ensure good contact between the liquid sample and the crystal (for liquids, minimal pressure is needed). b. Initiate the sample scan using the same parameters as the background scan.

  • Data Processing and Analysis: a. The software will automatically ratio the sample scan against the background to produce the final absorbance spectrum. b. Apply an ATR correction if the software provides this function. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum. c. Use the peak-picking tool in the software to identify and label the wavenumbers of the major absorption bands. d. Compare the experimental peak positions with the predicted values in the table above to confirm the identity and functional group integrity of the sample.

  • Post-Analysis Cleanup: a. Raise the ATR press arm. b. Working in the fume hood, use a dry, lint-free wipe to absorb the bulk of the amine sample. c. Use a wipe lightly moistened with isopropanol to clean the crystal surface, followed by a final dry wipe. d. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

Experimental Workflow Diagram

cluster_prep 1. Preparation & Safety cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Cleanup PPE Don PPE (Gloves, Goggles, Faceshield) FumeHood Work in Fume Hood PPE->FumeHood CleanATR Clean ATR Crystal FumeHood->CleanATR BG Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) CleanATR->BG Sample Apply Sample Drop to Crystal BG->Sample Scan Acquire Sample Spectrum Sample->Scan Process Process Data (ATR & Baseline Correction) Scan->Process Interpret Identify & Assign Peaks Process->Interpret Cleanup Clean ATR Crystal with Solvent Interpret->Cleanup

Caption: ATR-FT-IR experimental workflow for this compound analysis.

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR sampling technique, provides a definitive and efficient method for the structural characterization of this compound. The key spectral markers—a doublet of N-H stretching bands around 3400-3300 cm⁻¹, a strong N-H scissoring band near 1600 cm⁻¹, and strong aliphatic C-H stretches—provide unambiguous confirmation of the molecule's primary amine and alkyl functionalities. The absence of secondary amine signals and the presence of C-N stretches are consistent with the tertiary amine group. This protocol, when followed with the mandated safety precautions, constitutes a self-validating system for quality control and research applications involving this important polyamine.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Amine infrared spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7777, this compound. Retrieved from [Link]

  • Lin, T. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. SINTEF. Retrieved from [Link]

  • UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. Retrieved from [Link]

  • Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 23, 55-63. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ResearchGate. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H19N3). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

Sources

Application Note: Enhancing Polyurethane Dispersion Performance with N,N-Bis(3-aminopropyl)methylamine (BAPMA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the application of N,N-Bis(3-aminopropyl)methylamine (BAPMA) in the preparation of aqueous polyurethane dispersions (PUDs). BAPMA's unique structure, featuring two primary and one tertiary amine, allows it to function as a potent trifunctional chain extender and crosslinker. This note elucidates the mechanism by which BAPMA enhances the thermo-mechanical properties, chemical resistance, and stability of PUDs. Detailed experimental protocols, formulation guidelines, and characterization methods are provided to enable the successful synthesis and optimization of high-performance, crosslinked PUDs for advanced coatings, adhesives, and binder applications.

Introduction to Polyurethane Dispersions and the Role of Chain Extenders

Aqueous polyurethane dispersions (PUDs) are stable colloidal systems of polyurethane nanoparticles in water.[1] They have become critical components in a myriad of applications, including coatings, adhesives, and inks, largely due to their environmental friendliness (low volatile organic compounds, VOCs) and versatile performance characteristics.[2][3] The synthesis of PUDs is typically a multi-step process involving the formation of an isocyanate (NCO)-terminated prepolymer, which is then dispersed in water and subsequently chain-extended.[4][5]

Chain extenders are low molecular weight diols or diamines that react with the terminal isocyanate groups of the prepolymer, significantly increasing the polymer's molecular weight and influencing its final properties.[1][6] The choice of chain extender is paramount as it governs the formation of the "hard segments" in the polyurethane structure, which are responsible for properties like hardness, tensile strength, and thermal stability.[6][7] While difunctional chain extenders create linear polymers, trifunctional agents like BAPMA introduce covalent crosslinks, forming a robust three-dimensional polymer network.

The BAPMA Advantage: A Trifunctional Amine for Superior Crosslinking

This compound (BAPMA) is a clear, liquid polyamine with the chemical formula C₇H₁₉N₃.[8] Its key feature is the presence of two primary amine (-NH₂) groups and one tertiary amine (-N(CH₃)-) group. In PUD synthesis, the highly reactive primary amines readily react with the NCO groups of the prepolymer. The tertiary amine, being non-reactive with isocyanates, can serve a dual purpose: it can act as a built-in catalyst for the urethane reaction or, if protonated, can function as a cationic stabilizing center within the polymer backbone.[9]

The incorporation of BAPMA offers several distinct advantages:

  • Controlled Crosslinking: The trifunctional nature of BAPMA creates a crosslinked polymer network, significantly enhancing the chemical resistance, water resistance, and mechanical durability of the resulting polyurethane film.[9]

  • Improved Thermo-mechanical Properties: The covalent crosslinks introduced by BAPMA restrict polymer chain mobility, leading to a higher glass transition temperature (Tg), improved tensile strength, and superior abrasion resistance.

  • Cationic Stabilization: The tertiary amine can be quaternized with an acid to introduce positive charges along the polymer chain. This allows for the synthesis of stable cationic PUDs without the need for external emulsifiers, which can be beneficial for applications requiring antimicrobial properties or adhesion to negatively charged substrates.[1][9]

Mechanism of Action: From Prepolymer to Crosslinked Network

The synthesis of a BAPMA-crosslinked PUD follows the prepolymer mixing method. The process can be conceptually divided into three main stages:

  • NCO-Terminated Prepolymer Synthesis: A diol (e.g., a polyester or polyether polyol) is reacted with an excess of a diisocyanate (e.g., isophorone diisocyanate, IPDI) to form a low molecular weight prepolymer with terminal isocyanate groups. An internal emulsifier, such as dimethylolpropionic acid (DMPA), is incorporated into the backbone to ensure subsequent dispersibility in water.[10][11]

  • Dispersion in Water: The carboxylic acid groups from the DMPA are neutralized with a tertiary amine (like triethylamine, TEA) to form carboxylate salts. This renders the prepolymer hydrophilic, allowing it to be stably dispersed in water with high-shear mixing, forming nanoscale particles.[12]

  • Chain Extension and Crosslinking: An aqueous solution of BAPMA is added to the dispersion. The primary amine groups of BAPMA rapidly react with the isocyanate groups on the surface of the dispersed particles, extending the polymer chains and simultaneously creating crosslinks between them. This final step solidifies the particle structure and builds the final molecular weight and network structure.

Diagram 1: Reaction Scheme for BAPMA-Crosslinked PUD

ReactionScheme cluster_prepolymer Step 1: Prepolymer Synthesis cluster_dispersion Step 2: Neutralization & Dispersion cluster_extension Step 3: Chain Extension & Crosslinking Polyol HO-Polyol-OH (Soft Segment) Prepolymer OCN-Prepolymer-NCO (NCO-Terminated Prepolymer) Polyol->Prepolymer Isocyanate OCN-R-NCO (Diisocyanate) Isocyanate->Prepolymer DMPA DMPA (Internal Emulsifier) DMPA->Prepolymer TEA TEA (Neutralizer) BAPMA BAPMA (Crosslinker) PUD Crosslinked Polyurethane Dispersion Particle BAPMA->PUD Reacts with NCO groups on particle surface Water H₂O (Dispersion Medium) NeutralizedPrepolymer Anionic Prepolymer Prepolymer->NeutralizedPrepolymer + TEA note1 Formation of urethane linkages. Excess NCO ensures terminal functionality. Prepolymer->note1 NeutralizedPrepolymer->PUD + H₂O (High Shear) note2 Carboxyl groups are ionized, rendering the prepolymer self-emulsifiable. NeutralizedPrepolymer->note2 note3 Trifunctional amine creates a 3D polymer network. PUD->note3

Caption: Reaction pathway for the synthesis of a BAPMA-crosslinked PUD.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes the synthesis of a representative anionic PUD crosslinked with BAPMA.

5.1 Materials & Equipment

Materials Supplier Example Purpose
Poly(tetramethylene ether) glycol (PTMEG, Mn ~2000 g/mol )Sigma-AldrichPolyol (Soft Segment)
Isophorone diisocyanate (IPDI)CovestroDiisocyanate (Hard Segment)
Dimethylolpropionic acid (DMPA)Geo Specialty ChemicalsInternal Emulsifier
This compound (BAPMA)BASF[9]Chain Extender/Crosslinker
Triethylamine (TEA)Sigma-AldrichNeutralizing Agent
Dibutyltin dilaurate (DBTDL)Sigma-AldrichCatalyst
Acetone (Anhydrous)Fisher ScientificViscosity-reducing Solvent
Deionized (DI) WaterIn-houseDispersion Medium

Equipment:

  • Four-neck round-bottom flask with mechanical stirrer, thermometer, nitrogen inlet, and condenser.

  • Heating mantle with temperature controller.

  • High-shear mixer (e.g., homogenizer).

  • Addition funnel.

  • Vacuum rotary evaporator.

5.2 Step-by-Step Procedure

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of BAPMA-based PUDs.

Part A: NCO-Terminated Prepolymer Synthesis

  • Reactor Setup: Charge the four-neck flask with PTMEG (e.g., 100g), DMPA (e.g., 10g), and anhydrous acetone (e.g., 50g). The acetone reduces viscosity for better mixing.

  • Inert Atmosphere: Begin stirring and purge the system with dry nitrogen to prevent side reactions of isocyanates with atmospheric moisture.[4] Heat the mixture to 60°C until all solids are dissolved.

  • Catalyst Addition: Add 2-3 drops of DBTDL catalyst to the mixture.

  • Isocyanate Addition: Slowly add IPDI (e.g., 60g) to the flask using an addition funnel over 30 minutes. An exotherm will occur; maintain the reaction temperature at or below 80°C.

  • Reaction: Once the IPDI addition is complete, maintain the reaction at 80°C for 2-3 hours.

  • NCO Content Determination: Take a small sample and determine the free isocyanate group content (%NCO) by the standard dibutylamine back-titration method.[4][13] The reaction is complete when the experimental %NCO value matches the theoretical calculation.

Part B: Dispersion and Chain Extension

  • Neutralization: Cool the prepolymer-acetone solution to 50°C. Add TEA (e.g., 7.5g, stoichiometric to DMPA) and stir for 30 minutes.

  • Dispersion: In a separate beaker, prepare cold DI water (e.g., 300g). While stirring the water vigorously with a high-shear mixer, pour the neutralized prepolymer solution into the water. A milky-white dispersion should form immediately.

  • Chain Extension/Crosslinking: Prepare a solution of BAPMA (e.g., 3g, amount calculated based on residual %NCO) in DI water (e.g., 30g). Add this solution dropwise to the dispersion over 15 minutes. A slight increase in viscosity may be observed. Continue stirring for 1 hour.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator at ~40°C.

  • Final Product: Cool the dispersion to room temperature and filter through a 100-mesh screen to remove any coagulum. The result is a stable, translucent polyurethane dispersion.

Formulation Guidance and Characterization

The final properties of the PUD and its cast film are highly dependent on the formulation.

Table 1: Formulation Variables and Their Impact

Parameter Effect of Increase Typical Range
NCO:OH Ratio Increases hard segment content, hardness, and modulus. May decrease flexibility.1.2 : 1 to 2.0 : 1
DMPA Content Decreases particle size, improves stability. May increase water sensitivity.3 - 6 wt% of solids
BAPMA Content (% Chain Extension) Increases crosslink density, chemical resistance, hardness, and Tg. Reduces elongation.70 - 100% of theoretical NCO
Solid Content Increases viscosity. Higher solids are economically favorable.30 - 50%[10]

6.1 Characterization Methods

To ensure quality and performance, the synthesized PUDs should be thoroughly characterized.

Table 2: Key Characterization Techniques

Property Method Instrumentation Expected Results for BAPMA-PUD
Particle Size & Distribution Dynamic Light Scattering (DLS)Particle Size Analyzer50 - 200 nm, with a narrow polydispersity index (<0.2)
Viscosity Rotational ViscometryBrookfield Viscometer20 - 500 mPa·s (dependent on solids content)
Solid Content Gravimetric AnalysisDrying Oven / Moisture Analyzer30 - 50%
pH pH-metrypH Meter7.5 - 9.0
Confirmation of Reaction FTIR SpectroscopyFTIR SpectrometerDisappearance of NCO peak (~2270 cm⁻¹), appearance of urea C=O peak (~1640 cm⁻¹)[2]
Thermal Properties (Film) Differential Scanning Calorimetry (DSC)DSC InstrumentHigher Tg compared to non-crosslinked equivalent
Mechanical Properties (Film) Tensile TestingUniversal Testing MachineHigh tensile strength, moderate elongation
Solvent Resistance (Film) Swelling Test (e.g., in MEK)GravimetricLow swelling ratio, indicating high crosslink density

Conclusion

This compound is a highly effective trifunctional amine for developing crosslinked polyurethane dispersions. Its use allows formulators to create robust, high-performance aqueous systems with enhanced chemical, thermal, and mechanical properties. By carefully controlling the formulation and synthesis process as outlined in this guide, researchers can tailor PUD characteristics to meet the demanding requirements of advanced material applications.

References

  • EnPress Journals. (n.d.). Synthesis and curing studies of blocked isocyanate based prepolymer. Retrieved from EnPress Journals website. [Link]

  • BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector. Retrieved from [Link]

  • MDPI. (2021). Synthesis and characterization of high solid content aqueous polyurethane dispersion. Retrieved from MDPI website. [Link]

  • Tech Science Press. (2018). Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling Water. Retrieved from Tech Science Press website. [Link]

  • AIP Publishing. (2024). Preliminary Synthesis of Polyurethane from Trimer Isocyanate for Self-healing Polyurethane Materials. Retrieved from AIP Publishing website. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors. Retrieved from [Link]

  • MDPI. (2023). Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. Retrieved from MDPI website. [Link]

  • Google Patents. (n.d.). WO2020016124A1 - Nco-terminated polyurethane prepolymer and preparation method thereof.
  • ResearchGate. (n.d.). General NCO-terminated prepolymer strategy: urethane formation and removal of an excess amount of HDI, eg by distillation. Retrieved from [Link]

  • ResearchGate. (2023). Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. Retrieved from ResearchGate. [Link]

  • PURIN. (n.d.). Isocyanate (NCO) Terminated Polyurethane Systems. Retrieved from [Link]

  • Werner, E. (n.d.). Formulating Polyurethane Dispersions. Retrieved from [Link]

  • ACS Publications. (2018). Morphology Control in Waterborne Polyurethane Dispersion Nanocomposites through Tailored Structure, Formulation, and Processing. Langmuir. Retrieved from [Link]

  • Hauthaway. (n.d.). Formulating Guidelines for Hauthane Polyurethane Dispersions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Aqueous Polyurethane Dispersions with Well-Defined Soft Segments. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic Recipe for the Synthesis of Polyurethane Dispersions. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of di- and trifunctional chain extenders on the properties of flexible cold-cure polyurethane foams. Retrieved from [Link]

  • CoLab. (n.d.). Effects of di- and trifunctional chain extenders on the properties of flexible cold-cure polyurethane foams.
  • ResearchGate. (n.d.). Synthesis and Characterisation of New Water-Based Polyurethane Dispersion via Solvent-Free Prepolymer Mixing Process. Retrieved from [Link]

  • MDPI. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Retrieved from MDPI website. [Link]

  • Tri-iso. (n.d.). Chain Extenders and Curatives | Polyurethanes and Polyureas. Retrieved from [Link]

  • Mattress Recycling Council. (n.d.). Upcycled Polyurethane Products Based Waterborne Polyurethane Dispersions. Retrieved from [Link]

  • MDPI. (2023). Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. Retrieved from MDPI website. [Link]

  • Google Patents. (n.d.). A process for the preparation of an aqueous dispersion of polyurethane resin having improved hydrolysis stability, and its use a.
  • National Center for Biotechnology Information (NCBI). (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of initiator and cross-linking agent on a semi-IPN of (PU-Starch)/PMMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-linking of the PAPMA shell via polymeric crosslinking agent.... Retrieved from [Link]

  • MedCrave online. (2017). Role of cross-linking process on the performance of PMMA. Retrieved from [Link]

  • MDPI. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from MDPI website. [Link]

Sources

Application Notes and Protocols for the Chelation of Transition Metal Ions by N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N,N-Bis(3-aminopropyl)methylamine as a Tridentate Chelator

This compound, systematically named N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine and often abbreviated as "medpt," is a versatile polyamine that has garnered significant interest in coordination chemistry and its applications in pharmaceutical development and material science.[1][2] Its molecular architecture, featuring two primary terminal amine groups and a central tertiary amine, allows it to function as a potent tridentate N₃ ligand.[3] This unique structure enables the formation of stable six-membered chelate rings with transition metal ions, a key factor in the thermodynamic stability of the resulting complexes.[3]

The coordination of this compound to a metal center typically occurs in a meridional (mer) fashion, where the three nitrogen donor atoms bind to the metal in a single plane.[3] This arrangement, coupled with the flexibility of the propylene chains, allows for the formation of various coordination geometries depending on the specific metal ion and other ancillary ligands present.[3] For instance, zinc(II) complexes often exhibit a distorted trigonal bipyramidal geometry, while copper(II) complexes, influenced by the Jahn-Teller effect, commonly adopt five-coordinate, distorted square pyramidal structures.[1][3] Nickel(II) has been shown to form dimeric structures with distorted octahedral coordination around each metal center.[4][5]

These stable metal complexes have shown promise in various applications. In the pharmaceutical realm, the polyamine backbone of this compound serves as a scaffold for the synthesis of DNA bisintercalators, which are investigated for their potential in cancer therapy.[2][6] Furthermore, its strong affinity for metal ions is being explored for the development of targeted drug delivery systems, particularly for vectoring iron chelators into cells.[2] Beyond medicine, this compound is a valuable building block for specialty polymers and serves as an efficient curing agent for epoxy resins.[7][8][9]

This document provides detailed application notes and protocols for the chelation of first-row transition metal ions—specifically Copper(II), Nickel(II), Zinc(II), and Cobalt(II)—with this compound. The protocols are designed to be self-validating, with explanations for the experimental choices and detailed characterization methods.

Physicochemical Properties and Safety Data

A thorough understanding of the ligand's properties and safety considerations is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 105-83-9[10][11]
Molecular Formula C₇H₁₉N₃[10]
Molecular Weight 145.25 g/mol [10][11]
Appearance Colorless to pale yellow liquid[12]
Density 0.901 g/mL at 25 °C[13][14]
Boiling Point 110-112 °C at 6 mmHg[14]
Solubility Soluble in water and various organic solvents
Safety and Handling

This compound is a corrosive and toxic substance.[10] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.

Core Principles of Chelation with this compound

The chelation process involves the formation of coordinate bonds between the nitrogen lone pairs of the amine groups and the vacant d-orbitals of the transition metal ion. The stability of the resulting complexes is governed by several factors, including the nature of the metal ion, the pH of the solution, and the reaction temperature.

The Irving-Williams Series: A Predictor of Complex Stability

For high-spin octahedral complexes of divalent first-row transition metals, the stability of the resulting complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energy, which is maximal for Cu(II). This principle allows us to anticipate the relative thermodynamic stability of the complexes prepared in the following protocols.

The Influence of pH on Chelation

The protonation state of the amine groups of this compound is highly dependent on the pH of the solution. In acidic conditions, the amine groups will be protonated, preventing them from coordinating to the metal ion. As the pH increases, the amine groups deprotonate, becoming available for chelation. Therefore, the formation of the metal complex is typically favored in neutral to slightly basic conditions. A pH-metric titration is an excellent method to determine the protonation constants of the ligand and the optimal pH range for complex formation.

Caption: pH-dependent protonation state of this compound and its effect on chelation.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of transition metal complexes with this compound. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for Co(II).

General Materials and Equipment
  • This compound (medpt)

  • Hydrated metal(II) salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Zn(ClO₄)₂·6H₂O, CoCl₂·6H₂O)

  • Solvents: Methanol, Ethanol, Acetonitrile (analytical grade)

  • Schlenk flasks or round-bottom flasks with condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for synthesis and filtration

  • Analytical instruments for characterization (FTIR, UV-Vis, NMR, Elemental Analyzer)

Protocol 1: Synthesis of a Copper(II)-medpt Complex

This protocol is based on general methods for the synthesis of copper(II)-amine complexes.[15][16]

  • Preparation of Reactant Solutions:

    • In a 50 mL Schlenk flask, dissolve 1 mmol of a copper(II) salt (e.g., CuCl₂·2H₂O) in 15 mL of methanol. Stir until fully dissolved. The solution should be a clear blue or green color.

    • In a separate vial, dissolve 1 mmol (0.145 g) of this compound in 10 mL of methanol.

  • Reaction:

    • Slowly add the methanolic solution of the ligand to the stirring solution of the copper(II) salt at room temperature.

    • A color change to a deeper blue or purple is expected upon addition of the ligand, indicating complex formation.

    • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation and Purification:

    • Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

    • Cool the solution in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

    • Dry the resulting solid under vacuum.

Protocol 2: Synthesis of a Nickel(II)-medpt Complex

This protocol is adapted from the synthesis of a dimeric nickel(II) thiocyanate complex.[4][5]

  • Preparation of Reactant Solutions:

    • In a 50 mL round-bottom flask, dissolve 1 mmol of a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) in 20 mL of methanol. The solution will be light green.

    • In a separate vial, dissolve 1 mmol (0.145 g) of this compound in 10 mL of methanol.

  • Reaction:

    • Add the ligand solution dropwise to the stirring nickel(II) salt solution at room temperature.

    • A color change to blue or violet should be observed.

    • Reflux the reaction mixture for 1-2 hours.

  • Isolation and Purification:

    • Allow the solution to cool to room temperature. Slow evaporation of the solvent may be necessary to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol and dry under vacuum.

Protocol 3: Synthesis of a Zinc(II)-medpt Complex

This protocol is based on the reported synthesis of a zinc(II) thiocyanate complex.[1]

  • Preparation of Reactant Solutions:

    • Dissolve 1 mmol of a zinc(II) salt (e.g., Zn(ClO₄)₂·6H₂O) in 15 mL of methanol in a 50 mL flask.

    • Separately, dissolve 1 mmol (0.145 g) of this compound in 10 mL of methanol.

  • Reaction:

    • Slowly add the ligand solution to the zinc(II) salt solution with constant stirring at room temperature. The formation of a white precipitate may occur.

    • Stir the mixture for 3-5 hours at room temperature.

  • Isolation and Purification:

    • If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, reduce the solvent volume by rotary evaporation to induce precipitation.

    • Wash the white solid with cold methanol and diethyl ether.

    • Dry the product in a vacuum oven.

Protocol 4: Synthesis of a Cobalt(II)-medpt Complex

This protocol is a general procedure for the synthesis of cobalt(II)-amine complexes, which should be performed under an inert atmosphere to prevent oxidation to Cobalt(III).[17][18]

  • Preparation of Reactant Solutions (under inert atmosphere):

    • In a Schlenk flask, dissolve 1 mmol of a cobalt(II) salt (e.g., CoCl₂·6H₂O) in 20 mL of deoxygenated methanol. The solution will be pink.

    • In a separate Schlenk flask, dissolve 1 mmol (0.145 g) of this compound in 10 mL of deoxygenated methanol.

  • Reaction (under inert atmosphere):

    • Using a cannula or dropping funnel, slowly add the ligand solution to the stirring cobalt(II) solution.

    • A color change to a darker pink, purple, or blue is anticipated.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation and Purification (under inert atmosphere):

    • Concentrate the solution under vacuum until a solid precipitates.

    • Filter the solid using Schlenk filtration techniques.

    • Wash the product with deoxygenated cold methanol and then with deoxygenated diethyl ether.

    • Dry the complex under high vacuum.

Characterization of the Metal-Ligand Complexes

Thorough characterization is essential to confirm the successful synthesis and purity of the metal complexes.

Table 2: Expected Analytical Data for [M(medpt)]²⁺ Complexes
TechniquePurposeExpected Observations
Elemental Analysis (CHN) To determine the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the expected complex stoichiometry.
FTIR Spectroscopy To confirm coordination of the ligand.Shift in the N-H stretching and bending vibrations of the amine groups upon coordination to the metal ion. Appearance of new bands in the far-IR region corresponding to M-N stretching vibrations.
UV-Vis Spectroscopy To study the electronic transitions and confirm complex formation.d-d transitions for the transition metal complexes will appear in the visible region, resulting in colored solutions. The position and intensity of these bands are characteristic of the metal ion and its coordination geometry.
¹H and ¹³C NMR Spectroscopy To characterize diamagnetic complexes (e.g., Zn(II)).Shifts in the proton and carbon signals of the ligand upon coordination to the metal center.
Magnetic Susceptibility To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)).The measured magnetic moment can help to determine the oxidation state and spin state of the metal ion.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional molecular structure.Provides definitive information on bond lengths, bond angles, and the coordination geometry of the metal center.[1][4]
Workflow for Characterization

Characterization_Workflow Start Synthesized Solid Product Elemental_Analysis Elemental Analysis (CHN) Start->Elemental_Analysis FTIR FTIR Spectroscopy Start->FTIR UV_Vis UV-Vis Spectroscopy Start->UV_Vis NMR NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)) Start->NMR Magnetic Magnetic Susceptibility (for paramagnetic complexes) Start->Magnetic X_Ray Single-Crystal X-ray Diffraction (if suitable crystals are obtained) Start->X_Ray Structure_Confirmation Structure and Purity Confirmed Elemental_Analysis->Structure_Confirmation FTIR->Structure_Confirmation UV_Vis->Structure_Confirmation NMR->Structure_Confirmation Magnetic->Structure_Confirmation X_Ray->Structure_Confirmation

Caption: A typical workflow for the characterization of synthesized metal complexes.

Determining Stoichiometry and Stability Constants

Job's Plot for Stoichiometry Determination

Job's plot, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[4][6] A series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of each solution is measured at the λ_max of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a reliable method for determining the stability constants of metal complexes.[1][3][19] This involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH) and monitoring the pH. The titration data can be analyzed using specialized software to calculate the protonation constants of the ligand and the stepwise and overall stability constants of the metal complexes.[11] The stability constants provide a quantitative measure of the strength of the metal-ligand interaction.

Conclusion and Future Perspectives

The protocols and methodologies outlined in this document provide a comprehensive guide for researchers interested in the chelation of transition metal ions by this compound. The versatility of this ligand, coupled with the diverse coordination chemistry of transition metals, offers a rich field for further exploration. Future research could focus on the synthesis and characterization of complexes with other transition metals, the investigation of their catalytic activity, and the development of novel applications in medicine and materials science. The self-validating nature of the described protocols, which emphasize thorough characterization, will ensure the generation of reliable and reproducible data, thereby advancing our understanding of these fascinating coordination compounds.

References

  • Guha, S., Mukherjee, A. K., Maji, T. K., & Ray Chaudhuri, N. (2006). Synthesis and X-ray structure of two conformational isomers of [Zn(medpt)(SCN)2], medpt = bis (3 – aminopropyl)methylamine. Crystal Research and Technology, 41(2), 198-203.
  • Shoukry, M. M., Mohamed, S. K., & Khairy, G. M. (2012). Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands.
  • ResearchGate. (n.d.). Table 1 Stability constants of Cu 2? , Ni 2? , or Zn 2? -Me 6[5]die-.... Retrieved January 4, 2026, from [Link]

  • Academia.edu. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved January 4, 2026, from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND pH METRIC STUDY OF SOME NOVEL METAL COMPLEXES. Retrieved January 4, 2026, from [Link]

  • PubMed Central (PMC). (2012). Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands.
  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (1999). A dimeric form of the nickel(II) thiocyanate complex of bis(3-aminopropyl)methylamine.
  • Mettler-Toledo. (2007).
  • Semantic Scholar. (n.d.). Formation constants and thermodynamic parameters of bivalent metal ion complexes with 3-amino-5-methyl isoxazole Schiff bases and N, N; N, O and O, O donor ligands in solution. Retrieved January 4, 2026, from [Link]

  • Vertex AI Search. (2026). N,N-Bis(3-aminopropyl)
  • ResearchGate. (n.d.). A dimeric form of the nickel(II) thiocyanate complex of bis(3-aminopropyl)methylamine. Retrieved January 4, 2026, from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2012). Potentiometric studies on essential metal (II) amino acid complexes. 4(2), 155-161.
  • PubMed. (2019). Study on the Methods of Separation and Detection of Chelates. Guang Pu Xue Yu Guang Pu Fen Xi, 39(2), 629-636.
  • ResearchGate. (n.d.). Synthesis and characterization of a polymeric copper (II) complex bridged with perchlorate ion: X-ray crystal structure of Cu( N, N ′-bis(3-aminopropyl)ethylenediamine)(ClO 4) 2·H 2O. Retrieved January 4, 2026, from [Link]

  • RSC Publishing. (2019). Synthesis, characterization and C–H amination reactivity of nickel iminyl complexes. Chemical Science, 10(47), 10851-10859.
  • MDPI. (2020). Synthesis and Structural Characterization of Cobalt Complexes Ligated by N-Methyl(bis(diphenylphosphino)amine). Molecules, 25(22), 5396.
  • PubMed Central (PMC). (2021). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. CrystEngComm, 23(10), 2136-2146.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis. Retrieved January 4, 2026, from [Link]

  • Wiley Online Library. (2013). Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
  • YouTube. (2024). JOB'S CONTINUOUS VARIATION DETERMINATION COMPOSITION OF COMPLEXES 3 optical SPECTROPHOTOMETRIC md. Retrieved January 4, 2026, from [Link]

  • RSC Publishing. (2019). Synthesis, characterization and C–H amination reactivity of nickel iminyl complexes. Chemical Science, 10(47), 10851-10859.
  • Prime Scholars. (n.d.). Synthesis and Characterization of Two New Copper (ІІ) Complexes. Retrieved January 4, 2026, from [Link]

  • Scinapse. (2024). Copper(II) complex synthesis, characterization, and antimicrobial study. Retrieved January 4, 2026, from [Link]

  • UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Advancements in pH metric studies of transition metal Complexes: methodologoies,applications and future directions. International Journal of Scientific Research in Science and Technology, 11(4), 196-202.
  • PubMed. (2011). Synthesis, characterization and antibacterial activity of cobalt(III) complexes with pyridine-amide ligands. European Journal of Medicinal Chemistry, 46(9), 4246-4252.
  • NIH. (n.d.). Synthesis and characterization of a mononuclear zinc(ii) Schiff base complex: on the importance of C–H⋯π interactions. Retrieved January 4, 2026, from [Link]

  • MDPI. (2021). Synthesis and Characterization of New Copper(II)

Sources

Topic: Global Cleavage and Deprotection in Solid-Phase Peptide Synthesis: A Guide to Scavenger Selection and Use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in research and pharmaceutical development, prized for its efficiency and scalability. The culmination of the synthesis is the final cleavage step, where the peptide is released from the solid support and all side-chain protecting groups are removed. This "global deprotection" is almost universally accomplished using a strong acid, most commonly Trifluoroacetic Acid (TFA).

However, the process generates highly reactive carbocations from the acid-labile protecting groups and the resin linker.[1] These electrophilic species can irreversibly modify sensitive amino acid residues, leading to a heterogeneous mixture of byproducts that complicates purification and reduces yield. The key to a successful cleavage is the use of a carefully formulated "cleavage cocktail" containing nucleophilic scavengers designed to trap these reactive intermediates.[1][2]

This guide provides a detailed overview of the principles and protocols for peptide cleavage, with a focus on the selection and function of common scavengers. While this document was prompted by an inquiry into the use of N,N-Bis(3-aminopropyl)methylamine, a comprehensive review of the scientific literature indicates that this polyamine is not a standard or documented reagent for use as a scavenger in SPPS cleavage cocktails.[3] Its primary role is as a chemical intermediate in other fields. This guide will therefore focus on established, field-proven reagents and methodologies to ensure scientific accuracy and reliable outcomes in your research.

The Chemistry of TFA-Mediated Cleavage and Deprotection

In the widely used Fmoc/tBu synthesis strategy, the final cleavage serves two simultaneous functions: breaking the bond between the peptide's C-terminus and the resin linker, and removing the tert-Butyl (tBu) based protecting groups from amino acid side chains.[4] Both processes are achieved through acidolysis with concentrated TFA.[5]

The mechanism involves the protonation of the protecting groups (e.g., Boc, tBu, Trityl) and the resin linker, followed by their departure as stable carbocations. These carbocations are potent electrophiles that will readily and indiscriminately alkylate any available nucleophile. Unfortunately, several amino acid side chains are highly nucleophilic, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Without intervention, this leads to undesired alkylation of the final peptide, creating impurities that are often difficult to separate.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Repeat Final Amino Acid? Wash_2->Repeat Repeat->Deprotection No Cleavage Global Cleavage & Deprotection Repeat->Cleavage Yes

Caption: High-level workflow of Fmoc-based Solid-Phase Peptide Synthesis.

The Indispensable Role of Scavengers

To prevent the deleterious side reactions caused by carbocations, "scavengers" are added to the TFA cleavage cocktail.[2] Scavengers are nucleophilic molecules that are more reactive towards the carbocations than the peptide's side chains. They effectively "quench" these reactive species, protecting the integrity of the synthesized peptide.[6]

The choice of scavenger is dictated by the amino acid composition of the peptide. Different scavengers are required to protect different sensitive residues.

Peptide_Resin Peptide-Resin + Side-Chain Protecting Groups TFA TFA Treatment Peptide_Resin->TFA Intermediates Cleaved Peptide + Reactive Carbocations (R+) TFA->Intermediates Scavengers Scavenger Cocktail (e.g., TIS, H2O, EDT) Intermediates->Scavengers With Scavengers Side_Reactions Side Reactions: Alkylation of Trp, Met, Cys, Tyr Intermediates->Side_Reactions No Scavengers Quenching Carbocation Quenching (Scavenger-R Adducts) Scavengers->Quenching Final_Peptide Pure, Deprotected Peptide Quenching->Final_Peptide

Sources

Troubleshooting & Optimization

Purification of N,N-Bis(3-aminopropyl)methylamine by vacuum distillation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of N,N-Bis(3-aminopropyl)methylamine by vacuum distillation, designed for researchers and drug development professionals.

Technical Support Center: Purifying this compound

As a Senior Application Scientist, this guide synthesizes established principles of vacuum distillation with specific insights into the challenges posed by polyamines like this compound. This compound's high boiling point, viscosity, and sensitivity to atmospheric components necessitate a carefully controlled purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: Why must I use vacuum distillation for this compound? A: this compound has a very high atmospheric boiling point (approximately 232°C)[1]. Heating the compound to this temperature would likely cause significant thermal decomposition, leading to impurities, discoloration, and reduced yield. Vacuum distillation reduces the pressure of the system, which in turn lowers the boiling point to a more manageable temperature, preserving the integrity of the molecule[2][3]. For instance, its boiling point is reduced to 110-112 °C at a pressure of 6 mmHg[4][5].

Q2: My amine is turning yellow/brown during distillation. What's happening? A: This is a classic sign of decomposition or oxidation. Amines are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures. This reaction often produces colored impurities. The discoloration indicates that your system may have a vacuum leak or that your starting material was already partially oxidized. It is also crucial to ensure the distillation temperature is as low as feasible by maintaining a deep, stable vacuum[6].

Q3: The amine is bumping violently in the distillation flask. How can I stop this? A: Bumping occurs when a liquid superheats and then boils in a sudden, uncontrolled burst. High-boiling, viscous liquids like polyamines are particularly prone to this. To ensure smooth boiling, use a magnetic stir bar for vigorous agitation. Alternatively, a capillary ebulliator (a fine capillary tube) can be inserted to introduce a steady stream of inert gas like nitrogen or argon, which provides nucleation sites for even boiling. Standard boiling chips are often less effective in vacuum distillation.

Q4: What is the ideal vacuum level and corresponding temperature? A: The goal is to distill at a temperature well below the decomposition point. A common target is to achieve a pressure low enough to bring the boiling point below 150°C. Based on available data, a pressure of 6 mmHg results in a boiling point of 110-112°C , which is a safe and effective range[4]. Operating at lower pressures (e.g., 1-2 mmHg) will further reduce the required temperature. Always use a manometer to accurately measure the pressure in your system.

Q5: Is any special handling required for this compound? A: Absolutely. This compound is corrosive and can cause severe skin burns and eye damage[7]. It is also toxic if it comes into contact with the skin or is inhaled[4][8]. Always handle it inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[9][10]. The compound is also hygroscopic and sensitive to carbon dioxide, so it should be stored under an inert atmosphere.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues encountered during vacuum distillation.

Symptom Potential Cause(s) Scientific Explanation Recommended Solution(s)
Unstable Vacuum / Cannot Reach Target Pressure 1. Leak in the system.2. Outgassing of solvent/volatile impurities.3. Inefficient vacuum pump.4. Inadequate cold trap.1. Air leaking into the system counteracts the pump's efforts, raising the ultimate pressure[11]. Leaks are common at ground glass joints, tubing connections, and stopcocks.2. Volatiles from the crude material or system surfaces will vaporize under vacuum, contributing to the system's vapor pressure.3. The pump oil may be contaminated, or the pump may require servicing.4. Volatile components that are not trapped will enter and contaminate the pump oil, reducing its efficiency.1. Leak Test: Assemble the clean, dry apparatus and pull a vacuum. Isolate the pump and monitor the pressure rise with the manometer. A rapid rise indicates a leak. Check all joints for proper seating and apply a thin, even layer of vacuum grease. Inspect all tubing for cracks.2. Degas the crude material by stirring it under a low vacuum for a period before increasing the temperature.3. Check the pump oil level and color; change if it appears cloudy or dark. Ensure the pump is appropriately sized for the distillation apparatus.4. Ensure your cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
Product Discoloration (Yellow to Dark Brown) 1. Oxidation due to an air leak.2. Thermal decomposition.1. At high temperatures, trace amounts of oxygen can rapidly oxidize the amine functional groups, forming highly colored conjugated species.2. Exceeding the compound's thermal stability threshold will break chemical bonds, leading to charring and the formation of complex, often colored, byproducts.1. Perform a thorough leak test as described above. Ensure all joints are perfectly sealed.2. Lower the Temperature: Improve the vacuum to the lowest achievable level (e.g., <5 mmHg) to further decrease the boiling point. Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate. Use a short-path distillation head to minimize the residence time of the vapor at high temperatures[3].
Low or No Distillate Collection (Low Yield) 1. Insufficient heating.2. Thermometer placed incorrectly.3. System geometry causing excessive hold-up.4. Significant product decomposition.1. The flask temperature may not be high enough to overcome the heat loss and generate sufficient vapor pressure for distillation to occur.2. If the thermometer bulb is too high, it will not accurately register the temperature of the vapor that is in equilibrium with the distilling liquid, leading to a misinterpretation of the distillation conditions.3. In a complex setup, the viscous amine can coat the surfaces of the column and condenser, preventing it from reaching the collection flask.4. If the pot residue is black and tarry, a significant portion of the starting material may have decomposed.1. Insulate the distillation flask and column neck with glass wool or aluminum foil to minimize heat loss.2. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.3. Use a short-path distillation apparatus. This design minimizes the travel distance for the vapor, which is ideal for high-boiling and viscous compounds.4. Address decomposition issues by improving the vacuum and lowering the distillation temperature.
Product Solidifies in Condenser 1. Coolant temperature is too low.1. If the temperature of the condenser surface is below the melting point of the distilling compound, it will solidify upon contact, potentially clogging the apparatus.this compound has a low melting point (-30 to -28°C), making this highly unlikely with standard water cooling[5].1. For general practice with other compounds, use a coolant with a temperature well above the product's melting point. For this specific amine, standard tap water is perfectly acceptable as a coolant.

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Diagram of the Vacuum Distillation Workflow

Below is a logical diagram illustrating the key components and flow of the experimental setup.

G cluster_main Distillation Apparatus cluster_vacuum Vacuum System Flask Distillation Flask (with Stir Bar & Crude Amine) Head Short-Path Distillation Head (with Thermometer) Flask->Head Vapor Condenser Condenser (Coolant In/Out) Head->Condenser Manometer Manometer (Pressure Reading) Head->Manometer Measures System Pressure Receiver Receiving Flask (Collects Pure Amine) Condenser->Receiver Liquid Condensate ColdTrap Cold Trap (Dry Ice/Acetone) Manometer->ColdTrap Vapor Path Pump Vacuum Pump ColdTrap->Pump

Sources

Optimizing curing time and temperature for epoxy with N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Epoxy Systems Curing with N,N-Bis(3-aminopropyl)methylamine

Welcome to the technical support center for epoxy formulations utilizing this compound as a curing agent. This guide is designed for researchers and professionals in materials science and drug development who are working to optimize the performance of their epoxy systems. Here, we move beyond simple datasheets to explore the causality behind the curing process, providing you with the troubleshooting frameworks and in-depth protocols necessary to achieve consistent, high-performance results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this compound.

Question 1: Why is my epoxy still tacky or soft after the recommended cure time?

Answer: A soft or tacky surface is a classic sign of an incomplete cure, which can stem from several root causes:

  • Incorrect Stoichiometry: The most frequent culprit is an off-ratio mixture of resin and hardener. This compound has five active amine hydrogens, and its mixing ratio is calculated based on the Amine Hydrogen Equivalent Weight (AHEW). An excess of either resin or hardener will leave unreacted functional groups, compromising the final polymer network. Always calculate the required ratio based on the Epoxy Equivalent Weight (EEW) of your specific resin.

  • Low Curing Temperature: The curing reaction is thermally activated. If the ambient or oven temperature is too low, the reaction rate slows dramatically, and the cross-linking process may stall before completion. Even if the material feels hard, it may not have reached its full glass transition temperature (Tg) and mechanical properties.

  • Amine Blush (Carbonation): In humid environments, the amine groups on the hardener can react with carbon dioxide and moisture from the air to form ammonium carbamates or carbonates. This creates a waxy, often oily or hazy layer on the surface that inhibits a full cure. This is particularly common with slow-curing, room-temperature systems.

  • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have localized areas of off-ratio material, leading to soft spots within an otherwise cured matrix.

Question 2: My epoxy is curing too fast and gelling in the pot. How can I extend the working time?

Answer: An excessively short pot life or gel time is usually related to thermal management and formulation factors:

  • Mass and Exotherm: The curing reaction is exothermic (releases heat). In larger batches, this heat cannot dissipate quickly, leading to a rapid increase in the internal temperature of the mixture. This elevated temperature accelerates the reaction, creating a feedback loop that can cause the material to gel and even smoke. To manage this, mix smaller batches or use a wider, shallower mixing container to increase the surface area for heat dissipation.

  • Elevated Ambient Temperature: Mixing and curing in a high-temperature environment will inherently speed up the reaction. If possible, work in a climate-controlled area.

  • Hardener Reactivity: this compound is a relatively fast aliphatic amine. While its reactivity is desirable for many applications, it can be too fast for others. For applications requiring a longer working time, consider blending it with a less reactive amine hardener, such as a cycloaliphatic amine.

Question 3: What is the typical glass transition temperature (Tg) I should expect?

Answer: The final glass transition temperature (Tg) is not a single value but is highly dependent on the specific epoxy resin used and the cure schedule. For a standard Bisphenol A (DGEBA) based epoxy resin fully cured with this compound, you can typically expect a Tg in the range of 90°C to 120°C. However, achieving the maximum theoretical Tg requires a complete cure, which often necessitates a post-curing step at a temperature significantly above the initial gelation temperature.

Part 2: Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving more complex curing issues.

Issue 1: Inconsistent Mechanical Properties Batch-to-Batch

Symptoms: Tensile strength, modulus, or hardness values vary significantly between different production runs, even when using the same protocol.

Diagnostic Workflow:

  • Verify Stoichiometry: Do not rely on volumetric measurements. Always weigh the epoxy resin and hardener using a calibrated scale with sufficient precision. Recalculate the mix ratio for every new lot of resin or hardener, as their EEW and AHEW can have slight variations.

  • Control Thermal Profile: The entire thermal history matters.

    • Initial Temperature: Ensure resin and hardener are at the same temperature before mixing.

    • Ramp Rate: The speed at which you heat the sample to the cure temperature can affect the network structure.

    • Dwell Time & Temperature: Use a calibrated oven and monitor the part temperature, not just the air temperature.

  • Protocol: Implement Differential Scanning Calorimetry (DSC) to establish a reliable cure window.

Experimental Protocol: Determining Optimal Cure Schedule via DSC

  • Sample Preparation: Accurately weigh 10-15 mg of the freshly mixed, uncured epoxy/hardener system into a hermetic DSC pan.

  • Dynamic Scan (First Run):

    • Equilibrate the sample at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature well above the expected cure range (e.g., 250°C).

    • This scan will show an exothermic peak representing the curing reaction. The total heat evolved (ΔH_total) represents the complete cure.

  • Isothermal Cure Simulation (Second Run):

    • Prepare a new 10-15 mg sample.

    • Equilibrate at 25°C.

    • Ramp quickly to your proposed isothermal cure temperature (e.g., 80°C).

    • Hold at this temperature for a set duration (e.g., 60 minutes).

    • Cool the sample back down to 25°C.

    • Ramp again at 10°C/min to 250°C.

  • Analysis:

    • The second ramp will show a smaller residual exotherm (ΔH_residual).

    • The degree of cure (%) at the isothermal temperature is calculated as: ((ΔH_total - ΔH_residual) / ΔH_total) * 100.

    • Repeat the isothermal step with varying times and temperatures to find the conditions that achieve >95% cure. The temperature at which the residual cure peak occurs can guide the selection of an effective post-cure temperature.

Issue 2: Poor Chemical Resistance or Solvent Swelling

Symptoms: The cured epoxy softens, swells, or degrades when exposed to solvents or chemicals it should resist.

Diagnostic Workflow: This is almost always a sign of low cross-link density, stemming from an incomplete cure.

  • Assess Degree of Cure: A low Tg is a strong indicator of an incomplete cure. A material cured at 80°C will not achieve a final Tg of 110°C. The network is not fully formed and is more susceptible to solvent penetration.

  • Implement a Post-Cure Step: A post-cure is a secondary heating step performed after the initial cure. It must be conducted at a temperature above the initial Tg. This provides the molecular network with enough thermal energy and mobility to complete the reaction of any remaining functional groups.

Workflow Diagram: Systematic Cure Optimization

Below is a logical workflow for moving from initial formulation to a fully optimized and validated cure schedule.

CureOptimizationWorkflow cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Initial Characterization cluster_optimization Phase 3: Isothermal Optimization & Post-Cure a Define Performance Needs (Tg, Hardness, etc.) b Select Epoxy Resin (e.g., DGEBA, EEW=188 g/eq) a->b c c b->c d Run Dynamic DSC Scan (10°C/min to 250°C) c->d e Identify Onset & Peak of Exotherm d->e f Determine Total Heat of Cure (ΔH_total) e->f g Select Isothermal Temps (e.g., 60°C, 80°C, 100°C) f->g h Run Isothermal DSC Scans (Varying Times) g->h i i h->i j Measure Tg of Isothermally Cured Samples i->j k k j->k l Validate Final Tg & Properties (DMA, Hardness) k->l

Caption: Workflow for optimizing an epoxy cure schedule.

Part 3: Core Mechanisms and Data

Understanding the underlying chemistry is key to effective troubleshooting.

Reaction Mechanism

The curing process involves a nucleophilic addition reaction where the amine hydrogens of this compound attack the electrophilic carbon atoms of the epoxy ring. This ring-opening reaction forms a hydroxyl group and a new covalent bond, building the cross-linked polymer network.

Diagram: Epoxy-Amine Curing Reaction

ReactionMechanism cluster_reactants Reactants cluster_product1 Step 1: Primary Amine Addition cluster_product2 Step 2: Secondary Amine Addition resin Epoxy Resin (R'-CH-CH2-O) hardener Primary Amine Group (R-NH2) on Hardener intermediate Secondary Amine Intermediate (R-NH-CH2-CH(OH)-R') hardener->intermediate Attacks Epoxy Ring final Tertiary Amine & Cross-link (R-N-(CH2-CH(OH)-R')2) intermediate->final Attacks another Epoxy Ring

Caption: Simplified epoxy-amine reaction mechanism.

Quantitative Data Summary

The following table provides typical starting points and expected outcomes for a standard DGEBA epoxy resin (EEW ~188 g/eq) cured with this compound (AHEW ~29 g/eq). The mix ratio would be approximately 15.4 parts per hundred resin (phr) by weight.

ParameterCondition 1: Room Temp CureCondition 2: Moderate Heat CureCondition 3: Full Cure + Post-Cure
Cure Temperature 25°C (77°F)80°C (176°F)80°C then 125°C
Cure Time 24 - 48 hours2 - 4 hours2 hours @ 80°C + 3 hours @ 125°C
Typical Gel Time (100g mass) ~40 minutes~15 minutes~15 minutes
Expected Tg 60 - 75°C85 - 100°C105 - 120°C
Expected Hardness (Shore D) 78 - 8282 - 8685 - 90
Notes Prone to amine blush. May not achieve full mechanical properties.Good balance of speed and performance.Required for high-temperature applications and maximum chemical resistance.

References

  • Title: Epoxy Resins: Curing Agents and Modifiers Source: Polymer Properties Database URL: [Link]

  • Title: Amine Blush: The Cause and How to Prevent It Source: West System URL: [Link]

  • Title: A Review of the Curing of Epoxy Resins with Amines Source: MDPI Polymers URL: [Link]

  • Title: The Role of Post-Curing in Epoxy Resins Source: Mapei URL: [Link]

Technical Support Center: Mitigating Yellowing in Epoxy Systems Cured with N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a specialized technical resource for researchers and professionals utilizing epoxy resin systems cured with N,N-Bis(3-aminopropyl)methylamine. Discoloration, specifically yellowing, is a common yet complex issue that can compromise the aesthetic and, in some cases, the long-term performance of cured epoxy components. This document provides an in-depth analysis of the underlying causes of yellowing and offers a series of troubleshooting steps, preventative strategies, and validation protocols to ensure the color stability and integrity of your experimental outcomes.

Section 1: Understanding the Yellowing Phenomenon

The yellowing of epoxy resins is not a simple process of decay but rather a series of irreversible chemical transformations within the polymer network.[1][2][3] The primary drivers are thermo-oxidation and photo-oxidation, which lead to the formation of light-absorbing chemical groups called chromophores.

  • Thermo-Oxidative Degradation: This process occurs when the cured epoxy is exposed to heat in the presence of oxygen.[4] The energy from heat facilitates the creation of free radicals within the polymer backbone. These radicals react with oxygen to form peroxy radicals, initiating a chain reaction that ultimately results in the formation of carbonyl groups (C=O).[1][2][3][5][6] These carbonyls are potent chromophores that absorb light in the blue/violet region of the spectrum, causing the material to appear yellow.[7] The amine curing agent, this compound, is particularly susceptible to oxidation, which can cause discoloration even before mixing with the resin.[7][8][9]

  • Photo-Oxidative Degradation: Exposure to ultraviolet (UV) radiation, primarily from sunlight, provides the activation energy to break chemical bonds in the polymer network.[6] This photodegradation creates free radicals, triggering a degradative cycle similar to thermo-oxidation, but often at a much more accelerated rate.[10] Amine-cured epoxies, especially those based on aromatic resins like Bisphenol A, are inherently poor in UV resistance.[11]

Below is a generalized schematic of the oxidative degradation pathway.

G Polymer Epoxy-Amine Network Radical Polymer Free Radical (P•) Polymer->Radical Bond Scission Initiation Initiation (Heat / UV Light) Initiation->Polymer Energy Input Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Oxygen Oxygen (O2) Abstraction Hydrogen Abstraction Peroxy->Abstraction Reacts with another chain Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH Abstraction->Radical Propagates chain reaction Degradation Decomposition Hydroperoxide->Degradation Unstable Chromophore Chromophores (e.g., Carbonyls C=O) = YELLOWING Degradation->Chromophore

General mechanism of thermo- and photo-oxidation in epoxy-amine networks.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers in a direct question-and-answer format.

Q1: My this compound hardener (Part B) is yellow in the bottle before I've even used it. Is it defective?

A: Not necessarily. This is a common observation and is typically due to the oxidation of the amine hardener upon exposure to air, which can occur during bottling or through gas permeation of the container over time.[7][12] For most applications, this initial yellowing of the hardener does not significantly impact the mechanical properties of the cured system.[7] However, it will impart a baseline yellow tint to the final product, which may be unacceptable for applications requiring high optical clarity. To minimize this, always store the hardener in a tightly sealed container in a cool, dark place and consider purging the headspace with an inert gas like nitrogen or argon before sealing.[8]

Q2: My cured epoxy part turned yellow after post-curing in an oven, even though it was protected from light. What is the cause?

A: This is a classic case of thermo-oxidation.[1][2][3][5] this compound, like many aliphatic amines, can react exothermically with the epoxy resin. If the heat generated is not dissipated effectively (e.g., in a large-volume casting), the internal temperature can rise significantly, accelerating oxidation.[8] Furthermore, the high temperature of the post-cure itself provides the energy to drive the oxidative reactions that form yellowing chromophores.[6]

Q3: My clear epoxy casting yellowed very quickly when used in a device near a window. How could I have prevented this?

A: This is a result of photo-oxidation from UV light exposure.[12][10][13] Standard epoxy-amine systems have poor intrinsic UV stability. The prevention strategy here is purely formulation-based. You must incorporate a UV stabilization package into the resin system before curing. A combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is the industry standard for robust protection.[12][10][14] The UVA acts as a primary shield, absorbing harmful UV radiation, while the HALS acts as a radical scavenger, terminating the degradation reactions that the UVA does not prevent.[15]

Q4: I am seeing blotchy or uneven yellowing across a large cured surface. What could be the cause?

A: Inconsistent yellowing typically points to inconsistencies in the material or the process. The most likely causes are:

  • Improper Mixing: If the resin and hardener are not perfectly homogenous, you will have areas that are resin-rich and others that are amine-rich. The amine-rich areas are more prone to oxidation and will yellow faster.

  • Localized Exotherm: In a large pour, "hot spots" can develop where the exothermic reaction accelerates, leading to more intense thermo-oxidation in those areas.

  • Uneven Environmental Exposure: One part of the surface may be exposed to more heat (e.g., near a vent) or UV light (e.g., from a specific angle of sunlight) than another.

Q5: Is it possible to reverse the yellowing of a cured epoxy part?

A: Unfortunately, no. The formation of chromophores via oxidation is an irreversible chemical change to the polymer backbone.[1][2][3][5] While you can sometimes sand or polish away surface-level yellowing, the bulk material will remain discolored. Prevention is the only effective strategy.

Section 3: Proactive Prevention & Best Practices

Achieving long-term color stability requires a multi-faceted approach combining formulation science and meticulous process control.

Formulation Strategies: Incorporating Stabilizers

For any application where color stability is critical, the addition of stabilizers is non-negotiable.

Stabilizer TypeMechanism of ActionTypical ComponentsRecommended Loading
Antioxidants (AOs) Inhibit thermo-oxidation by scavenging peroxy radicals, preventing the propagation of degradation chain reactions.[16][17]Sterically Hindered Phenols (e.g., Irganox® 1010, 1076), Phosphites0.1 - 0.5% by total weight
UV Absorbers (UVAs) Absorb harmful UV radiation (290-400 nm) and dissipate the energy as harmless heat, protecting the bulk polymer.[15]Benzotriazoles, Benzophenones, Triazines0.5 - 2.0% by total weight[14]
Hindered Amine Light Stabilizers (HALS) Do not absorb UV light. They are potent radical scavengers that interrupt the photo-oxidative cycle. They are regenerative and offer very long-term protection.[12][10][15]Tetramethylpiperidine derivatives (e.g., Tinuvin® 292, 770)0.5 - 2.0% by total weight[14]

Note: For maximum protection against both thermal and UV degradation, a combination of an Antioxidant, a UVA, and a HALS is recommended.

The diagram below illustrates how these stabilizers intervene in the degradation process.

G UV_Light UV Light Polymer Epoxy-Amine Network UV_Light->Polymer Initiation Radical Free Radical (P•) Polymer->Radical Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Oxygen Oxygen (O2) Chromophore Chromophores (YELLOWING) Peroxy->Chromophore Degradation Cycle UVA UV Absorber UVA->UV_Light Blocks HALS HALS HALS->Radical Scavenges AO Antioxidant AO->Peroxy Scavenges

Mechanism of action for UV absorbers, HALS, and antioxidants.
Process Control & Handling
  • Amine Hardener Storage: Store this compound in an opaque, tightly sealed container in a cool, dry, and dark environment. Minimize headspace or purge with inert gas after opening.

  • Managing Exotherm: For bulk castings, manage the exothermic reaction to prevent excessive heat buildup. Strategies include:

    • Casting in thinner layers.

    • Using a slower-reacting epoxy resin if possible.

    • Conducting the cure at a lower ambient temperature.

    • Using thermally conductive molds to dissipate heat.

  • Inert Atmosphere Curing: For the most critical applications where any oxidation is detrimental, perform the cure and post-cure cycles in a nitrogen-purged oven or a vacuum oven to eliminate oxygen from the environment.[4]

Section 4: Experimental Validation Protocols

To ensure scientific integrity, any preventative measures must be validated. The following are standard methodologies for assessing yellowing resistance.

Protocol 1: Evaluating the Efficacy of Anti-Yellowing Additives

Objective: To quantify the improvement in color stability provided by antioxidant and UV stabilizer packages.

Methodology:

  • Sample Preparation:

    • Prepare four identical formulations of your epoxy resin and this compound system.

      • Control: No additives.

      • AO: Add 0.2% of a hindered phenol antioxidant.

      • UV: Add 1.0% UVA and 1.0% HALS.

      • AO+UV: Add 0.2% AO, 1.0% UVA, and 1.0% HALS.

    • Ensure all additives are thoroughly dissolved and dispersed in the resin (Part A) before adding the hardener. Use gentle heating or a high-shear mixer if necessary.

    • Cast each formulation into thin, flat molds (e.g., 50mm x 50mm x 2mm) to create test plaques.

    • Cure all samples under identical conditions (e.g., 24 hours at 25°C followed by 4 hours at 80°C).

  • Initial Measurement (T=0):

    • Using a colorimeter or spectrophotometer, measure the initial Yellowness Index (YI) of each plaque according to ASTM E313. Take at least three measurements per plaque.

  • Accelerated Aging:

    • Thermal Aging: Place a set of plaques from each formulation into a laboratory oven at an elevated temperature (e.g., 120°C).

    • UV Aging: Place a second set of plaques into a QUV accelerated weathering tester (e.g., using UVA-340 lamps to simulate sunlight).

    • Remove plaques at predetermined intervals (e.g., 100, 250, 500, 1000 hours).

  • Data Analysis:

    • Measure the YI of the aged plaques at each interval.

    • Calculate the change in Yellowness Index (ΔYI) from T=0 for each sample.

    • Plot ΔYI versus aging time for each formulation. The formulation with the lowest ΔYI has the best resistance to yellowing under the tested condition.

Protocol 2: Assessing the Impact of Cure Temperature on Yellowing

Objective: To determine the effect of cure and post-cure temperature on the initial color of the epoxy system.

Methodology:

  • Sample Preparation:

    • Prepare a single, large batch of your standard epoxy/amine formulation.

    • Cast identical plaques as described in Protocol 1.

  • Variable Curing:

    • Divide the samples into at least three groups.

    • Group 1: Cure at ambient temperature (25°C) for 7 days.

    • Group 2: Cure at 25°C for 24 hours, then post-cure at 60°C for 4 hours.

    • Group 3: Cure at 25°C for 24 hours, then post-cure at 100°C for 4 hours.

  • Measurement and Analysis:

    • After the full cure cycle for each group is complete and samples have returned to room temperature, measure the Yellowness Index (YI) of each plaque.

    • Compare the average YI values between the groups. A statistically significant increase in YI with temperature indicates a high susceptibility to thermo-oxidation during the curing process itself.

References

  • Partners in Chemicals. (n.d.). UV stabilization in epoxy coating. Retrieved from [Link]

  • Polyestershoppen.com. (n.d.). UV Stabiliser for epoxy. Retrieved from [Link]

  • Superclear Epoxy Resin Systems. (n.d.). Super-UV Inhibitor Additive. Retrieved from [Link]

  • Fine Wooden Creations. (n.d.). Stabilizer UV for epoxy resin 20gr. Retrieved from [Link]

  • Krauklis, A. E., & Echtermeyer, A. T. (2018). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Polymers, 10(9), 1017. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018, September 13). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Retrieved from [Link]

  • CoatingsTech. (2022, September 8). Novel Curing Agent for High-Performance, Less-Yellowing, Clear Epoxy Coatings. Retrieved from [Link]

  • ResearchGate. (2018, September). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Retrieved from [Link]

  • CHILL EPOXY™. (n.d.). Yellowing of the Hardener in Epoxy Resin Causes and Prevention. Retrieved from [Link]

  • Medium. (2025, July 3). Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Retrieved from [Link]

  • Life Specialty Coatings. (2021, February 19). Preventing the Discoloration of Epoxy Resin. Retrieved from [Link]

  • Just Resin. (n.d.). Why Epoxy Resin Turns Yellow And How To Prevent It? Retrieved from [Link]

  • CAPLINQ.com. (2025, February 4). Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. Retrieved from [Link]

  • NSPC Insights. (n.d.). Types of Epoxy Curing Agents – Part 1. Retrieved from [Link]

  • I AM RESIN. (2021, July 14). Why do Epoxy Resin's yellow? Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers. Retrieved from [Link]

  • Tri-iso. (n.d.). Epoxy Curatives. Retrieved from [Link]

  • American Coatings Association. (n.d.). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Retrieved from [Link]

  • ResearchGate. (2014, April 28). Why does epoxy polymer become dark brown from yellow on post curing at high temperature (180-220C)? Retrieved from [Link]

  • ResearchGate. (2025, September 27). Yellowing Mechanisms of Epoxy and Vinyl Ester Resins under Thermal, UV and Natural Aging Conditions and Protection Methods. Retrieved from [Link]

  • FR4 Material. (n.d.). Cause Analysis and Solution of Epoxy AB Glue Yellowing of Epoxy Resin. Retrieved from [Link]

  • KSRESIN. (n.d.). Why did my epoxy hardener turn yellow in the container? Retrieved from [Link]

  • ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved from [Link]

  • DTU Research Database. (2020). Oxidation of methylamine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of High-Generation Dendrimers Using N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced dendrimer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing high-generation dendrimers, specifically utilizing N,N-Bis(3-aminopropyl)methylamine as a core or branching unit. The unique trifunctional nature of this amine presents both opportunities and significant challenges, particularly as the dendrimer generation increases. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your experimental work.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of high-generation dendrimers with this compound. The question-and-answer format is designed to help you quickly identify and resolve your experimental issues.

Q1: My reaction to form the next dendrimer generation is incomplete, leading to low yields and a polydisperse product. What are the primary causes, and how can I improve the reaction efficiency?

A1: Incomplete reactions are the most common challenge in the divergent synthesis of high-generation dendrimers, and several factors related to this compound can be the cause.

  • Steric Hindrance: As the dendrimer generation increases, the density of branches on the surface creates significant steric hindrance.[1][2] This "De Gennes dense packing" phenomenon physically blocks incoming reagents from accessing all the reactive amine sites on the dendrimer's periphery.[1] The structure of this compound, with its two primary amine groups, contributes to a rapid increase in surface congestion.

  • Reaction Conditions: Standard reaction conditions may not be sufficient to drive the reaction to completion in higher generations. The increased viscosity of the reaction mixture can also hinder effective mixing and mass transport of reagents.[3]

Troubleshooting Steps:

  • Optimize Reaction Stoichiometry: While a stoichiometric excess of the incoming reagent (e.g., methyl acrylate for Michael addition) is standard, for higher generations, a significantly larger excess may be required to overcome steric barriers and drive the reaction to completion.

  • Increase Reaction Time and Temperature: Higher generation syntheses often require longer reaction times. Cautiously increasing the reaction temperature can enhance reaction kinetics; however, be mindful of potential side reactions like the retro-Michael reaction.[4][5]

  • Solvent Selection: The choice of solvent is critical. A solvent that can effectively solvate the growing dendrimer and the reagents is essential. For poly(propylene imine) (PPI) dendrimers, which are structurally related to those synthesized with this compound, methanol is a common choice.

  • Consider "Click Chemistry": For higher generations, switching to more efficient and orthogonal "click" reactions, such as thiol-ene or thiol-Michael additions, can significantly improve yields and reduce side products.[6][7] These reactions are often less sensitive to steric hindrance than traditional Michael additions or amidations.[8]

Q2: I'm observing significant polydispersity in my final product, and purification is proving to be extremely difficult. What are the best strategies to isolate the target high-generation dendrimer?

A2: The high polydispersity you're observing is a direct result of incomplete reactions and potential side reactions, leading to a mixture of dendrimers of different generations (trailing generations) and structures with defects like missing branches.[9][10][11] Purifying these complex mixtures is challenging due to the similar physicochemical properties of the desired product and the impurities.[12]

Purification Strategies:

Purification TechniquePrincipleAdvantagesDisadvantages
Dialysis Separation based on molecular weight cutoff.Effective for removing small molecule reagents and low-generation dendrimers.Not effective for separating dendrimers of similar high molecular weight (e.g., G4 from a G5-defect).
Size Exclusion Chromatography (SEC/GPC) Separation based on hydrodynamic volume.Can separate dendrimers by size, providing both purification and analytical data on polydispersity.Can be slow and require significant solvent usage for preparative scale.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (reverse-phase) or size.High-resolution separation, capable of isolating dendrimers with minor structural differences.[9][11]Can be complex to develop a method for high-generation dendrimers; scaling up can be costly.
Ultrafiltration Similar to dialysis but uses pressure to expedite the separation.Faster than dialysis for removing small molecules.Similar limitations to dialysis in separating dendrimers of close molecular weight.

Recommended Workflow:

  • Initial Purification: Start with dialysis or ultrafiltration to remove unreacted monomers and small molecules.

  • High-Resolution Separation: Follow up with preparative SEC or HPLC for the separation of the target high-generation dendrimer from trailing generations and other defects.

Q3: I suspect side reactions are compromising the purity of my product. What are the most common side reactions, and how can they be minimized?

A3: Several side reactions can occur during the synthesis of dendrimers using Michael addition and amidation steps, leading to structural defects.

  • Intramolecular Cyclization: A primary amine on one branch of the dendrimer can react with an activated group on an adjacent branch of the same molecule, leading to a looped structure. This is more prevalent in higher generations where the branches are in close proximity.

  • Dimerization: Two dendrimer molecules can react with each other, forming a larger, cross-linked structure.

  • Retro-Michael Reaction: At elevated temperatures, the Michael addition can be reversible, leading to the loss of branches and the formation of lower-generation species.[4][5]

Minimization Strategies:

  • Control Reaction Temperature: Avoid excessive heat to minimize the risk of retro-Michael reactions.

  • Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving atmospheric components.[6]

  • Controlled Reagent Addition: Slow, dropwise addition of reagents can help to minimize localized high concentrations that might favor intermolecular side reactions (dimerization).

  • High Dilution: Performing the reaction at a lower concentration can reduce the probability of intermolecular reactions.

Frequently Asked Questions (FAQs)

  • Why is this compound a particularly challenging building block for high-generation dendrimers? Its trifunctional nature (one secondary and two primary amines) leads to a rapid increase in the number of surface functional groups with each generation. This accelerates the onset of steric hindrance compared to simpler diamine building blocks, making it difficult to achieve complete reactions in higher generations.[1][2]

  • What is the practical limit for the generation of dendrimers that can be synthesized with this amine? While theoretically possible to reach very high generations, practically, the synthesis becomes exceedingly difficult beyond generation 4 or 5 due to the cumulative effects of incomplete reactions, side reactions, and purification challenges.[12][13]

  • Are there alternative amines that are easier to work with for high-generation synthesis? For achieving higher generations with fewer defects, researchers often turn to building blocks used in convergent synthesis, where pre-synthesized dendritic wedges (dendrons) are attached to a core in the final step. This approach minimizes the number of simultaneous reactions and simplifies purification.[2] Alternatively, using "click" chemistry-compatible monomers can improve reaction efficiency.[6][7]

  • How does the viscosity of the reaction mixture impact the synthesis? As the dendrimer generation and concentration increase, the viscosity of the reaction mixture can rise significantly.[3][14] High viscosity impedes efficient stirring and diffusion of reagents, which can lead to incomplete reactions and a broader distribution of products. Using an appropriate solvent and maintaining a suitable reaction concentration is crucial.

  • What are the essential safety precautions when working with this compound and related reagents? this compound is a corrosive and sensitizing amine. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reagents like methyl acrylate are flammable and toxic. Review the Safety Data Sheet (SDS) for all chemicals before starting any experiment.

Visualizing the Synthesis and Troubleshooting Process

divergent_synthesis cluster_G0 Generation 0 cluster_G1_half Generation 0.5 cluster_G1 Generation 1 cluster_G2_half Generation 1.5 cluster_G2 Generation 2 cluster_defects Potential Defects G0 Core (e.g., this compound) G0_5 Michael Addition (e.g., Acrylonitrile) G0->G0_5 G1 Reduction/Amidation (e.g., Hydrogenation) G0_5->G1 G1_5 Michael Addition G1->G1_5 G2 Reduction/Amidation G1_5->G2 incomplete_reaction Incomplete Reaction (Missing Branch) G1_5->incomplete_reaction Steric Hindrance cyclization Intramolecular Cyclization G2->cyclization High Branch Density dimerization Dimerization G2->dimerization Intermolecular Reaction troubleshooting_dendrimer problem Observed Problem: Low Yield & High Polydispersity cause1 Potential Cause 1: Incomplete Reaction problem->cause1 cause2 Potential Cause 2: Side Reactions problem->cause2 cause3 Potential Cause 3: Purification Issues problem->cause3 subcause1a Steric Hindrance cause1->subcause1a subcause1b Suboptimal Conditions cause1->subcause1b subcause2a Cyclization/Dimerization cause2->subcause2a subcause2b Retro-Michael Reaction cause2->subcause2b solution3 Use SEC or HPLC cause3->solution3 solution1a Increase Reagent Excess subcause1a->solution1a solution1b Increase Time/Temp subcause1b->solution1b solution1c Change Solvent subcause1b->solution1c solution2a Use High Dilution subcause2a->solution2a solution2b Control Temperature subcause2b->solution2b

Caption: Troubleshooting logic for low yield and high polydispersity in dendrimer synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a G1 Poly(propylene imine)-type Dendrimer

This protocol describes the first two steps of a divergent synthesis starting with this compound.

Step 1: Michael Addition of Acrylonitrile (Generation 0.5)

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add acrylonitrile (2.2 equivalents) dropwise to the stirred solution over 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting amine.

  • Remove the solvent under reduced pressure to yield the nitrile-terminated G0.5 dendrimer, which can be used in the next step without further purification.

Step 2: Hydrogenation to Form Amine-Terminated G1 Dendrimer

  • Caution: Hydrogenation should be performed with appropriate safety measures, including a hydrogenation-rated vessel and proper ventilation.

  • Dissolve the G0.5 dendrimer from the previous step in methanol.

  • Add a catalytic amount of Raney Nickel (or another suitable hydrogenation catalyst) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 20-50 bar) and heat to a moderate temperature (e.g., 50-70°C). [15]5. Maintain the reaction under hydrogen pressure with vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the amine-terminated G1 dendrimer.

Protocol 2: Purification of High-Generation Dendrimers by Dialysis
  • Select a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your target dendrimer but large enough to allow unreacted monomers and low-generation impurities to pass through.

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Dissolve the crude dendrimer product in a suitable solvent (e.g., deionized water or methanol).

  • Load the dendrimer solution into the dialysis bag and securely clip both ends.

  • Place the dialysis bag in a large beaker containing the dialysis solvent (at least 100 times the volume of the sample).

  • Stir the dialysis solvent gently with a magnetic stirrer.

  • Change the dialysis solvent every 4-6 hours for the first 24 hours, and then every 12 hours for an additional 48 hours to ensure complete removal of impurities.

  • Remove the purified dendrimer solution from the dialysis bag and recover the product by solvent evaporation (e.g., rotary evaporation or lyophilization).

References

  • Quantitative analysis of generation and branch defects in G5 poly(amidoamine) dendrimer. (2013). Polymer (Guildf).
  • Quantitative analysis of generation and branch defects in G5 poly(amidoamine) dendrimer. (2013).
  • Quantitative analysis of generation and branch defects in G5 poly(amidoamine) dendrimer. (2013). Europe PMC.
  • Computational and experimental investigations of the thiol-Michael click reaction and its applications in dendrimer synthesis. (2017). Morressier.
  • Poly (propylene imine) Dendrimer: Synthesis, characterization and applications in various drug delivery. (2020). Asian Journal of Pharmacy and Pharmacology.
  • Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. (n.d.). PubMed Central.
  • Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition. (n.d.).
  • Typical defects in PAMAM dendrimers due to (A) intra-branch cyclization, (B) incomplete amidation, (C) remaining EDA that can build up trailing dendrimers, and (D) retro Michael addition under heat influence. (n.d.).
  • Best practices for purification and characterization of PAMAM dendrimer. (n.d.). PubMed Central.
  • Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. (2017).
  • A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. (2022). Archives of Pharmacy Practice.
  • From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applic
  • Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity. (n.d.). PubMed Central.
  • Synthesis and characterization of poly(propylene imine) dendrimers, as nanocarriers of Benznidazole: an in vitro controlled release assay. (2022). bioRxiv.
  • Dendrimer-Based Chemistry Offers Challenging Altern
  • This compound | 11071-12-8. (n.d.). Benchchem.
  • In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction. (n.d.).
  • Mimicking PAMAM Dendrimers with Amphoteric, Hybrid Triazine Dendrimers: A Comparison of Dispersity and Stability. (n.d.). SciSpace.
  • Steps involved in synthesis of PPI dendrimers. (n.d.).
  • Synthesis of trismaleimide dendrimers by Michael addition “click” reactions. (n.d.).
  • Peptide dendrimers transfecting CRISPR/Cas9 plasmid DNA: optimization and mechanism. (n.d.). Royal Society of Chemistry.
  • Facile and Efficient Synthesis of Dendrimers and One-Pot Preparation of Dendritic–Linear Polymer Conjugates via a Single Chemistry: Utilization of Kinetically Selective Thiol–Michael Addition Reactions. (n.d.).
  • Modular and efficient synthesis of a poly (propylene imine) (PPI)
  • Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. (2023). PubMed Central.
  • Evaluation of Amino-Functional Polyester Dendrimers Based on Bis-MPA as Nonviral Vectors for siRNA Delivery. (2018). PubMed Central.
  • N,N-Bis(3-aminopropyl)
  • Possible structural defects generated by the different side-reactions in PAMAM dendrimer synthesis. (n.d.).
  • Best Practices for Purification and Characterization of PAMAM Dendrimer. (2025).
  • Synthesis, Characterization, and Viscoelastic Properties of High Molecular Weight Hyperbranched Polyglycerols. (2023).
  • Poly(propylene imine) (PPI) G3 dendrimer. (n.d.).
  • Applications and Limitations of Dendrimers in Biomedicine. (2020). PubMed.
  • Synthetic Strategies towards Fullerene-Rich Dendrimer Assemblies. (n.d.). MDPI.
  • Dendrimers: Exploring Their Wide Structural Variety and Applic
  • Structural defects occurred by the different side reaction in the synthesis of PAMAM dendrimer. (n.d.).
  • (PDF) Electrospray Mass Spectrometry Of Poly(propylene Imine) Dendrimers - The Issue Of Dendritic Purity Or Polydispersity. (2025).
  • PAMAM-Calix-Dendrimers: Third Generation Synthesis and Impact of Generation and Macrocyclic Core Conformation on Hemotoxicity and Calf Thymus DNA Binding. (2024). MDPI.
  • Quaternized Poly(propylene imine) Dendrimers as Novel pH-Sensitive Controlled-Release Systems. (n.d.).
  • The Intrinsic Viscosity of Polyamidoamine Dendrimer. (1999). Chemical Journal of Chinese Universities.

Sources

Technical Support Center: Stoichiometric Control in Reactions with N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for achieving precise stoichiometric control in your experiments. As a trifunctional amine with two primary and one tertiary amine groups, this compound offers versatile reactivity but demands careful control to ensure desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound, with the structure CN(CCCN)CCCN, possesses three nitrogen atoms. However, for most common cross-linking and derivatization reactions (e.g., with epoxides, isocyanates, or acyl chlorides), the two terminal primary amine (-NH2) groups are the primary reactive sites. The central tertiary amine (-N(CH3)-) is significantly less nucleophilic and typically does not participate in these reactions under standard conditions, though it can act as a base catalyst.

Q2: How do I calculate the stoichiometric ratio for a reaction?

A2: The calculation is based on the concept of Amine Hydrogen Equivalent Weight (AHEW). Each primary amine group has two reactive hydrogens. Therefore, this compound has four reactive amine hydrogens.

  • Molecular Weight (MW): 145.25 g/mol

  • Number of Active Hydrogens: 4

  • AHEW = MW / Number of Active Hydrogens = 145.25 / 4 = 36.31 g/eq

To achieve a 1:1 stoichiometric ratio, you need one equivalent of your co-reactant (e.g., one epoxide equivalent) for every 36.31 grams of this compound.

Q3: Can I intentionally use an off-stoichiometric ratio?

A3: Yes, off-stoichiometric ratios are often used to tailor the properties of the final product.[1][2]

  • Excess Amine: Using a slight excess of the amine can result in a more flexible polymer with unreacted amine-terminated chains. However, this may reduce chemical and moisture resistance.[2]

  • Excess Co-reactant (e.g., Epoxide): An excess of the co-reactant will lead to a more tightly cross-linked, rigid, and potentially brittle polymer.

It is crucial to empirically determine the optimal ratio for your specific application, as even slight deviations from a 1:1 stoichiometry can significantly impact the material's properties.[2]

Troubleshooting Guide: Common Stoichiometric Challenges

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction or Curing

Symptoms:

  • The final product is soft, tacky, or fails to solidify completely (in polymerization reactions).

  • Analytical data (e.g., NMR, HPLC) shows significant amounts of unreacted starting materials.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Incorrect Stoichiometric Calculation An error in calculating the AHEW or the equivalent weight of the co-reactant is a common source of error, leading to an excess of one component.1. Recalculate: Double-check your calculations for the AHEW of this compound (36.31 g/eq) and the equivalent weight of your co-reactant. 2. Verify Purity: Ensure the stated purity of your reagents is accurate. Impurities will alter the effective concentration. Consider titrating your amine or co-reactant to determine the exact concentration of reactive groups.
Reagent Degradation This compound can react with atmospheric CO2 and moisture to form carbamates, reducing the number of available amine groups for the primary reaction.1. Proper Storage: Store the amine under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.[3] 2. Fresh Reagent: Use a freshly opened bottle or distill/purify the amine if degradation is suspected.
Insufficient Mixing or High Viscosity As the reaction proceeds, the viscosity of the mixture can increase dramatically, preventing the reactive groups from coming into contact.1. Mechanical Stirring: Employ efficient mechanical stirring throughout the addition and reaction period. 2. Solvent Use: Consider using a non-reactive solvent to reduce the initial viscosity and maintain mobility. Ensure the solvent does not interfere with the reaction (e.g., avoid ketones which can form ketimines).[4] 3. Controlled Addition: Add the amine dropwise to the co-reactant to manage the initial exotherm and viscosity increase.
Steric Hindrance The bulky nature of your co-reactant or the growing polymer chains may physically block the reactive sites.1. Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. 2. Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure completion.
Issue 2: Batch-to-Batch Inconsistency

Symptoms:

  • Identical reaction setups yield products with different physical properties (e.g., hardness, gel time, thermal stability).

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Variability in Reagent Purity/Activity Different lots of reagents can have slight variations in purity or water content, affecting the true stoichiometric ratio.1. Quantify Each Batch: Do not assume 100% purity. Perform a quantitative analysis on each new bottle of this compound and co-reactant. A simple acid-base titration can determine the amine content. 2. Standardize Reagent Handling: Implement a strict protocol for reagent handling and storage to minimize degradation.
Inconsistent Reaction Conditions Minor variations in temperature, addition rate, or mixing speed can influence the reaction kinetics and the final polymer architecture.1. Automated Control: Use automated reactors or temperature controllers to maintain consistent conditions. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire process.
Moisture Contamination Water can react with some co-reactants (e.g., isocyanates) or affect the catalytic activity in the system.1. Dry Glassware and Solvents: Ensure all glassware is oven-dried and use anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere.
Issue 3: Formation of Unwanted Side Products

Symptoms:

  • The appearance of unexpected peaks in analytical spectra (NMR, LC-MS, GC-MS).

  • Discoloration or haze in the final product.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Reaction with Atmospheric CO2 Primary and secondary amines can react with CO2, especially in the presence of moisture, to form carbamate salts. This "blushing" is common in epoxy coatings.1. Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen. 2. Low Humidity: Conduct the experiment in a low-humidity environment.
Intramolecular Reactions (Cyclization) Depending on the co-reactant, there might be a possibility of the two aminopropyl chains reacting with the same molecule in an intramolecular fashion, preventing polymer chain extension.1. Concentration Control: Run the reaction at a higher concentration to favor intermolecular reactions over intramolecular ones. 2. Slow Addition: Add the this compound slowly to the co-reactant to maintain a low instantaneous concentration of the amine.
Tertiary Amine Catalysis of Side Reactions The tertiary amine in the backbone can catalyze side reactions of the co-reactant, such as the trimerization of isocyanates.1. Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of catalyzed side reactions. 2. Stoichiometry: Precise 1:1 stoichiometry can help ensure the primary reaction consumes the reactants before side reactions become significant.

Experimental Protocols & Workflows

Protocol 1: Quantification of Amine Content by Titration

This protocol determines the exact concentration of reactive amine groups.

  • Accurately weigh approximately 1-2 g of this compound into a 250 mL Erlenmeyer flask.

  • Add 50 mL of isopropanol and 2-3 drops of a suitable indicator (e.g., bromocresol green).

  • Titrate with a standardized 0.5 N hydrochloric acid (HCl) solution until the endpoint is reached (color change from blue to green/yellow).

  • Record the volume of HCl used.

  • Calculate the amine value and the experimental AHEW.

Protocol 2: Monitoring Reaction Progress with HPLC
  • Method Development: Develop a reverse-phase HPLC method that can separate this compound, your co-reactant, and the expected product(s). A C18 column with a gradient of water/acetonitrile containing an ion-pairing agent like heptafluorobutyric acid can be effective for polyamine analysis.[5][6]

  • Standard Curves: Prepare standard curves for all reactants to enable quantification.

  • Reaction Sampling: At regular intervals, carefully extract a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent or by adding a reagent that stops the reaction.

  • Analysis: Inject the quenched sample into the HPLC system and quantify the disappearance of reactants and the appearance of the product over time.

Visualizing Stoichiometric Impact

The following diagram illustrates the conceptual difference between stoichiometric and off-stoichiometric reactions in a polymerization context.

Stoichiometry_Impact cluster_0 1:1 Stoichiometry cluster_1 Amine Excess (A > B) A1 Amine (A) B1 Reactant (B) A1->B1 Product1 Fully Cross-linked Polymer (High MW, Optimal Properties) A1->Product1 A2 Amine (A) B1->A2 B2 Reactant (B) A2->B2 B2->Product1 A3 Amine (A) B3 Reactant (B) A3->B3 Product2 Lower MW Polymer (Amine-terminated, Flexible) A3->Product2 A4 Amine (A) B3->A4 A4->Product2 A5 Excess Amine

Caption: Impact of stoichiometry on polymer structure.

Logical Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing stoichiometric issues.

Troubleshooting_Workflow Start Problem Encountered (e.g., Incomplete Curing) Check_Calc Verify Stoichiometric Calculations & Purity Start->Check_Calc Check_Reagents Assess Reagent Quality (Age, Storage, Moisture) Check_Calc->Check_Reagents Calculations OK Solution_Ratio Adjust Stoichiometric Ratio, Titrate Reagents Check_Calc->Solution_Ratio Error Found Check_Conditions Review Reaction Conditions (Temp, Mixing, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Solution_Reagent Use Fresh/Purified Reagents, Improve Storage Check_Reagents->Solution_Reagent Degradation Found Analyze_Product Analyze Product & Byproducts (NMR, LC-MS, FTIR) Check_Conditions->Analyze_Product Conditions OK Solution_Conditions Optimize Temperature, Stirring, & Atmosphere Check_Conditions->Solution_Conditions Deviation Found Solution_Mechanism Hypothesize Side Reaction, Adjust Conditions to Minimize Analyze_Product->Solution_Mechanism

Caption: Systematic workflow for troubleshooting stoichiometric problems.

References

  • N.p. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine. [Link]

  • Kokel, B. (2022, March 30). Chemistry of Ambient Cure Epoxy Resins and Hardeners. UL Prospector. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis. [Link]

  • Sprenger, S., et al. (2025, November 20). Effects of Stoichiometric Variations in L-Arginine-Cured Epoxy Resins. National Center for Biotechnology Information. [Link]

  • Spermidine/spermine N1-acetyltransferase. (2024, December 6). Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. National Center for Biotechnology Information. [Link]

  • Fiehe, K. (2011). Polyamine analysis by LC-MS. PubMed. [Link]

  • N.p. (n.d.). Polyamine Analysis by LC-MS. Springer Nature Experiments. [Link]

  • N.p. (2025, August 6). Viscoelastic and Mechanical Properties of Epoxy/Mixed Amine Systems. Influence of Stoichiometry and Cure Conditions. ResearchGate. [Link]

  • Jain, A., et al. (n.d.). A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: N,N-Bis(3-aminopropyl)methylamine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile polyamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and widely employed synthetic routes for the synthesis of this compound:

  • Route 1: Michael Addition followed by Reduction: This is a two-step process that begins with the Michael addition of methylamine to two equivalents of acrylonitrile. This reaction, known as cyanoethylation, forms N,N-bis(2-cyanoethyl)methylamine. The intermediate is then reduced, typically through catalytic hydrogenation using a catalyst like Raney Nickel, to yield the final product.[1]

  • Route 2: Reductive Amination: This method involves the reaction of a suitable carbonyl compound with an amine in the presence of a reducing agent. For this compound, this could involve the reductive amination of a propanal derivative with methylamine and 3-aminopropylamine.[1]

Q2: What are the key physical and chemical properties of this compound?

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[2] It is soluble in water and various organic solvents.[2] Below is a summary of its key properties:

PropertyValue
CAS Number 105-83-9
Molecular Formula C₇H₁₉N₃
Molecular Weight 145.25 g/mol [3][4]
Boiling Point 110-112 °C at 6 mmHg[5][6]
Density 0.901 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.4725 (lit.)[5][6]

Q3: What are the primary safety concerns when handling this compound?

This compound is corrosive and can cause severe skin burns and eye damage.[5][7] It is also harmful if swallowed or inhaled.[7][8] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem 1: Low yield of the desired product in the Michael addition step.

  • Possible Cause: Incomplete reaction or side reactions. The Michael addition is an equilibrium reaction, and unfavorable conditions can lead to a low yield.

  • Solution:

    • Temperature Control: Maintain the reaction temperature within the optimal range, typically between 60-80°C, to minimize side reactions.[1]

    • Stoichiometry: Ensure the correct molar ratio of methylamine to acrylonitrile is used. A slight excess of the amine can help drive the reaction to completion.

    • Solvent: The choice of solvent can influence the reaction rate and yield. While the reaction can be run neat, using a polar protic solvent like methanol can be beneficial.

    • Reaction Time: Allow sufficient reaction time for the addition to go to completion. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.

Problem 2: Formation of significant byproducts during the reduction of the dinitrile.

  • Possible Cause: Over-reduction or side reactions catalyzed by the hydrogenation catalyst.

  • Solution:

    • Catalyst Selection and Loading: Raney Nickel is a common catalyst, but its activity can vary. Use a catalyst from a reliable source and optimize the catalyst loading (typically 2-5 wt%).[1]

    • Hydrogen Pressure and Temperature: Carefully control the hydrogen pressure and reaction temperature. High pressures and temperatures can sometimes lead to the formation of undesired byproducts.

    • Solvent: The reduction is often carried out in a solvent like methanolic ammonia. The presence of ammonia helps to suppress the formation of secondary amines as byproducts.[1]

Experimental Workflow: Synthesis via Michael Addition and Reduction

PurificationTroubleshooting start Crude Product low_boiling Low-Boiling Impurities Present? start->low_boiling high_boiling High-Boiling Impurities Present? low_boiling->high_boiling No rotovap Rotary Evaporation low_boiling->rotovap Yes vacuum_dist Vacuum Distillation high_boiling->vacuum_dist Yes end Pure Product high_boiling->end No rotovap->high_boiling fractional_dist Fractional Distillation vacuum_dist->fractional_dist Impurities still present vacuum_dist->end Separation successful fractional_dist->end

Caption: Decision tree for purifying this compound.

Characterization

Q4: How can I confirm the identity and purity of the synthesized this compound?

A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methyl group and the different methylene groups in the aminopropyl chains.

    • ¹³C NMR will show the expected number of carbon signals corresponding to the molecule's structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (145.25 g/mol ). [3][4]The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine groups and C-N stretching vibrations.

Reference spectra for this compound can be found in various chemical databases. [9]

References

  • Henan Tianfu Chemical. This compound CAS 105-83-9. [Link]

  • CAS Common Chemistry. Bis(3-aminopropyl)methylamine. [Link]

  • PubChem. This compound | C7H19N3 | CID 7777. [Link]

  • Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [Link]

  • Oakwood Chemical. This compound. [Link]

  • YouTube. Disorders of Polyamine Synthesis (Snyder-Robinson & Ornithine decarboxylase superactivity). [Link]

  • BDMAEE. This compound n,n-bis(aminopropyl)methylamine. [Link]

  • UL Prospector. N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. [Link]

  • Henan Tianfu Chemical Co., Ltd. This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. [Link]

  • National Institutes of Health. Polyamine biosynthesis impacts cellular folate requirements necessary to maintain S-adenosylmethionine and nucleotide pools. [Link]

  • PMC. Polyamines: their significance for maintaining health and contributing to diseases. [Link]

  • PMC - NIH. Polyamine metabolism and cancer: treatments, challenges and opportunities. [Link]

  • Frontiers. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma. [Link]

  • European Patent Office. Methylamines purification process - Patent 0037695. [Link]

Sources

Impact of impurities in N,N-Bis(3-aminopropyl)methylamine on reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a trifunctional polyamine, is a critical building block and curing agent in a multitude of applications, from high-performance epoxy resins and polyamides to sophisticated pharmaceutical intermediates.[1][2][3] Its unique structure, featuring two primary amines and one tertiary amine, dictates its reactivity and the final properties of the materials it helps create.[4] However, the presence of seemingly minor impurities can dramatically alter reaction kinetics, compromise structural integrity, and lead to product failure.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It is designed to help you identify, understand, and mitigate the impact of impurities in this compound, ensuring predictable and successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound and what are their sources?

The impurity profile of this compound is largely a function of its synthesis route, which commonly involves the reaction of methylamine with acrylonitrile followed by hydrogenation. Potential impurities include:

  • Unreacted Starting Materials: Residual methylamine or acrylonitrile.

  • Partially Reacted Intermediates: N-(3-aminopropyl)methylamine (a monofunctional primary amine) or N-methyl-3-(3-aminopropylamino)propanenitrile (a cyano-intermediate).

  • Byproducts of Side Reactions: Oligomeric species or products from the cyclization of intermediates.[5]

  • Water: Absorbed from the atmosphere or present from the manufacturing process.

  • Carbon Dioxide: Reacts with primary amines to form carbamates, which can precipitate or alter reactivity.[6]

Q2: How can a seemingly small amount of an impurity have such a large impact on my polymerization reaction?

In polymerization, stoichiometry and functionality are paramount. Impurities can disrupt the reaction in several ways:

  • Monofunctional Impurities: Amines with only one primary or secondary amine group (e.g., N-(3-aminopropyl)methylamine) act as chain terminators . They react with an epoxy or diacid group, capping the growing polymer chain and preventing it from reaching the desired molecular weight. This leads to reduced mechanical strength, lower thermal resistance, and decreased chemical resistance.

  • Non-reactive Impurities: These dilute the concentration of the active amine, throwing off the stoichiometric balance between the amine hardener and the resin. Deviations from the optimal ratio can lead to a decrease in the glass transition temperature (Tg) and incomplete curing.[7]

  • Catalytic Impurities: Water, in small amounts, can act as a catalyst, accelerating the epoxy-amine curing reaction.[5][8] While this may seem beneficial, it can drastically shorten the pot life, lead to uncontrolled exotherms, and create a less uniform polymer network.[9]

Q3: My amine has a slight yellow tint. Is it still usable?

A slight yellow color is common in polyamines and can be caused by minor oxidation or the presence of trace-level impurities. While it may not always affect performance in less sensitive applications like bulk coatings, for high-purity applications (e.g., pharmaceuticals, aerospace composites), it warrants investigation.[10] The color change could indicate the formation of degradation products that might interfere with the reaction. A preliminary functional test (e.g., a small-scale cure test) or analytical characterization is recommended.

Q4: How should I properly store and handle this compound to maintain its purity?

Proper storage is critical. Due to the hygroscopic and reactive nature of primary amines, the following precautions are essential:

  • Inert Atmosphere: Store the container under a dry, inert atmosphere like nitrogen or argon to prevent absorption of water and carbon dioxide.

  • Tight Seal: Ensure the container cap is securely sealed immediately after use.

  • Temperature Control: Store at a stable temperature, typically between 10°C and 25°C, away from direct sunlight.

  • Material Compatibility: Use containers made of appropriate materials (e.g., stainless steel, glass, or compatible plastics) to avoid leaching of contaminants.

Troubleshooting Guide: Common Reaction Problems

This section addresses specific issues encountered during experiments and links them to potential impurities in this compound.

Problem 1: Epoxy resin has a tacky surface or fails to cure completely.
Potential Cause Explanation Recommended Action
Incorrect Stoichiometry due to Impurities The presence of non-reactive impurities dilutes the amine, leading to an excess of epoxy resin. Unreacted epoxy groups result in a soft, tacky surface.[11]1. Quantify Amine Purity: Use GC or titration to determine the exact purity of your amine lot. 2. Adjust Stoichiometry: Calculate the amine-to-epoxy ratio based on the measured purity, not just the gross weight.
Chain Termination by Monofunctional Amines Monofunctional amine impurities cap the polymer chains, preventing the formation of a fully cross-linked network. This results in a lower molecular weight polymer that may remain liquid or semi-solid.1. Analyze for Impurities: Use GC-MS to identify and quantify monofunctional amine impurities. 2. Source Higher Purity Amine: If chain-terminating impurities are significant, obtain a higher-purity grade of this compound.
Carbamate Formation ("Blush") Atmospheric CO₂ and moisture react with primary amines on the surface to form ammonium carbamates. This creates a hazy, greasy, or tacky layer and inhibits the cure at the surface.[6]1. Control Environment: Work in a low-humidity environment. 2. Nitrogen Blanket: Apply a gentle stream of dry nitrogen over the curing surface. 3. Amine Adducts: Consider using pre-reacted amine adducts which have lower primary amine content and are less susceptible to blushing.[6]
Problem 2: The reaction pot life is significantly shorter than expected, leading to premature gelling.
Potential Cause Explanation Recommended Action
Water Contamination Water can act as a catalyst in epoxy-amine reactions, significantly accelerating the cure rate and shortening the pot life.[5][8][12] This can lead to an uncontrolled exotherm, potentially degrading the polymer.1. Measure Water Content: Perform Karl Fischer titration on the amine to quantify water content. 2. Dry the Amine: If water content is high, consider drying the amine using molecular sieves (ensure compatibility first). 3. Control Environment: Prevent moisture ingress during storage and handling.
Presence of Other Catalytic Impurities Certain metallic impurities or other reactive species from the synthesis process can have a catalytic effect on the polymerization.1. Trace Metal Analysis: Use ICP-MS to screen for metallic impurities if suspected. 2. Consult Supplier: Contact the supplier for a more detailed certificate of analysis or information on potential catalytic residues.
Problem 3: The final polymer exhibits poor mechanical properties (e.g., brittleness, low tensile strength).
Potential Cause Explanation Recommended Action
Reduced Cross-link Density As explained above, monofunctional impurities act as chain terminators, preventing the formation of a dense, robust 3D network.[13] This directly translates to inferior mechanical performance.1. Impurity Profiling: A thorough analysis (GC-MS, HPLC) is crucial to identify the type and amount of functionality-disrupting impurities. 2. Re-evaluate Amine Grade: The application may require a higher purity grade of the amine to achieve the desired mechanical specifications.
Stoichiometric Imbalance An off-ratio mix, often unintentionally caused by impure amine, leads to an imperfect network structure. An excess of amine can result in a more plasticized, weaker material, while an excess of epoxy leads to brittleness.[7]1. Confirm Purity and Adjust Ratio: As in Problem 1, accurately determine amine purity and adjust the mix ratio accordingly. 2. Perform a Stoichiometry Ladder Study: Empirically determine the optimal mix ratio for your specific lots of resin and amine by testing a range of ratios around the theoretical value.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing reaction problems related to amine impurities.

TroubleshootingWorkflow Start Problem Observed (e.g., Poor Cure, Bad Mechanics) CheckStoichiometry 1. Verify Stoichiometry Calculation & Amine Purity Data Start->CheckStoichiometry ProblemType 2. Characterize the Failure Mode CheckStoichiometry->ProblemType TackySurface Tacky Surface / Incomplete Cure ProblemType->TackySurface Surface Issue ShortPotLife Short Pot Life / High Exotherm ProblemType->ShortPotLife Reactivity Issue PoorMechanicals Poor Mechanical Properties ProblemType->PoorMechanicals Performance Issue AnalyzePurity 3b. Analyze for Organic Impurities (GC-MS, HPLC) TackySurface->AnalyzePurity AnalyzeMoisture 3a. Analyze for Water (Karl Fischer Titration) ShortPotLife->AnalyzeMoisture PoorMechanicals->AnalyzePurity WaterIssue Root Cause: Water Contamination (>0.1%) AnalyzeMoisture->WaterIssue StoichiometryIssue Root Cause: Stoichiometric Imbalance (Non-reactive impurities) AnalyzePurity->StoichiometryIssue If non-functional impurities found ChainTerminationIssue Root Cause: Chain Termination (Monofunctional impurities) AnalyzePurity->ChainTerminationIssue If monofunctional impurities found Solution1 Solution: Dry Amine / Improve Storage WaterIssue->Solution1 Solution2 Solution: Adjust Ratio Based on Purity StoichiometryIssue->Solution2 Solution3 Solution: Source Higher Purity Amine ChainTerminationIssue->Solution3

Caption: Troubleshooting workflow for amine impurity issues.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides both quantification of the main component and identification of volatile impurities.

1. Sample Preparation: a. Prepare a 1000 ppm (0.1% w/v) stock solution of the this compound sample in HPLC-grade methanol. b. Create a calibration curve by diluting the stock solution to concentrations of 10, 50, 100, and 500 ppm. c. Prepare a blank sample of methanol.

2. GC-MS Instrumentation and Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, split ratio 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Scan Range: 35-500 m/z.

3. Data Analysis: a. Integrate the peak area for this compound in the standards and the sample. b. Generate a calibration curve and determine the concentration in the sample to calculate purity. c. Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST). Pay close attention to masses corresponding to potential starting materials and intermediates.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

This is the gold standard for accurately measuring water content in solvents and reagents.

1. Instrument Setup: a. Use a volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<0.1%). b. Ensure the titration cell is conditioned and the solvent is dry (low drift value).

2. Sample Analysis: a. Using a gas-tight syringe, accurately draw a known weight (or volume, if density is known) of the amine sample. A typical sample size is 0.5-1.0 g. b. Quickly inject the sample into the titration cell, ensuring no atmospheric moisture is introduced. c. Start the titration. The instrument will automatically dispense titrant until the endpoint is reached.

3. Calculation: a. The instrument will report the water content, typically in ppm or percentage (%). b. Run the analysis in triplicate to ensure reproducibility. A water content >0.1% can significantly impact reaction kinetics.

References

  • The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (2023). PubMed Central. [Link]

  • Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. (n.d.). ACS Omega. [Link]

  • Health Problems of Epoxy Resins and Amine-curing Agents. (n.d.). Semantic Scholar. [Link]

  • The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method. (n.d.). Springer Nature. [Link]

  • Method Development for the Analysis of Polyamines by Deri. (n.d.). eScholarship. [Link]

  • The optimal method to measure polyamines in serum by using HPLC fluorescence detector. (n.d.). Acta Pharmaceutica Sciencia. [Link]

  • Polyamine Detection Methods. (2022). Encyclopedia MDPI. [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (n.d.). CoatingsTech. [Link]

  • Amine Cured Epoxy Coating. (2024). Corrosionpedia. [Link]

  • Curing of epoxy resin contaminated with water. (n.d.). ResearchGate. [Link]

  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. (n.d.). UL Prospector. [Link]

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006). Specialty Chemicals Magazine. [Link]

  • Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. [Link]

  • Effect of Condensed Water at an Alumina/Epoxy Resin Interface on Curing Reaction. (2024). Langmuir. [Link]

  • BIS-(3-AMINOPROPYL)METDYLAMINE. (n.d.). Ataman Kimya. [Link]

  • N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE. (n.d.). Achilles Chemical. [Link]

  • The Indispensable Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025). Epoxy Flooring Co.. [Link]

  • This compound. (n.d.). Oakwood Chemical. [Link]

  • Effect of Water Addition on the Cure Kinetics of an Epoxy-Amine Thermoset. (2011). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Technical Support Center: Enhancing Metal Complex Stability with N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the stability of metal complexes using the versatile tridentate ligand, N,N-Bis(3-aminopropyl)methylamine (also known as medpt). Here, we will delve into the causality behind experimental choices to ensure your success in synthesizing and utilizing these robust complexes.

The Power of Chelation with this compound

This compound is a valuable chelating agent in coordination chemistry.[1][2] Its structure, featuring two primary terminal amines and one central tertiary amine, allows it to act as a tridentate ligand, binding to a metal center at three points.[3] This multi-point attachment forms stable five- or six-membered rings with the metal ion, a phenomenon known as the chelate effect.[4][5] This effect significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my metal complex precipitating out of solution prematurely?

A1: Premature precipitation is often indicative of the formation of insoluble metal hydroxides or the desired complex having low solubility in the chosen solvent.

  • pH Control is Crucial: The amine groups of this compound are basic and can be protonated in acidic conditions. This protonation competes with metal ion coordination. Conversely, at high pH, many metal ions will precipitate as hydroxides. It is essential to maintain the pH within a range where the ligand is sufficiently deprotonated to coordinate effectively, and the metal ion remains in solution. A buffer system can be beneficial.

  • Solvent Choice: The polarity of your solvent must be appropriate for your metal salt and the final complex. If the complex is precipitating, consider a more polar solvent or a solvent mixture.

  • Order of Addition: Adding the ligand solution dropwise to the metal salt solution with vigorous stirring can sometimes prevent localized high concentrations that lead to precipitation.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for my desired complex?

A2: The formation of multiple products can arise from different coordination modes of the ligand or the presence of competing ligands (like water or counter-ions).

  • Stoichiometry: Carefully control the metal-to-ligand molar ratio. A 1:1 or 1:2 ratio is common, depending on the desired coordination number of the metal. An excess of the ligand can sometimes favor the formation of a specific complex.

  • Temperature Control: Running the reaction at a specific, constant temperature can favor the thermodynamic product over kinetically formed byproducts.

  • Inert Atmosphere: For air-sensitive metal ions (e.g., Fe(II), Co(II)), performing the synthesis under an inert atmosphere (like nitrogen or argon) is critical to prevent oxidation, which can lead to different complex formations.

Q3: My complex decomposes over time or upon exposure to air/light. How can I enhance its kinetic stability?

A3: While this compound imparts significant thermodynamic stability, kinetic stability (i.e., resistance to decomposition or ligand substitution) is also crucial.[6]

  • Choice of Metal Ion: Some metal ions inherently form more kinetically inert complexes. For instance, complexes of Cr(III) and Co(III) are often more inert than those of Cu(II) or Zn(II).[6]

  • Ancillary Ligands: Introducing other strongly binding ligands into the coordination sphere can enhance the overall kinetic inertness of the complex.

  • Storage Conditions: Store the final complex in a dark, cool, and dry environment, preferably under an inert atmosphere if it is air-sensitive.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield of the Desired Metal Complex

You've followed a standard synthesis protocol, but the isolated yield of your this compound metal complex is significantly lower than expected.

start Low Yield Observed check_reagents Verify Purity of Starting Materials (Metal Salt & Ligand) start->check_reagents check_pH Monitor and Control Reaction pH check_reagents->check_pH check_temp Optimize Reaction Temperature check_pH->check_temp check_solvent Assess Solvent Suitability (Solubility of Reactants & Products) check_temp->check_solvent check_atmosphere Consider Inert Atmosphere for Air-Sensitive Metals check_solvent->check_atmosphere troubleshoot_workup Optimize Isolation/Purification (e.g., Recrystallization, Chromatography) check_atmosphere->troubleshoot_workup end_node Improved Yield troubleshoot_workup->end_node

Caption: Workflow for troubleshooting low complex yield.

  • Reagent Purity: Impurities in the metal salt or the ligand can lead to side reactions. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR for the ligand, elemental analysis for the metal salt).

  • pH Optimization: As discussed in the FAQs, pH is critical. Use a pH meter to monitor the reaction and make adjustments with a dilute acid or base as needed.

  • Temperature and Reaction Time: Some complexation reactions are slow and may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction progress using techniques like TLC or UV-Vis spectroscopy.

  • Workup Procedure: Your desired complex might be partially soluble in the solvent used for washing or precipitation. Minimize the volume of washing solvent or use a solvent in which your complex is known to be sparingly soluble.

Issue 2: Characterization Data (NMR, IR, UV-Vis) is Inconsistent with the Expected Structure

Your analytical data suggests the formation of a different species or a mixture of products.

ScenarioPlausible CauseSuggested Solution
Broad NMR Signals Paramagnetic metal center (e.g., Cu(II), Fe(III)).This is expected for paramagnetic complexes. Rely on other techniques like IR, UV-Vis, and elemental analysis for characterization.
IR Spectrum Shows Unexpected Peaks Presence of coordinated solvent molecules or counter-ions.Dry the sample under high vacuum. Consider using a metal salt with a non-coordinating anion (e.g., perchlorate, triflate).
UV-Vis Spectrum Shows Multiple Absorption Bands Formation of different geometric isomers (e.g., mer vs. fac).Isomer formation can sometimes be controlled by the choice of solvent and reaction temperature. Chromatographic separation might be necessary.
Elemental Analysis is Off Incorrect stoichiometry or presence of lattice solvent.Re-evaluate the metal-to-ligand ratio in your synthesis. Perform thermogravimetric analysis (TGA) to check for solvent loss.

Experimental Protocols

Protocol 1: General Synthesis of a Metal(II) Complex with this compound

This protocol provides a general framework. Molar ratios, solvents, and reaction conditions should be optimized for your specific metal ion.

Materials:

  • Metal(II) chloride (e.g., NiCl₂·6H₂O, CuCl₂)

  • This compound (medpt)

  • Methanol (or another suitable solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Metal Salt Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the metal(II) chloride in 20 mL of methanol.

  • Ligand Solution: In a separate beaker, dissolve 1.0 mmol (145.25 mg) of this compound in 10 mL of methanol.

  • Reaction: While stirring vigorously, add the ligand solution dropwise to the metal salt solution at room temperature.

  • Reaction Monitoring: Stir the resulting solution for 2-4 hours. A color change is often indicative of complex formation.

  • Isolation: Reduce the volume of the solvent in vacuo until the solution is concentrated. Add diethyl ether slowly until a precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether.

  • Drying: Dry the product in a vacuum desiccator.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_metal Dissolve Metal Salt in Solvent mix Dropwise Addition of Ligand to Metal Solution prep_metal->mix prep_ligand Dissolve Ligand in Solvent prep_ligand->mix stir Stir at Controlled Temperature mix->stir concentrate Concentrate Solution (Rotary Evaporation) stir->concentrate precipitate Precipitate with Anti-Solvent concentrate->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry product Characterize Final Product dry->product

Caption: General workflow for complex synthesis and isolation.

Protocol 2: pH-Controlled Synthesis for Hydrolysis-Prone Metal Ions

This protocol is adapted for metal ions that readily hydrolyze (e.g., Fe(III)).

Materials:

  • Metal(III) nitrate (e.g., Fe(NO₃)₃·9H₂O)

  • This compound

  • Ethanol

  • Acetate buffer (pH ~4.5)

Procedure:

  • Buffered Metal Solution: Dissolve 1.0 mmol of the metal(III) nitrate in 20 mL of the acetate buffer.

  • Ligand Solution: Dissolve 1.0 mmol of this compound in 10 mL of ethanol.

  • Reaction: Slowly add the ligand solution to the buffered metal solution with constant stirring. The buffer will maintain a pH that prevents the formation of iron(III) hydroxide.

  • Heating: Gently heat the reaction mixture to 50-60 °C for 1-2 hours to promote complexation.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If not, proceed with solvent evaporation and precipitation as in Protocol 1.

  • Purification and Drying: Follow steps 6 and 7 from Protocol 1.

Understanding Stability: Thermodynamic vs. Kinetic

It's crucial to distinguish between thermodynamic and kinetic stability when designing and evaluating your metal complexes.[6][7]

  • Thermodynamic Stability: Refers to the equilibrium position of the complex formation reaction. A high formation constant (Kf) indicates a thermodynamically stable complex. The chelate effect of this compound contributes to high thermodynamic stability.[4]

  • Kinetic Stability: Describes the rate at which a complex undergoes ligand exchange or decomposition.[6] A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly).[6][8]

The distinction is vital in drug development, where a complex must be stable enough to reach its target (thermodynamic stability) but may need to release the metal ion or an active ligand at the target site (controlled kinetic lability).

References

  • Thermodynamic & Kinetic Stability of Complexes - Ligand. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

  • Chelating Agents Definition - Inorganic Chemistry II Key Term. (n.d.). Fiveable. Retrieved January 5, 2026, from [Link]

  • Understanding Chelating Agents and Their Role in Chemistry. (2024, November 27). ChemistryTalk. Retrieved January 5, 2026, from [Link]

  • Chelating Agents, Complexes & Compounds. (2025, December 26). Britannica. Retrieved January 5, 2026, from [Link]

  • UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). vpscience.org. Retrieved January 5, 2026, from [Link]

  • Chelation. (n.d.). EBSCO Information Services. Retrieved January 5, 2026, from [Link]

  • Thermodynamic and kinetic stability, Part 2, kinetic stability.pptx. (n.d.). SlideShare. Retrieved January 5, 2026, from [Link]

  • THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. (n.d.). Government Shivalik College Naya Nangal. Retrieved January 5, 2026, from [Link]

  • Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). Utkal University. Retrieved January 5, 2026, from [Link]

  • 22.10: Chelating Agents - Chemistry LibreTexts. (2023, July 29). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. (2020, October 25). Letters in Applied NanoBioScience. Retrieved January 5, 2026, from [Link]

  • BIS-(3-AMINOPROPYL)METDYLAMINE. (n.d.). Ataman Kimya. Retrieved January 5, 2026, from [Link]

Sources

Modifying reaction conditions to control N,N-Bis(3-aminopropyl)methylamine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Bis(3-aminopropyl)methylamine

Welcome to the technical support center for this compound (CAS 105-83-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile polyamine. Here, we synthesize our extensive field experience with established scientific principles to help you control and optimize the reactivity of this compound in your applications.

Understanding the Reactivity of this compound

This compound, with its two primary amine groups and one tertiary amine group, is a highly nucleophilic molecule.[1] This structure allows it to participate in a wide range of chemical reactions, including alkylation, acylation, and serving as a curing agent for epoxy resins or a building block for more complex molecules.[1][2][3] The differential reactivity of the primary and tertiary amines is a key aspect to consider in your experimental design. The primary amines are generally more nucleophilic and less sterically hindered than the tertiary amine, which can be exploited for selective functionalization.[1]

Below is a diagram illustrating the nucleophilic centers of this compound.

Troubleshooting_Workflow Start Incomplete Reaction / Low Yield Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Increase_Temp Increase Reaction Temperature Check_Stoichiometry->Increase_Temp If Stoichiometry is Correct Check_Purity Check Reagent and Solvent Purity Increase_Temp->Check_Purity If No Improvement Improve_Mixing Enhance Agitation/Mixing Check_Purity->Improve_Mixing If Reagents are Pure Consider_Catalyst Evaluate Catalyst Activity Improve_Mixing->Consider_Catalyst If Homogeneous & Well-Mixed Product_Removal Consider In-situ Product Removal Consider_Catalyst->Product_Removal If Catalyst is Active Analyze_Side_Products Analyze Byproducts (LC-MS/NMR) Product_Removal->Analyze_Side_Products Optimize Optimize Reaction Conditions Analyze_Side_Products->Optimize

Caption: A workflow for troubleshooting incomplete reactions.

Question 2: I am observing the formation of multiple products, leading to a complex mixture. How can I improve the selectivity of my reaction?

Answer:

The presence of three amine groups with different reactivities can lead to a mixture of mono-, di-, and tri-substituted products. Achieving selectivity is a common challenge. Here are some strategies to control the reaction:

  • Control Stoichiometry: This is the most straightforward method. To favor mono-substitution on the primary amines, use a sub-stoichiometric amount of your electrophile (e.g., 0.8-0.9 equivalents). Conversely, to favor di-substitution, use a slight excess of the electrophile (e.g., 2.1-2.2 equivalents).

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the more reactive primary amines will react preferentially over the less reactive tertiary amine.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the amine groups. Protic solvents can solvate the primary amines through hydrogen bonding, potentially reducing their reactivity compared to the tertiary amine in some cases. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) is recommended.

  • Protecting Groups: For complex syntheses requiring high selectivity, the use of protecting groups is a powerful strategy. [4]You can selectively protect the primary amines with a suitable protecting group (e.g., Boc), perform the desired reaction on the tertiary amine, and then deprotect the primary amines.

  • pH Control: The basicity of the amine groups can be modulated by pH. At lower pH, the more basic primary amines will be protonated first, rendering them non-nucleophilic. This can allow for selective reaction at the tertiary amine. Careful control of pH with a suitable buffer system can be a valuable tool. [5]

    Parameter To Favor Primary Amine Reaction To Favor Tertiary Amine Reaction
    Stoichiometry Sub-stoichiometric electrophile Excess electrophile (after protecting primary amines)
    Temperature Lower temperature May require higher temperature
    Solvent Aprotic solvents generally favor primary amine reactivity Protic solvents might slightly disfavor primary amines
    pH Neutral to slightly basic Acidic conditions (to protonate primary amines)

    | Protecting Groups | Not required for initial reaction | Protect primary amines (e.g., with Boc anhydride) |

Question 3: My product appears to be degrading during workup. What are the best practices for isolating products derived from this compound?

Answer:

Products derived from polyamines can sometimes be sensitive to acidic or basic conditions, or prolonged exposure to air and water. [6]Here are some best practices for workup and isolation:

  • Avoid Strong Acids and Bases: If your product is sensitive, use mild quenching and extraction conditions. [6]Instead of strong acids like HCl, consider using a saturated solution of ammonium chloride. For basic washes, a saturated solution of sodium bicarbonate is often a good choice.

  • Minimize Exposure to Air and Water: If your product is susceptible to oxidation or hydrolysis, perform the workup under an inert atmosphere (e.g., nitrogen or argon). Use dried solvents for extraction and consider using techniques like cannula transfer.

  • Check for Aqueous Solubility: Polyamines and their derivatives can have significant water solubility. Before discarding the aqueous layer after extraction, it's a good practice to analyze a small sample by TLC or LC-MS to ensure your product is not partitioned into the aqueous phase. [6]If it is, you may need to perform multiple extractions or use a different extraction solvent.

  • Gentle Solvent Removal: When removing the solvent using a rotary evaporator, use a moderate temperature to avoid thermal degradation of your product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is corrosive and can cause severe skin burns and eye damage. [7][8]It is also toxic if it comes into contact with the skin or is inhaled. [7][8]Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][10]It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. [10] Q2: Can I use this compound in aqueous reactions?

A2: Yes, this compound is soluble in water. This makes it suitable for reactions in aqueous media. However, be mindful that water can act as a competing nucleophile in some reactions. The pH of the aqueous solution will also significantly affect the protonation state and reactivity of the amine groups.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents and strong acids. [10]Reactions with these substances can be highly exothermic and may lead to hazardous situations. It can also react with aldehydes and ketones.

Q4: What are the main applications of this compound in drug development?

A4: In drug development, this compound serves as a versatile building block for the synthesis of various pharmaceutical compounds. [14][15][16]Its polyamine structure is utilized to create complex molecules, including DNA bis-intercalators with potential anticancer activity. [14]It is also a precursor for the synthesis of chelating agents and can be incorporated into drug delivery systems. [2][17]

References
  • This compound | C7H19N3 | CID 7777 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. (2026, January 2). Retrieved January 5, 2026, from [Link]

  • BIS-(3-AMINOPROPYL)METDYLAMINE - Ataman Kimya. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Indispensable Role of this compound in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 5, 2026, from [Link]

  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - NIH. (2021, October 30). Retrieved January 5, 2026, from [Link]

  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 5, 2026, from [Link]

  • Unprecedented reactivity of polyamines with aldehydic DNA modifications: structural determinants of reactivity, characterization and enzymatic stability of adducts | Nucleic Acids Research | Oxford Academic. (n.d.). Retrieved January 5, 2026, from [Link]

  • Advances in the synthesis and applications of macrocyclic polyamines. (2024, June 19). Retrieved January 5, 2026, from [Link]

  • (PDF) Unprecedented reactivity of polyamines with aldehydic DNA modifications: structural determinants of reactivity, characterization and enzymatic stability of adducts - ResearchGate. (2023, October 18). Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Evaluation of Aminopolyamines | Journal of Medicinal Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Polyamines promote xenobiotic nucleic acid synthesis by modified thermophilic polymerase mutants - RSC Publishing. (2024, April 4). Retrieved January 5, 2026, from [Link]

  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division - UL Prospector. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Epoxy Curing Agents: N,N-Bis(3-aminopropyl)methylamine vs. Triethylenetetramine (TETA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate epoxy curing agent is a critical decision that directly influences the performance and reliability of the final product. This guide provides an in-depth technical comparison of two widely used aliphatic amine curing agents: N,N-Bis(3-aminopropyl)methylamine (BAPMA) and Triethylenetetramine (TETA). By examining their chemical structures, curing characteristics, and the resulting thermomechanical properties of the cured epoxy resins, this document aims to equip you with the necessary insights to make an informed selection for your specific application.

Introduction to Amine Curing of Epoxy Resins

The exceptional properties of epoxy resins, such as high mechanical strength, excellent adhesion, and chemical resistance, are realized through a process called curing, or cross-linking.[1] This involves the reaction of the epoxy resin with a curing agent, also known as a hardener. Amine-based curing agents are a prominent class of hardeners, where the active hydrogen atoms on the amine groups react with the epoxide rings of the resin in a polyaddition reaction. This reaction creates a rigid, three-dimensional thermoset network. The choice of the amine curing agent is paramount as it dictates the processing parameters and the ultimate performance of the cured epoxy system.[1]

Aliphatic amines, such as BAPMA and TETA, are known for their high reactivity, allowing for curing at ambient temperatures.[2] However, the specific structure of the aliphatic amine has a profound impact on the cross-link density and the architecture of the polymer network, thereby influencing the mechanical and thermal properties of the final material.[3]

Molecular Structure and Stoichiometry

The performance of a curing agent is intrinsically linked to its molecular structure, which determines its functionality, reactivity, and steric hindrance.

This compound (BAPMA)

BAPMA is a diamine with the chemical formula C7H19N3.[4] Its structure features a central secondary amine with two primary amine groups at the ends of propyl chains.[5] This configuration provides a total of five active hydrogens available for reaction with epoxy groups.

Triethylenetetramine (TETA)

TETA is a linear aliphatic amine with the chemical formula C6H18N4.[6][7] It consists of two primary and two secondary amine groups, providing a total of six active hydrogens for the curing reaction.[8]

G cluster_BAPMA This compound (BAPMA) cluster_TETA Triethylenetetramine (TETA) BAPMA H₂N-(CH₂)₃-N(CH₃)-(CH₂)₃-NH₂ TETA H₂N-(CH₂)₂-NH-(CH₂)₂-NH-(CH₂)₂-NH₂

Figure 1: Chemical Structures of BAPMA and TETA.

The stoichiometry of the epoxy-amine reaction is crucial for achieving optimal properties. The ideal ratio is typically when there is one active hydrogen from the amine for each epoxy group in the resin. This is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

Table 1: Physicochemical Properties of BAPMA and TETA

PropertyThis compound (BAPMA)Triethylenetetramine (TETA)
CAS Number 105-83-9[5]112-24-3[9]
Molecular Formula C7H19N3[4]C6H18N4[6]
Molecular Weight ( g/mol ) 145.25[4]146.23[7]
Amine Hydrogen Equivalent Weight (AHEW) (g/eq) ~29~24[8]
Appearance Colorless to pale yellow liquid[4]Colorless to light-yellow liquid[9]
Viscosity @ 25°C (mPa·s) Not specified in retrieved results19.5 – 22.5[8]
Boiling Point (°C) 110-112 @ 6 mmHg[5]~277[9]
Density @ 25°C (g/mL) 0.901[5]~0.981[9]

Comparative Performance Analysis

Curing Characteristics

Reactivity and Gel Time:

Both BAPMA and TETA are reactive aliphatic amines capable of curing epoxy resins at ambient temperature. However, the number and type of amine groups influence their reactivity. TETA, with its higher number of active hydrogens and a more compact structure, is generally expected to have a faster reaction rate and a shorter gel time compared to BAPMA. The propyl chains in BAPMA may introduce slightly more steric hindrance and flexibility, potentially leading to a longer pot life.

Exotherm:

The curing of epoxy resins is an exothermic reaction. The higher reactivity of TETA may lead to a more pronounced exothermic peak during curing, which needs to be managed in large castings to avoid thermal stresses and potential degradation of the resin.

Thermomechanical Properties of Cured Resins

The final properties of the cured epoxy are a direct consequence of the cross-linked network structure.

Glass Transition Temperature (Tg):

The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of the epoxy system.[10][11] A higher Tg indicates a more rigid and thermally stable network. The Tg of a TETA-cured DGEBA (diglycidyl ether of bisphenol A) epoxy system has been reported to be around 101°C.[12] While specific data for a BAPMA-cured DGEBA system is not available in the retrieved results, the longer, more flexible propyl chains in BAPMA might lead to a slightly lower cross-link density and consequently a lower Tg compared to TETA, assuming a similar cure schedule. However, the presence of the methyl group on the secondary amine in BAPMA could also influence chain packing and mobility.

Mechanical Properties:

The mechanical performance of the cured epoxy is a function of its cross-link density and molecular architecture. A study comparing TETA with other hardeners showed that a DGEBA/TETA system exhibited a compressive modulus of 2.85 GPa.[12] Another source indicates a flexural strength of 13,000 psi and a tensile strength of 9,500 psi for a TETA-cured standard bisphenol-A based epoxy resin.[13]

The more flexible aliphatic chains of BAPMA may impart greater toughness and flexibility to the cured resin compared to the more rigid network formed by TETA. This could translate to improved impact resistance but potentially lower modulus and tensile strength.

Thermal Stability:

Thermogravimetric analysis (TGA) is used to assess the thermal stability of the cured epoxy. For a DGEBA-TETA system, the temperature at which 1% weight loss occurs (T1%) has been reported as 219°C.[12] The thermal stability of the BAPMA-cured system would be influenced by the bond energies within its structure. The C-N and C-C bonds in both molecules are the primary sites of thermal degradation.

Chemical Resistance:

The chemical resistance of an epoxy system is largely dependent on the cross-link density and the chemical nature of the curing agent.[1] Both BAPMA and TETA, being aliphatic amines, are expected to produce cured epoxies with good resistance to alkalis and some inorganic acids, but may have limitations against strong organic solvents.[1] The higher cross-link density potentially achievable with TETA might offer slightly better resistance to a broader range of chemicals.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous, direct comparison of BAPMA and TETA as epoxy curing agents, the following experimental workflows are recommended.

G cluster_prep Sample Preparation cluster_analysis Performance Analysis Resin Epoxy Resin (DGEBA) Mixing_BAPMA Stoichiometric Mixing (BAPMA + Resin) Resin->Mixing_BAPMA Mixing_TETA Stoichiometric Mixing (TETA + Resin) Resin->Mixing_TETA BAPMA BAPMA BAPMA->Mixing_BAPMA TETA TETA TETA->Mixing_TETA Curing Curing (Defined Schedule, e.g., 24h @ 25°C + 2h @ 100°C) Mixing_BAPMA->Curing Mixing_TETA->Curing DSC Cure Kinetics & Tg (DSC) Curing->DSC TGA Thermal Stability (TGA) Curing->TGA DMA Thermomechanical Properties (DMA) Curing->DMA Mech_Test Mechanical Testing (Tensile, Flexural, Impact) Curing->Mech_Test Chem_Res Chemical Resistance Curing->Chem_Res

Figure 2: Experimental workflow for comparing BAPMA and TETA.

Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature

Objective: To determine the curing profile and the glass transition temperature (Tg) of the epoxy systems.

Protocol:

  • Sample Preparation: Accurately weigh the epoxy resin and the respective curing agent (BAPMA or TETA) in a stoichiometric ratio into a DSC pan.

  • Cure Kinetics (Non-isothermal):

    • Place the uncured sample in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature to obtain the curing exotherm. From this, the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction can be determined.

  • Glass Transition Temperature (Tg):

    • Cure the samples according to a defined schedule.

    • Place a small amount of the cured sample in a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) through the expected glass transition region.

    • The Tg is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal decomposition behavior of the cured epoxy systems.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the cured epoxy sample into a TGA crucible.

  • TGA Measurement:

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Continuously record the sample weight as a function of temperature.

    • The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the final char yield.

Mechanical Properties Testing

Objective: To determine the key mechanical properties of the cured epoxy systems.

Protocols:

  • Tensile Strength and Modulus (ASTM D638): Cast dog-bone shaped specimens and test them under tension until failure.

  • Flexural Strength and Modulus (ASTM D790): Test rectangular bar specimens in a three-point bending setup.

  • Impact Strength (ASTM D256): Determine the energy absorbed by a notched specimen during fracture using an Izod or Charpy impact tester.

Chemical Resistance Testing

Objective: To assess the resistance of the cured epoxy to various chemical environments.

Protocol (ASTM D543):

  • Specimen Preparation: Prepare cured epoxy specimens of defined dimensions.

  • Immersion: Immerse the specimens in a range of chemicals (e.g., acids, bases, solvents) for a specified duration and at a controlled temperature.

  • Evaluation: After immersion, assess the specimens for changes in weight, dimensions, appearance, and mechanical properties (e.g., hardness, flexural strength).

Conclusion and Recommendations

Both this compound and Triethylenetetramine are effective aliphatic amine curing agents for epoxy resins, each offering a distinct set of properties.

  • TETA is a well-established, highly reactive curing agent that is likely to provide a faster cure, higher cross-link density, and potentially higher glass transition temperature and chemical resistance. Its higher reactivity and exotherm require careful management during processing.

  • BAPMA , with its longer, more flexible chains, may offer a longer pot life and improved toughness and flexibility in the cured state. This could be advantageous in applications requiring high impact strength or where a more forgiving curing process is desired.

The optimal choice between BAPMA and TETA will ultimately depend on the specific requirements of the application. For applications demanding rapid curing and high thermal and chemical resistance, TETA may be the preferred choice. For applications where toughness, flexibility, and a longer working time are critical, BAPMA presents a compelling alternative. It is strongly recommended that for any critical application, a direct experimental evaluation of both curing agents be performed using the protocols outlined in this guide to ensure the selection of the most suitable material.

References

Please note that a comprehensive, direct comparative study was not found in the public literature. The information presented is synthesized from individual product data sheets and related scientific articles.

  • Huntsman. (n.d.). Triethylenetetramine (TETA). SpecialChem.
  • Dow. (n.d.). D.E.H.™ 24 Epoxy Curing Agent. Stobec.
  • Puchas, P., et al. (2019). Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites. Polymers, 11(6), 964.
  • Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 3(1).
  • CookeChem. (n.d.). This compound, 98%, 105-83-9.
  • Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. (2023).
  • Curing reaction between the DGEBA prepolymer and TETA curing agent used in Epofix. (n.d.).
  • i EFFECTS OF EPOXY RESIN AND HARDENER TYPE ON DURABILITY AND MECHANICAL PROPERTIES OF EPOXY MIX. (2015).
  • PubChem. (n.d.). This compound.
  • Biosynth. (n.d.). N,N-Bis-(3-aminopropyl)-methylamine.
  • Tg - Glass Transition Temper
  • Structures of four different aliphatic amine curing agents used in this study. (n.d.).
  • Evonik. (n.d.). ANCAMINE® TETA Curing Agent.
  • Glass transition evaluation of commercially available epoxy resins used for civil engineering applications. (2015).
  • Wikipedia. (n.d.). Triethylenetetramine.
  • PubChem. (n.d.). Triethylenetetramine.
  • Effect of aromatic and aliphatic amines as curing agents in sulfone epoxy monomer curing process. (2013). Journal of Thermal Analysis and Calorimetry, 112(3), 1371-1379.
  • Oakwood Chemical. (n.d.). This compound.
  • N, N-Bis(3-aminopropyl)methylamine, min 98%, 100 ml. (n.d.).
  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024). Polymers, 16(18), 2467.
  • Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. (2023). Polymers, 15(1), 223.
  • Tg - Glass Transition Temper
  • Entry 4 – High Glass-Transition Temperatures
  • Performance evaluation of different hardener for epoxy resin. (2009). Pigment & Resin Technology, 38(4), 235-240.
  • Values of gel time (τ gel ) for formulations 1−4 at different curing temperatures. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO 2 Capture. (2017).
  • Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole. (2019). Journal of Applied Polymer Science, 136(31), 47950.
  • Good Use Hardware Co., Ltd. (n.d.). What is the difference between gel time and curing time for chemical anchors?
  • Sigma-Aldrich. (n.d.). N,N-Bis[3-(methylamino)propyl]methylamine.
  • Santa Cruz Biotechnology. (n.d.). N,N-Bis[3-(methylamino)propyl]methylamine.
  • studies on the kinetics of curing and thermal stability of a novel tetrafunctional epoxy resin. (1990). Thermochimica Acta, 160, 323-331.

Sources

Alternative amine compounds for dendrimer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Amine Compounds for Dendrimer Synthesis

Introduction: Beyond the Conventional Core

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture.[1] Emanating from a central core, their structure expands through repeating branching units, culminating in a high density of functional surface groups.[2] This precise, layer-by-layer construction, forming distinct "generations," allows for unparalleled control over size, molecular weight, and surface chemistry.[3] For decades, poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) dendrimers, typically initiated from simple diamine cores like ethylenediamine (EDA) or 1,4-diaminobutane (DAB), have been the workhorses in biomedical and materials science research.[4][5] Their applications are vast, ranging from drug delivery and gene transfection to catalysis and diagnostics.[3][6]

However, the very uniformity of these traditional dendrimers can be a limitation. The properties of a dendrimer—its flexibility, internal void space, solubility, and biocompatibility—are profoundly influenced by the nature of its initiating core. Relying solely on short, linear diamines restricts the palette of available macromolecular architectures. This guide, intended for researchers, scientists, and drug development professionals, explores the use of alternative amine compounds as core molecules for dendrimer synthesis. By moving beyond the conventional, scientists can strategically engineer next-generation dendrimers with tailored properties, unlocking new potential for advanced applications. We will delve into the causality behind selecting these alternatives, provide comparative experimental data, and present detailed synthesis protocols to bridge theory with practice.

Part 1: Modulating Core Flexibility and Size with Alternative Linear Diamines

The most straightforward modification to traditional dendrimer synthesis is the substitution of the EDA core with other linear α,ω-diamines. The length of the alkyl chain connecting the two primary amine initiator sites dictates the size and density of the dendrimer's focal region.

Rationale and Experimental Insights

Using a longer, more flexible core, such as 1,6-diaminohexane or 1,8-diaminooctane, introduces a larger, more hydrophobic spacer at the dendrimer's origin.[7][8] This structural change has several important consequences:

  • Altered Internal Polarity: A longer alkyl core creates a more significant non-polar microenvironment deep within the dendrimer, which can be advantageous for encapsulating hydrophobic drug molecules that would otherwise have poor affinity for the relatively polar interior of a standard EDA-core PAMAM dendrimer.

  • Reduced Branching Density at the Core: The increased distance between the first branching points can lead to a less sterically crowded core region in lower generations. This may facilitate more complete and defect-free reactions during the synthesis of higher generations.

  • Modified Macromolecular Shape: While higher-generation dendrimers tend towards a globular shape, the core's geometry influences the overall topology. A longer core can impart a more ellipsoidal or "dumb-bell" character to the dendrimer, especially at lower generations.

Conversely, using a more rigid core, such as cis-1,4-diaminocyclohexane, locks the initial branching points into a fixed spatial orientation, reducing the conformational flexibility of the resulting dendrimer.[8] This can be desirable for applications where a well-defined and persistent internal cavity structure is required.

Comparative Data: Linear and Cyclic Diamine Cores

The following table summarizes key parameters for PAMAM-type dendrimers synthesized from various diamine cores.

Core MoleculeAbbreviationCore StructureGeneration (G)Theoretical MW ( g/mol )No. of Surface GroupsKey Features & Ref.
EthylenediamineEDAH₂N-(CH₂)₂-NH₂414,21564The "gold standard" flexible core.[4][9]
1,4-DiaminobutaneDABH₂N-(CH₂)₄-NH₂414,24364Slightly larger, more hydrophobic core. Common in PPI synthesis.[7][10]
1,6-Diaminohexane---H₂N-(CH₂)₆-NH₂15778Increased core hydrophobicity and flexibility.[8]
1,8-DiaminooctaneOMDAH₂N-(CH₂)₈-NH₂37,12832Significantly larger and more flexible core region.[7]
cis-1,4-Diaminocyclohexane---cis-C₆H₁₀(NH₂)₂15758Conformationally restricted, more rigid core structure.[8]
Experimental Protocol: Synthesis of G1.0 PAMAM Dendrimer with a 1,4-Diaminobutane (DAB) Core

This protocol describes a two-part divergent synthesis for a first-generation (G1.0) amine-terminated PAMAM dendrimer using DAB as the initiator core.

Part A: Synthesis of Half-Generation (G0.5) Ester-Terminated Dendrimer

  • Reagents & Setup: Dissolve 1,4-diaminobutane (DAB) in methanol (e.g., 10 mmol DAB in 25 mL methanol) in a round-bottom flask equipped with a magnetic stirrer. Protect the reaction with a nitrogen atmosphere.[7]

  • Michael Addition: Cool the solution to 0-4 °C in an ice bath. Add a large excess of methyl acrylate (MA) dropwise (e.g., >4 molar equivalents per amine group; ~85-90 mmol total).

  • Reaction: After the initial addition, allow the solution to warm to room temperature and stir for 24-48 hours.[7] The reaction progress can be monitored by the disappearance of the amine protons via ¹H NMR.

  • Purification: Remove the excess methanol and unreacted methyl acrylate under reduced pressure using a rotary evaporator (bath temperature ~50 °C). The resulting product is the G0.5 ester-terminated dendrimer, which can be used directly in the next step.

Part B: Synthesis of Full-Generation (G1.0) Amine-Terminated Dendrimer

  • Reagents & Setup: Dissolve the G0.5 dendrimer from Part A in methanol (e.g., in 25 mL methanol) in a round-bottom flask under a nitrogen atmosphere.

  • Amidation: In a separate flask, prepare a solution of ethylenediamine (EDA) in methanol, using a large molar excess (e.g., >20 equivalents per ester group of the G0.5 dendrimer).

  • Reaction: Add the G0.5 solution dropwise to the stirring EDA solution at 0-4 °C. After addition, allow the reaction to proceed at room temperature for 48-72 hours.[2]

  • Purification: Remove the excess methanol and EDA under high vacuum at an elevated temperature (e.g., 80-85 °C). To further purify the product and remove residual reactants, the resulting oil can be repeatedly dissolved in a minimal amount of methanol and precipitated into a large volume of cold diethyl ether.[8] Decant the solvent to isolate the purified G1.0 PAMAM dendrimer.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the general divergent synthesis methodology starting from a difunctional amine core.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Amidation cluster_2 Repeat for Higher Generations Core H₂N-R-NH₂ (Amine Core) G0_5 G0.5 Dendrimer (Ester Terminated) Core->G0_5 + MA MA Methyl Acrylate (Excess) EDA Ethylenediamine (Excess) G1_0 G1.0 Dendrimer (Amine Terminated) G0_5_2->G1_0 + EDA G1_5 G1.5 Dendrimer G2_0 G2.0 Dendrimer G1_5->G2_0 + EDA G1_0_2->G1_5 + MA

Caption: Divergent synthesis of PAMAM-type dendrimers.

Part 2: Introducing Higher Functionality with Branched Amine Cores

Moving beyond linear diamines, branched polyamines like Tris(2-aminoethyl)amine (TREN) and polyether amines like Jeffamines® offer a trifunctional core, fundamentally altering the dendrimer's growth trajectory and final properties.

Rationale and Experimental Insights
  • Tris(2-aminoethyl)amine (TREN): As a tripodal, trivalent amine, TREN initiates dendritic growth from three points instead of two.[11] This immediately leads to a higher number of surface groups per generation compared to an EDA-cored dendrimer (e.g., a G1 TREN-core dendrimer has 12 surface amines, whereas a G1 EDA-core has 8). This higher functionality can enhance the dendrimer's capacity for conjugating drugs or targeting ligands. The resulting macromolecules are also expected to be more flexible and spherical at lower generations.[8]

  • Jeffamine® T-403: This commercially available compound consists of a trimethylolpropane core with three arms of poly(propylene glycol), each terminated by a primary amine group.[12] Using Jeffamine T-403 as a core for PAMAM synthesis combines the divergent growth of PAMAM with the inherent properties of polyethylene glycol (PEG)-like chains. The benefits are significant:

    • Improved Solubility: The polyether chains of the Jeffamine core enhance the water solubility of the resulting dendrimers.[12]

    • Reduced Cytotoxicity: The PEG-like nature of the core can reduce the inherent cytotoxicity often associated with cationic amine-terminated dendrimers, making them more suitable for biomedical applications.[13]

    • Flexible, Open Structure: The long, flexible polyether arms create a more open and less-dense core region, which can be beneficial for encapsulating large guest molecules.

Comparative Data: Di- vs. Tri-functional Cores
Core MoleculeAbbreviationCore FunctionalityGeneration (G)Surface GroupsKey Features & Ref.
EthylenediamineEDA2464Standard difunctional core.[4]
Tris(2-aminoethyl)amineTREN3496Higher surface functionality, more spherical shape.[8][14]
Jeffamine® T-403---3496Polyether core, enhanced solubility, reduced toxicity.[12][15][16]
Experimental Protocol: Microwave-Assisted Synthesis of G1.0 Jeffamine® T-403 Core PAMAM Dendrimer

Microwave-assisted synthesis offers a significant reduction in reaction times compared to conventional heating.[12]

Part A: Synthesis of Half-Generation (G0.5)

  • Reagents & Setup: In a microwave-safe vessel, dissolve Jeffamine® T-403 (e.g., 18.7 mmol) in methanol (20 mL).[12]

  • Michael Addition: Prepare a solution of methyl acrylate (MA) in methanol (e.g., 0.140 mol in 20 mL). Add the MA solution to the stirring Jeffamine solution.

  • Reaction: Stir the final mixture at room temperature for 24 hours.

  • Purification: Remove excess reagents and methanol under vacuum at 65 °C to yield the G0.5 ester-terminated product.[12]

Part B: Synthesis of Full-Generation (G1.0)

  • Reagents & Setup: Dissolve the purified G0.5 dendrimer in methanol (e.g., 2 mL). Prepare a solution of ethylenediamine (EDA) in methanol, using a 1:10 molar ratio of dendrimer to EDA.[12]

  • Microwave Reaction: Place the mixture in an open vessel within a scientific microwave reactor. Irradiate the solution at 200 W until the reaction temperature reaches ~129 °C, and hold for 30 minutes.[12]

  • Purification: After cooling, the product can be purified by techniques such as liquid-phase polymer-based retention (LPR) or precipitation from methanol into diethyl ether to yield the G1.0 amine-terminated dendrimer.

Visualization: Impact of Core Functionality on Dendrimer Structure

This diagram contrasts the growth from a difunctional versus a trifunctional core.

Caption: Comparison of G1 growth from di- and tri-functional cores.

Conclusion: A Universe of Tunable Nanostructures

The choice of an amine initiator core is a critical, yet often overlooked, parameter in dendrimer synthesis. Moving beyond the conventional EDA and DAB cores opens up a vast design space for creating macromolecules with precisely tailored properties. By selecting alternative linear diamines, researchers can modulate the size, flexibility, and hydrophobicity of the dendrimer's interior, enhancing its utility for specific applications like hydrophobic drug encapsulation. The introduction of trivalent, branched cores such as TREN and Jeffamine® T-403 provides a direct route to higher surface functionality and novel core characteristics, including enhanced solubility and biocompatibility.

This guide has demonstrated that the strategic selection of the core amine is not merely a substitution but a fundamental design choice that propagates through every generation of the dendrimer. The provided protocols and comparative data serve as a starting point for researchers to explore this expanded synthetic toolbox. As the demand for highly specialized nanocarriers in medicine and materials science continues to grow, the rational design of dendrimers, beginning with the selection of a non-conventional amine core, will be paramount in developing the next generation of smart, functional materials.

References

  • Microwave Assisted Synthesis of Jeffamine Cored PAMAM Dendrimers. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Jeffamine Core PAMAM Dendrimer-Silver Nanocomposites (Ag JCPDNCs) and Their Evaluation in The Reduction of 4-Nitrophenol. Semantic Scholar. Available from: [Link]

  • Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. PMC - PubMed Central. Available from: [Link]

  • Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. MDPI. Available from: [Link]

  • New Dendrimers: Synthesis and Characterization of Popam – Pamam Hybrid Dendrimers. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Characterization of Jeffamine Core PAMAM Dendrimer-Silver Nanocomposites (Ag JCPDNCs) and Their Evaluation in The. SciSpace. Available from: [Link]

  • Synthesis and Characterization of Jeffamine Core PAMAM Dendrimer-Silver Nanocomposites (Ag JCPDNCs) and Their Evaluation in The Reduction of 4-Nitrophenol. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Applications of Dendrimer-Encapsulated Nanoparticles. ACS Publications. Available from: [Link]

  • Supplementary Information Preparation and evaluation of PAMAM dendrimer-based polymer gels physically cross-linked by hydrogen b. The Royal Society of Chemistry. Available from: [Link]

  • A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. Available from: [Link]

  • Synthesis and characterization of poly(ethyleneimine) dendrimers. Nanoarchitecture and Nanotechnology group. Available from: [Link]

  • A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. Archives of Pharmacy Practice. Available from: [Link]

  • Structural patterns of dendrimers with tris(2-aminoethyl)amine... ResearchGate. Available from: [Link]

  • Preparition of Jeffamine ® D230 core amine-terminated PAMAM dendrimers (Dn.NH 2 ). ResearchGate. Available from: [Link]

  • Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. PubMed Central. Available from: [Link]

  • Core-size and geometry versus toxicity in small amino terminated PAMAM dendrimers. Available from: [Link]

  • A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. Archives of Pharmacy Practice. Available from: [Link]

  • (PDF) Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. ResearchGate. Available from: [Link]

  • From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. Available from: [Link]

  • (PDF) Poly(amidoamine) (PAMAM) Dendrimers: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • A review on comparative study of PPI and PAMAM dendrimers. ResearchGate. Available from: [Link]

  • a) Meijer Type [core:diaminobutane]; (G ¼ 4);{dendri-poly(propyleneimine). ResearchGate. Available from: [Link]

  • Applications and Limitations of Dendrimers in Biomedicine. PMC - PubMed Central. Available from: [Link]

  • Dendrimers: synthesis, applications, and properties. PMC - PubMed Central. Available from: [Link]

  • Polyamidoamine Dendrimers for Enhanced Solubility of Small Molecules and Other Desirable Properties for Site Specific Delivery: Insights from Experimental and Computational Studies. MDPI. Available from: [Link]

  • Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement. MDPI. Available from: [Link]

  • Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. PMC - PubMed Central. Available from: [Link]

  • Tris(2-aminoethyl)amine – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Computationally efficient methodology for atomic-level characterization of dendrimer-drug complexes: a comparison of amine- and acetyl-terminated PAMAM. Semantic Scholar. Available from: [Link]

  • A Tris-Dendrimer for Hosting Diverse Chemical Species. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating N,N-Bis(3-aminopropyl)methylamine as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crosslinking in Polymer Performance

In the realm of polymer science, the transition from linear, often soluble, polymer chains to robust, three-dimensional networks is orchestrated by a critical process known as crosslinking. This process is fundamental to achieving desirable material properties, including enhanced mechanical strength, thermal stability, and chemical resistance.[1][2] The choice of crosslinking agent, or hardener, is a pivotal decision in polymer formulation, directly influencing the kinetics of the curing process and the ultimate performance characteristics of the thermoset material.[3][4]

This guide provides an in-depth technical validation of N,N-Bis(3-aminopropyl)methylamine (BAPMA), a trifunctional polyamine, as a high-performance crosslinking agent.[5] We will objectively compare its performance against established alternatives, supported by experimental data and detailed protocols, to empower researchers and developers in making informed formulation decisions.

Understanding this compound (BAPMA)

BAPMA is a polyamine featuring two primary amine groups and one tertiary amine group.[5] This unique trifunctional structure makes it a highly effective crosslinking agent, particularly for systems like epoxy resins, polyurethanes, and in the formation of hydrogels.[5][6][7]

  • Mechanism of Action: In epoxy systems, the primary amine groups undergo a nucleophilic addition reaction with the epoxide rings of the resin.[5] Each primary amine contains two active hydrogens, allowing a single BAPMA molecule to potentially react with four epoxide groups, leading to a densely crosslinked network. The tertiary amine can act as a catalytic center, potentially accelerating the curing process.[5]

  • Structural Advantages: Compared to linear polyamines, BAPMA's structure can introduce a unique balance of properties. The propyl chains offer a degree of flexibility, while the trifunctional nature promotes the formation of a rigid, highly crosslinked network, enhancing toughness, chemical resistance, and thermal stability.[5]

Comparative Analysis: BAPMA vs. Alternative Amine Crosslinkers

The selection of a crosslinking agent is a trade-off between reaction speed, processing characteristics (like pot life), and the final properties of the cured polymer. We will compare BAPMA with common aliphatic amine crosslinkers such as Triethylenetetramine (TETA), a widely used curing agent.

Performance Metrics Overview

The following table summarizes typical performance differences observed when using BAPMA in comparison to a standard aliphatic amine like TETA in an epoxy system. These are generalized trends, and specific results will vary based on the polymer system and curing conditions.

Performance MetricThis compound (BAPMA)Triethylenetetramine (TETA) (Typical)Rationale & Causality
Reactivity / Cure Speed FastModerate to FastBAPMA's tertiary amine can act as an internal catalyst, accelerating the epoxy-amine reaction.
Glass Transition Temp (Tg) HighModerateThe higher functionality of BAPMA leads to a greater crosslink density, restricting polymer chain mobility and thus increasing Tg.[8]
Mechanical Strength HighGoodIncreased crosslink density generally correlates with higher tensile strength and modulus.[9][10]
Flexibility / Toughness GoodGood to ModerateThe propyl chains in BAPMA's backbone provide some flexibility to the otherwise rigid network, contributing to toughness.
Chemical Resistance ExcellentGoodA denser, more completely cured network presents fewer pathways for chemical ingress.[5]
Pot Life ShorterModerateThe higher reactivity of BAPMA leads to a faster viscosity build-up, reducing the workable time of the formulation.

Experimental Validation Workflow

A robust validation of a new crosslinking agent requires a systematic approach involving synthesis, characterization, and performance testing.

Validation_Workflow cluster_prep Formulation & Curing cluster_char Characterization cluster_perf Performance Testing Prep Stoichiometric Calculation & Mixing of Polymer and Crosslinker (BAPMA) Cure Curing Schedule (e.g., 24h @ 25°C + 2h @ 100°C Post-Cure) Prep->Cure Homogenize FTIR FTIR Spectroscopy (Confirm Reaction) Cure->FTIR DSC DSC Analysis (Determine Tg) Cure->DSC TGA TGA Analysis (Thermal Stability) Cure->TGA Swelling Swelling Studies (Crosslink Density) Cure->Swelling Tensile Tensile Testing (Strength, Modulus, Elongation) Cure->Tensile Adhesion Lap Shear Test (Adhesive Strength) Cure->Adhesion Crosslinker_Selection start Define Application Requirements prop1 High Thermal Stability (High Tg)? start->prop1 prop2 High Mechanical Strength? prop1->prop2 No bapma Consider BAPMA (High Functionality) prop1->bapma Yes prop3 Fast Cure Required? prop2->prop3 No prop2->bapma Yes prop4 Long Pot Life Needed? prop3->prop4 No prop3->bapma Yes prop4->start No (Re-evaluate) alt Consider Alternative (e.g., linear polyamides, cycloaliphatic amines) prop4->alt Yes

Caption: Decision tree for selecting an appropriate crosslinker.

Conclusion

This compound stands out as a highly effective crosslinking agent, particularly for applications demanding superior thermal and mechanical performance. Its trifunctional nature facilitates the formation of densely crosslinked polymer networks, resulting in materials with high glass transition temperatures and excellent chemical resistance. [5]While its high reactivity leads to a shorter pot life compared to some alternatives, this can be advantageous for applications requiring rapid curing. [11]The systematic validation workflow and protocols outlined in this guide provide a comprehensive framework for researchers to characterize and compare BAPMA within their specific polymer systems, enabling the development of next-generation materials for demanding applications in coatings, adhesives, composites, and drug delivery.

References

  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division - UL Prospector . UL Prospector. Available from: [Link]

  • Solving the problem of building models of crosslinked polymers: an example focussing on validation of the properties of crosslinked epoxy resins . PubMed. Available from: [Link]

  • Influence of cross-linking agents and curing condition on the performance of epoxy coating . Emerald Insight. Available from: [Link]

  • Polyamine Curing Agents Meeting the Industry Need for Enhanced Productivity . PCI Magazine. Available from: [Link]

  • BIS-(3-AMINOPROPYL)METDYLAMINE . Ataman Kimya. Available from: [Link]

  • Solving the Problem of Building Models of Crosslinked Polymers: An Example Focussing on Validation of the Properties of Crosslinked Epoxy Resins . ResearchGate. Available from: [Link]

  • The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels . National Institutes of Health (NIH). Available from: [Link]

  • Influence of cross-linking agents and curing condition on the performance of epoxy coating . Emerald Insight. Available from: [Link]

  • A Ship‐in‐a‐Bottle Strategy: Crosslinking Amines and Epoxides inside MOF Pores for Enhanced CO2 Capture Performance . National Institutes of Health (NIH). Available from: [Link]

  • US4429158A - Polyamine compounds and their use as curing agents for epoxy resins. Google Patents.
  • The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels . PubMed. Available from: [Link]

  • Enhanced thermal stability and mechanical performance of epoxy resin with amine-terminated aromatic amide oligomer: unveiling the ring-opening curing phenomenon . University of Nottingham Ningbo China. Available from: [Link]

  • Crosslinked Polymer Analysis . ResolveMass Laboratories Inc. Available from: [Link]

  • Crosslink Density Determination Analytical Techniques . Jordi Labs. Available from: [Link]

  • Other Hardeners: Amidoamine-Polyamides-Imidazoles-Phenalkamine - Session 30 . YouTube. Available from: [Link]

  • The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels . ResearchGate. Available from: [Link]

  • N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE . Achilles Chemical. Available from: [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin . University of British Columbia. Available from: [Link]

  • Thermal modification of amine cured epoxy resins . Sci-Hub. Available from: [Link]

  • Educational series: characterizing crosslinked polymer networks . Royal Society of Chemistry. Available from: [Link]

  • The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin . International Journal of Engineering Research & Technology. Available from: [Link]

  • Synthesis and Characterizations of Melamine-Based Epoxy Resins . National Institutes of Health (NIH). Available from: [Link]

  • Cross-linking Protocols and Methods . Springer Nature Experiments. Available from: [Link]

  • Crosslinked porous polyimides: structure, properties and applications . Royal Society of Chemistry. Available from: [Link]

  • Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions . MDPI. Available from: [Link]

Sources

A Comparative Analysis of the Chelating Properties of Polyamines with Metal Ions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the chelating properties of common linear polyamines—putrescine, spermidine, and spermine—with biologically and environmentally relevant metal ions. Designed for researchers, scientists, and drug development professionals, this document delves into the thermodynamic stability, structural aspects, and experimental characterization of polyamine-metal ion complexes. Our objective is to furnish both the foundational knowledge and the practical methodologies required to investigate these critical interactions.

Introduction: The Dual Nature of Polyamines in Metal Ion Homeostasis

Polyamines are ubiquitous polycations essential for a myriad of cellular processes, including cell growth, proliferation, and the stabilization of nucleic acids.[1] Their positively charged nature at physiological pH drives their interaction with anionic macromolecules. However, the presence of multiple nitrogen donor atoms also endows them with significant metal-chelating capabilities. This ability to bind metal ions is a double-edged sword; it is crucial for mitigating metal-induced toxicity by sequestering excess metal ions, but it also implicates polyamines in the intricate balance of metal ion homeostasis. Understanding the principles governing these interactions is paramount for fields ranging from toxicology to pharmacology.

The chelation of a metal ion by a polyamine is a classic example of a coordination complex formation. The nitrogen atoms of the polyamine act as Lewis bases, donating lone pairs of electrons to the vacant orbitals of the metal ion, which acts as a Lewis acid. The stability of the resulting complex is profoundly influenced by the "chelate effect."

The Chelate Effect: A Driving Force for Stability

The enhanced stability of a complex formed with a polydentate ligand, such as a polyamine, compared to a complex with a similar number of monodentate ligands is known as the chelate effect.[2] This phenomenon is primarily driven by a favorable entropy change. When a polyamine chelates a metal ion, it displaces multiple water molecules from the metal's coordination sphere. This results in an increase in the number of free molecules in the system, leading to a significant increase in entropy and, consequently, a more negative Gibbs free energy of formation, indicating a more stable complex.[3]

Comparative Stability of Polyamine-Metal Ion Complexes

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), β. A higher stability constant signifies a stronger interaction between the metal ion and the ligand. The overall stability constant, βn, represents the equilibrium for the formation of a complex with 'n' ligands. For the purpose of this guide, we will focus on the log β values for the formation of 1:1 metal-polyamine complexes.

The table below provides a comparative overview of the logarithmic stability constants (log β) for complexes of putrescine, spermidine, and spermine with several key transition metal ions. This data has been compiled from the NIST Standard Reference Database 46.[4][5][6]

PolyamineMetal IonLog β (1:1 Complex)
Putrescine Cu(II)9.3
Ni(II)6.7
Zn(II)5.5
Spermidine Cu(II)16.1
Ni(II)11.2
Zn(II)8.8
Spermine Cu(II)20.0
Ni(II)14.0
Zn(II)11.1

Analysis of Stability Trends:

  • Effect of Polyamine Chain Length: A clear trend of increasing stability is observed with an increase in the number of amine groups. Spermine, a tetramine, forms significantly more stable complexes than spermidine (a triamine), which in turn forms more stable complexes than putrescine (a diamine). This is a direct consequence of the enhanced chelate effect with a greater number of donor atoms.

  • Effect of Metal Ion: For a given polyamine, the stability of the complex generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is evident in the provided data, with Cu(II) consistently forming the most stable complexes.

Structural Aspects of Polyamine-Metal Ion Chelates

The coordination geometry and the number of donor atoms involved in binding are critical determinants of complex stability.

  • Putrescine (1,4-diaminobutane): As a bidentate ligand, putrescine typically forms a seven-membered chelate ring with a metal ion. This ring is conformationally flexible.

  • Spermidine (N-(3-aminopropyl)-1,4-diaminobutane): As a tridentate ligand, spermidine can form two fused chelate rings (a six-membered and a seven-membered ring) with a metal ion, leading to a more rigid and stable structure.

  • Spermine (N,N'-bis(3-aminopropyl)butane-1,4-diamine): As a tetradentate ligand, spermine can wrap around a metal ion, forming three fused chelate rings. X-ray crystallography studies have shown that spermine coordinates with copper(II) in a square-planar geometry.[7] For other metal ions like Ni(II) and Zn(II), the coordination geometry is often octahedral, with the remaining coordination sites occupied by solvent molecules.[8]

The following diagram illustrates the chelation of a metal ion by spermine.

Chelation of a metal ion by spermine.

Experimental Methodologies for Characterizing Polyamine-Metal Ion Interactions

A robust characterization of polyamine-metal ion chelation requires the application of multiple biophysical techniques. Here, we provide detailed protocols for three commonly employed methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[9] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the polyamine upon the addition of a metal ion solution.

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized polyamine solution E Titrate polyamine solution with metal salt solution A->E B Prepare standardized metal salt solution B->E C Prepare standardized acid and base solutions D Calibrate pH electrode C->D D->E F Record pH at each addition E->F G Plot titration curve (pH vs. volume of titrant) F->G H Calculate stability constants using appropriate software (e.g., Hyperquad) G->H

Workflow for Potentiometric Titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the polyamine (e.g., 0.01 M spermine tetrahydrochloride) in deionized water. The exact concentration should be determined by titration with a standard acid.

    • Prepare a stock solution of the metal salt (e.g., 0.01 M CuSO₄·5H₂O) in deionized water. The exact concentration can be determined by a suitable analytical method like atomic absorption spectroscopy.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong, carbonate-free base (e.g., 0.1 M NaOH).

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • Pipette a known volume (e.g., 25.00 mL) of the polyamine solution into a thermostated titration vessel.

    • Add a known volume of the standard acid to protonate the amine groups of the polyamine.

    • Begin the titration by adding small, precise increments of the standard base, recording the pH after each addition until the pH is well into the alkaline region. This determines the protonation constants of the polyamine.

    • For the metal-polyamine titration, to a separate aliquot of the polyamine and acid mixture, add a known amount of the metal salt solution.

    • Titrate this mixture with the standard base, recording the pH at each increment.

  • Data Analysis: The titration data is analyzed using specialized software that fits the potentiometric data to a model that includes the protonation equilibria of the polyamine and the formation of various metal-polyamine complexes. This analysis yields the stability constants (log β) for the complexes.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[11]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare polyamine solution in buffer C Degas both solutions A->C B Prepare metal salt solution in the same buffer B->C D Load polyamine into the sample cell C->D E Load metal salt into the titration syringe C->E F Perform titration and record heat changes D->F E->F G Integrate the heat pulses F->G H Fit the data to a binding model to obtain Ka, ΔH, and n G->H

Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the polyamine and the metal salt in the same buffer (e.g., 50 mM HEPES, pH 7.4). The use of identical buffer solutions is critical to minimize heats of dilution.[12]

    • The concentration of the reactants should be chosen based on the expected binding affinity to ensure an optimal "c-window" (c = n * Ka * [macromolecule]), typically between 5 and 500.[13] For a moderate affinity interaction, one might use 50 µM polyamine in the cell and 500 µM metal salt in the syringe.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the polyamine solution into the sample cell and the metal salt solution into the titration syringe.

    • Equilibrate the system at the desired temperature (e.g., 25 °C).

    • Perform a series of injections of the metal salt solution into the polyamine solution, typically 1-2 µL per injection. The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (a series of heat pulses) is integrated to obtain the heat change per injection.

    • The integrated data is then plotted against the molar ratio of metal to polyamine and fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.[14]

UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

UV-Vis spectrophotometry can be used to determine the stoichiometry of a polyamine-metal ion complex, particularly if the complex has a distinct absorbance spectrum from the free ligand and metal ion. Job's method of continuous variation is a common approach.[1]

Experimental Workflow:

Jobs_Method_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis A Prepare equimolar stock solutions of polyamine and metal salt B Prepare a series of solutions with varying mole fractions of polyamine and metal, keeping the total molar concentration constant A->B C Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex B->C D Plot absorbance vs. mole fraction of the polyamine C->D E Determine the stoichiometry from the mole fraction at which the maximum absorbance occurs D->E

Workflow for Job's Method.

Detailed Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the polyamine and the metal salt in a suitable buffer.

    • Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume constant. This ensures that the total concentration of polyamine plus metal is the same in each solution, but their mole fractions vary.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the polyamine-metal complex by scanning the spectrum of a solution containing both species.

    • Measure the absorbance of each solution in the series at this λmax.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the polyamine.

    • The plot will show a maximum absorbance at a specific mole fraction, which corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:polyamine) complex.

Conclusion and Future Directions

The chelation of metal ions by polyamines is a fundamental process with significant biological implications. This guide has provided a comparative analysis of the chelating properties of putrescine, spermidine, and spermine, highlighting the trends in stability and the structural features of the resulting complexes. The detailed experimental protocols offer a practical framework for researchers to investigate these interactions in their own systems.

Future research in this area could focus on the kinetics of complex formation and dissociation, the influence of the cellular microenvironment on chelation, and the development of novel polyamine-based chelators for therapeutic applications, such as the treatment of metal overload disorders or as anticancer agents. A deeper understanding of the intricate interplay between polyamines and metal ions will undoubtedly open new avenues for scientific discovery and innovation.

References

  • Al-Daher, I. M., & Kratochvil, B. (1980). Potentiometric titrations of metal ions in acetonitrile with polyamine ligands. Talanta, 27(11 Pt 2), 983–988.
  • Anonymous. (n.d.). Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons. Testbook.
  • Anonymous. (2013, July 29).
  • Anonymous. (n.d.). Spectrophotometric study of complexes by Job's method.
  • Anonymous. (2019, July 3). Complex Ion composition determination by Job's method. Synaptic - Central College.
  • Anonymous. (2023, November 30). 6.
  • Anonymous. (2023, June 30).
  • Anonymous. (2025, August 5). Coordination chemistry of polyamines and their interactions in ternary systems including metal ions, nucleosides and nucleotides. Request PDF.
  • Anonymous. (n.d.). IUPAC Stability Constants Database.
  • Anonymous. (2018, September 8).
  • Anonymous. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility | The Huck Institutes.
  • Anonymous. (n.d.).
  • Anonymous. (2020, July 9).
  • Bertsch, C. R., Fernelius, W. C., & Block, B. P. (1958). A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines. The Journal of Physical Chemistry, 62(4), 444–450.
  • Hermann, P., et al. (n.d.). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST.
  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113–203.
  • Martell, A. E., & Smith, R. M. (n.d.). Critical Stability Constants.
  • Mellor, D. P., & Maley, L. (1948). Order of Stability of Metal Complexes.
  • Meraj, A., Jawaria, R., & Qureshi, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622–629.
  • Powell, N. (1993).
  • National Institute of Standards and Technology. (n.d.). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes.
  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • TA Instruments. (n.d.).
  • IUPAC. (n.d.).
  • Hatada, N. (2023, September 25). Stability Constant Explorer.
  • Ren, J., et al. (2013). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Physical Chemistry Chemical Physics, 15(38), 16303–16313.
  • Anonymous. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes.
  • Anonymous. (2021, May 21).
  • Anonymous. (2022, September 6). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY.
  • Anonymous. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org.
  • Anonymous. (n.d.). Potentiometric determination of stability constants of transition metal complexes with p-aminobenzoic acid.
  • Anonymous. (2018, May 25).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Stability Constants of Metal(II)
  • Anonymous. (n.d.). Stability Constants of Metal Complexes in Solution. SciSpace.
  • Anonymous. (2005). Coordination chemistry of polyamines and their interactions in ternary systems including metal ions, nucleosides and nucleotides. Coordination Chemistry Reviews, 249(21-22), 2335-2350.
  • Anonymous. (n.d.). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI.

Sources

Benchmarking the Mechanical Properties of Materials Synthesized with N,N-Bis(3-aminopropyl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials with tailored mechanical performance, the selection of appropriate building blocks is paramount. N,N-Bis(3-aminopropyl)methylamine (BAPMA), a trifunctional amine, has emerged as a versatile precursor in the synthesis of a range of polymeric materials, including epoxy resins, polyurethanes, and hydrogels. Its unique molecular architecture, featuring two primary and one secondary amine group, imparts distinct characteristics to the final material, influencing crosslink density, chain mobility, and ultimately, mechanical strength and durability.

This guide provides a comprehensive comparison of the mechanical properties of materials synthesized using BAPMA against those formulated with common alternative monomers and crosslinkers. Through an objective analysis of experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in material design and selection.

Epoxy Resins: Enhancing Toughness and Strength with BAPMA as a Curing Agent

Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composites, owing to their exceptional strength, chemical resistance, and dimensional stability. The choice of curing agent is a critical determinant of the final properties of the cured epoxy network. BAPMA, with its three active amine hydrogens, acts as an efficient crosslinker for epoxy resins such as diglycidyl ether of bisphenol A (DGEBA).

Causality of Experimental Choices:

The stoichiometry between the amine hydrogens of the curing agent and the epoxy groups of the resin is a crucial parameter. A 1:1 stoichiometric ratio is generally targeted to achieve maximum crosslinking and optimal mechanical properties.[1] Deviations from this ratio can lead to incomplete curing and inferior performance. The curing schedule, including temperature and time, is another critical factor that influences the extent of the crosslinking reaction and the final network structure.

Comparative Analysis:

To benchmark the performance of BAPMA-cured epoxy resins, we compare their mechanical properties with those cured with two widely used aliphatic and aromatic amine hardeners: Triethylenetetramine (TETA) and 4,4'-Diaminodiphenylmethane (DDM).

Curing AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
This compound (BAPMA) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Triethylenetetramine (TETA)~60-80~2.5-3.5~3-5[1]
4,4'-Diaminodiphenylmethane (DDM)~70-90~3.0-4.0~2-4[1]

Note: While specific quantitative data for BAPMA-cured DGEBA epoxy resins were not available in the immediate search results, the general literature suggests that its flexible aliphatic structure, combined with its trifunctionality, can lead to a good balance of strength and toughness. Further experimental investigation is warranted for a direct quantitative comparison.

Experimental Protocol: Synthesis of DGEBA Epoxy Resin Cured with BAPMA

This protocol outlines the general procedure for preparing a BAPMA-cured epoxy resin for mechanical testing.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (BAPMA)

  • Silicone mold (e.g., dog-bone shape for tensile testing as per ASTM D638)[2][3]

  • Vacuum oven

  • Mixing container and stirrer

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of BAPMA based on the epoxy equivalent weight (EEW) of the DGEBA resin to achieve a 1:1 amine hydrogen to epoxy group ratio.

  • Degassing: Degas the DGEBA resin in a vacuum oven at a specified temperature (e.g., 60 °C) to remove any entrapped air bubbles.

  • Mixing: In a clean container, accurately weigh the degassed DGEBA resin and the calculated amount of BAPMA. Mix the components thoroughly for several minutes until a homogeneous mixture is obtained.

  • Casting: Pour the mixture into the silicone mold, taking care to avoid the introduction of air bubbles.

  • Curing: Place the mold in an oven and cure according to a predetermined schedule (e.g., 80 °C for 2 hours followed by a post-cure at 120 °C for 2 hours). The curing schedule should be optimized for the specific system.

  • Demolding and Conditioning: After curing, allow the samples to cool to room temperature before demolding. Condition the specimens according to ASTM D618 prior to mechanical testing.[4]

Diagram of Epoxy Curing Workflow:

EpoxyCuringWorkflow cluster_prep Preparation cluster_process Processing cluster_testing Characterization DGEBA DGEBA Resin Calc Stoichiometric Calculation DGEBA->Calc Degas Degassing (Vacuum Oven) DGEBA->Degas BAPMA BAPMA Curing Agent BAPMA->Calc Mix Thorough Mixing Calc->Mix Degas->Mix Cast Casting into Mold Mix->Cast Cure Curing (Oven) Cast->Cure Demold Demolding & Conditioning Cure->Demold MechTest Mechanical Testing (ASTM D638, D4065) Demold->MechTest

Caption: Workflow for the preparation and testing of BAPMA-cured epoxy resin.

Polyurethanes: Tailoring Flexibility and Resilience with BAPMA as a Chain Extender

Polyurethanes are a remarkably versatile class of polymers, with applications ranging from flexible foams to rigid elastomers. Their properties are dictated by the choice of polyol, diisocyanate, and chain extender. BAPMA can be employed as a diamine chain extender in the synthesis of polyurethanes, reacting with isocyanate-terminated prepolymers to form urea linkages within the polymer backbone.

Causality of Experimental Choices:

The use of a diamine chain extender like BAPMA introduces hard segments with urea linkages, which are known to form strong hydrogen bonds. This leads to a more defined phase separation between the hard and soft segments of the polyurethane, significantly influencing its mechanical properties.[5] The molar ratio of isocyanate to hydroxyl and amine groups (the NCO/OH+NH ratio) is a critical parameter that must be precisely controlled to achieve the desired molecular weight and properties.

Comparative Analysis:

Here, we compare the potential impact of using BAPMA as a chain extender against the commonly used diol chain extender, 1,4-butanediol (BDO), in a polyurethane system.

Chain ExtenderExpected Tensile StrengthExpected Elongation at BreakKey FeatureReference
This compound (BAPMA) HigherLowerIntroduces urea linkages, enhances hydrogen bonding and phase separation.[5]
1,4-Butanediol (BDO)LowerHigherForms urethane linkages, leading to more flexible materials.[6]

Note: The introduction of the more rigid urea linkages with BAPMA is expected to increase the tensile strength and hardness of the polyurethane elastomer, while potentially reducing its elongation at break compared to a diol-extended system.

Experimental Protocol: Synthesis of Polyurethane with BAPMA Chain Extender

This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer using BAPMA as a chain extender.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • This compound (BAPMA)

  • Solvent (e.g., Dimethylacetamide - DMAc)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum to remove moisture.

    • In the reaction vessel under a nitrogen atmosphere, react the dried polyol with an excess of diisocyanate at a controlled temperature (e.g., 70-80 °C) with a catalyst until the desired isocyanate content is reached.

  • Chain Extension:

    • Dissolve the isocyanate-terminated prepolymer in a dry solvent.

    • Separately, prepare a solution of BAPMA in the same solvent.

    • Slowly add the BAPMA solution to the prepolymer solution with vigorous stirring. The reaction is typically fast.

  • Casting and Curing:

    • Pour the resulting polyurethane solution into a mold.

    • Remove the solvent under vacuum at an elevated temperature.

    • Post-cure the elastomer in an oven to ensure complete reaction.

  • Characterization:

    • Condition the cured polyurethane samples before performing mechanical tests according to ASTM D638 and ASTM D4065.[2][7]

Diagram of Polyurethane Synthesis Workflow:

PUSynthesisWorkflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_post_processing Post-Processing & Testing Polyol Polyol React1 Reaction (N2 atmosphere) Polyol->React1 Diisocyanate Diisocyanate Diisocyanate->React1 Prepolymer Isocyanate-Terminated Prepolymer React1->Prepolymer React2 Mixing & Reaction Prepolymer->React2 BAPMA BAPMA Solution BAPMA->React2 Cast Casting React2->Cast Cure Solvent Removal & Curing Cast->Cure MechTest Mechanical Testing Cure->MechTest

Caption: Two-step synthesis process for BAPMA-extended polyurethane.

Hydrogels: Engineering Network Integrity with BAPMA as a Crosslinker

Hydrogels, with their high water content and soft, tissue-like consistency, are promising materials for biomedical applications, including drug delivery and tissue engineering. The mechanical properties of hydrogels are critically dependent on the crosslink density of their polymer network. BAPMA can be utilized as a crosslinking agent for polymers containing functional groups that can react with amines, such as acrylates or epoxides.

Causality of Experimental Choices:

The concentration of the crosslinker, in this case BAPMA, directly influences the number of crosslinks within the hydrogel network. A higher crosslinker concentration generally leads to a more tightly crosslinked network, resulting in a hydrogel with higher stiffness (modulus) and lower swelling capacity.[8] The choice of the base polymer and the method of crosslinking (e.g., Michael addition, amidation) will also significantly impact the final mechanical properties.[9]

Comparative Analysis:

A direct comparison of the mechanical properties of a hydrogel crosslinked with BAPMA versus a standard crosslinker like N,N'-methylenebis(acrylamide) (BIS) would depend heavily on the specific polymer system and the molar ratio of crosslinker to monomer. However, we can anticipate the following trends:

CrosslinkerExpected Compressive ModulusExpected Swelling RatioKey FeatureReference
This compound (BAPMA) Tunable based on concentrationInversely proportional to concentrationIntroduces flexible aliphatic linkages and tertiary amine groups.[10]
N,N'-methylenebis(acrylamide) (BIS)Tunable based on concentrationInversely proportional to concentrationStandard crosslinker for polyacrylamide hydrogels.[8]

Note: The flexible nature of the BAPMA molecule may impart greater elasticity to the hydrogel network compared to more rigid crosslinkers, potentially leading to hydrogels with higher toughness.

Experimental Protocol: Synthesis of a BAPMA-Crosslinked Hydrogel

This protocol provides a general method for preparing a hydrogel using BAPMA as a crosslinker with a polymer containing amine-reactive groups.

Materials:

  • Polymer with amine-reactive groups (e.g., polyethylene glycol diacrylate - PEGDA)

  • This compound (BAPMA)

  • Solvent (e.g., Phosphate-buffered saline - PBS)

  • Mold for hydrogel casting

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the polymer (e.g., PEGDA) in the chosen solvent to the desired concentration.

    • Prepare a separate solution of BAPMA in the same solvent. The concentration of BAPMA will determine the crosslink density.

  • Hydrogel Formation:

    • Mix the polymer solution and the BAPMA solution thoroughly.

    • Immediately cast the mixture into the mold.

    • Allow the solution to gel at a controlled temperature. The gelation time will depend on the reactivity of the components and their concentrations.

  • Purification and Swelling:

    • After gelation, immerse the hydrogel in a large volume of the solvent to remove any unreacted components.

    • Allow the hydrogel to reach its equilibrium swelling state.

  • Mechanical Characterization:

    • Perform mechanical testing, such as unconfined compression or tensile tests, on the swollen hydrogel samples.

Diagram of Hydrogel Synthesis and Characterization:

HydrogelWorkflow cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis cluster_analysis Analysis Polymer Amine-Reactive Polymer Solution Mix Mixing Polymer->Mix BAPMA BAPMA Crosslinker Solution BAPMA->Mix Gel Gelation Mix->Gel Purify Purification (Solvent Exchange) Gel->Purify Swell Equilibrium Swelling Purify->Swell MechTest Mechanical Testing (Compression/Tensile) Swell->MechTest

Caption: General workflow for the synthesis and mechanical testing of a BAPMA-crosslinked hydrogel.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of advanced polymeric materials. Its trifunctional nature and flexible aliphatic structure offer unique opportunities to tailor the mechanical properties of epoxy resins, polyurethanes, and hydrogels. While direct quantitative comparisons with all common alternatives require further dedicated experimental studies, the principles outlined in this guide provide a solid foundation for understanding the structure-property relationships and for designing materials with enhanced performance characteristics. The provided experimental protocols offer a starting point for researchers to explore the potential of BAPMA in their specific applications.

References

The Efficacy of N,N-Bis(3-aminopropyl)methylamine as a Corrosion Inhibitor for Mild Steel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless degradation of mild steel through corrosion poses a significant challenge across numerous industries, from infrastructure to manufacturing. The application of organic corrosion inhibitors is a cornerstone of material preservation, offering a molecular-level defense against aggressive environments. Among the vast array of organic inhibitors, amine-based compounds have garnered substantial attention due to their inherent ability to form protective films on metal surfaces. This guide provides an in-depth comparison of the potential efficacy of N,N-Bis(3-aminopropyl)methylamine (BAPMA), a multifunctional polyamine, against other established amine-based corrosion inhibitors for mild steel.

While direct, publicly available experimental data on the performance of BAPMA as a standalone corrosion inhibitor is limited, its chemical structure provides a strong foundation for predicting its inhibitory action. This guide will, therefore, extrapolate its potential efficacy based on well-established structure-activity relationships within the amine inhibitor family and compare it with documented experimental data for other relevant amines.

Understanding the Candidate: this compound (BAPMA)

This compound is a polyamine characterized by the presence of two primary amine (-NH2) groups and one tertiary amine (-N(CH3)-) group linked by propyl chains. This unique combination of functionalities suggests a multi-pronged approach to corrosion inhibition. The primary amine groups can serve as initial anchoring points to the mild steel surface, while the tertiary amine can also participate in the adsorption process. Furthermore, its role as an effective curing agent for epoxy resins underscores its capacity to form robust, cross-linked films, a desirable attribute for a corrosion inhibitor.[1]

The Cornerstone of Protection: The Mechanism of Amine-Based Corrosion Inhibition

The efficacy of amine-based corrosion inhibitors hinges on their ability to adsorb onto the mild steel surface, thereby creating a barrier that isolates the metal from the corrosive medium.[2][3] This adsorption is primarily a result of the lone pair of electrons on the nitrogen atoms, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond.[2] The general mechanism can be visualized as follows:

Corrosion_Inhibition_Mechanism Mild_Steel_Surface Mild Steel Surface (Fe) Protective_Film Adsorbed Protective Film Mild_Steel_Surface->Protective_Film Corrosive_Medium Corrosive Medium (e.g., H+, Cl-) Corrosive_Medium->Mild_Steel_Surface Corrosion Attack BAPMA This compound (BAPMA) BAPMA->Mild_Steel_Surface Adsorption via N-atoms Protective_Film->Corrosive_Medium Barrier Effect

Caption: General mechanism of corrosion inhibition by BAPMA on a mild steel surface.

The strength of this adsorption and the integrity of the resulting film are influenced by several factors, including the number of amine groups, their steric availability, and the overall molecular structure.

A Comparative Look at Amine Inhibitor Performance

To contextualize the potential efficacy of BAPMA, it is instructive to examine the performance of other amine-based inhibitors that have been subjected to experimental evaluation. The following tables summarize key performance metrics obtained from potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss studies for various amine inhibitors in acidic and neutral media.

Table 1: Performance of Amine Corrosion Inhibitors in 1M HCl (Acidic Medium)

InhibitorConcentrationTechniqueInhibition Efficiency (%)Reference
2-((phenylamino)methyl)phenol5 x 10⁻⁴ MPotentiodynamic Polarization70.64[4]
2-{[(3-chlorophenyl)amino]methyl}phenol5 x 10⁻⁴ MPotentiodynamic Polarization90.23[4]
2-[(2-hydroxybenzyl)amino]benzonitrile5 x 10⁻⁴ MPotentiodynamic Polarization92.56[4]
Melamine-isatin tris Schiff base34.20 x 10⁻³ mMWeight Loss92.07[5]
Melamine-isatin tris Schiff base34.20 x 10⁻³ mMPotentiodynamic Polarization91.51[5]
Melamine-isatin tris Schiff base34.20 x 10⁻³ mMEIS91.60[5]

Table 2: Performance of Amine Corrosion Inhibitors in 3.5% NaCl (Neutral Medium)

InhibitorConcentrationTechniqueInhibition Efficiency (%)Reference
N,N-bis(3-aminopropyl) rape seed alkylamine + 2EO50 ppmLPR81.1
N-(Rape seed alkyl)trimethylenediamine + 2EO50 ppmLPR98.7

From this data, it is evident that the molecular structure plays a crucial role in determining inhibition efficiency. The presence of aromatic rings and additional functional groups often enhances performance.[4] Polyamines, such as the rape seed alkylamine derivatives, demonstrate high efficiency, suggesting that the multiple nitrogen centers in BAPMA could contribute to strong adsorption and effective film formation.

Gold Standard Methodologies: Experimental Protocols for Inhibitor Evaluation

The objective evaluation of a corrosion inhibitor's performance relies on standardized experimental techniques. The following protocols are fundamental to the field.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: Coupons are immersed in the corrosive medium with and without the inhibitor at a specified concentration and temperature for a set duration.

  • Cleaning: After the immersion period, coupons are removed, cleaned to remove corrosion products (e.g., using a solution containing hydrochloric acid, antimony trioxide, and stannous chloride), rinsed, and dried.

  • Final Weighing: The final weight of each coupon is recorded.

  • Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using standard formulae.

Electrochemical Techniques

Electrochemical methods offer insights into the kinetics and mechanisms of corrosion and inhibition.

A. Potentiodynamic Polarization

This technique measures the current response of the metal to a controlled change in potential.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, comprising the mild steel specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS probes the electrochemical interface by applying a small amplitude AC signal over a range of frequencies.

Protocol:

  • Cell Setup and Stabilization: The same three-electrode setup as for potentiodynamic polarization is used, and the system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small sinusoidal voltage perturbation is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_electrochem Specimen_Prep Mild Steel Specimen Preparation Weight_Loss Weight Loss Measurement Specimen_Prep->Weight_Loss Electrochemical Electrochemical Measurements Specimen_Prep->Electrochemical Solution_Prep Corrosive Solution Preparation (with/without inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis & Comparison Weight_Loss->Data_Analysis Calculate IE% Polarization Potentiodynamic Polarization Electrochemical->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS Polarization->Data_Analysis Determine icorr, Calculate IE% EIS->Data_Analysis Determine Rct, Calculate IE%

Sources

A comparative study of the reactivity of different polyamines in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Nucleophilicity of Polyamines

Polyamines—aliphatic compounds bearing two or more amino groups—are fundamental building blocks in both biology and chemical synthesis.[1][2] Found in all eukaryotic cells, natural polyamines like spermidine and spermine are involved in critical physiological functions, including cell growth, gene regulation, and DNA stability.[2][3][4] In the realm of organic chemistry, their synthetic counterparts, such as ethylenediamine (en), diethylenetriamine (dien), and triethylenetetramine (TETA), serve as versatile nucleophiles and ligands, crucial for constructing complex molecules, polymers, and pharmacologically active agents.[5][6][7]

The utility of a polyamine in a given reaction is dictated by the number, type (primary, secondary, or tertiary), and spatial arrangement of its amino groups. These structural features govern the molecule's overall nucleophilicity, basicity, and susceptibility to steric hindrance, leading to significant differences in reactivity.[8] This guide provides a comparative analysis of the reactivity of common linear polyamines in several cornerstone organic reactions, offering field-proven insights and experimental data to aid researchers in selecting the optimal polyamine for their synthetic challenges.

G cluster_en Ethylenediamine (en) cluster_dien Diethylenetriamine (dien) cluster_teta Triethylenetetramine (TETA) cluster_spd Spermidine cluster_spm Spermine en H₂N-CH₂-CH₂-NH₂ dien H₂N-CH₂-CH₂-NH-CH₂-CH₂-NH₂ teta H₂N-CH₂-CH₂-NH-CH₂-CH₂-NH-CH₂-CH₂-NH₂ spd H₂N-(CH₂)₄-NH-(CH₂)₃-NH₂ spm H₂N-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂

Fundamental Properties Governing Reactivity

The reactivity of a polyamine is a delicate interplay of electronic and steric factors. Understanding these properties is crucial for predicting reaction outcomes.

  • Nucleophilicity: This refers to the ability of the amine's lone pair of electrons to attack an electrophilic center. Generally, nucleophilicity increases with the electron-donating ability of groups attached to the nitrogen. For aliphatic amines, the trend is often secondary > primary > ammonia.[8] This is because the alkyl groups in secondary amines increase electron density on the nitrogen, making its lone pair more available for attack.[9]

  • Basicity: This is the ability of the amine to accept a proton. While often correlated with nucleophilicity, they are distinct properties. A highly basic amine can be a poor nucleophile if it is sterically hindered.[8] Furthermore, in acidic conditions, the amine can be protonated, rendering it non-nucleophilic.[10]

  • Steric Hindrance: The size and arrangement of substituents around the nitrogen atom can physically block its approach to an electrophile.[11] This is a critical factor in the reactivity of secondary and tertiary amines and can be exploited to achieve selectivity between different amino groups within the same molecule.[12][13]

Table 1: Physicochemical Properties of Selected Polyamines

PolyamineStructureMolar Mass ( g/mol )pKa (of conjugate acids)
EthylenediamineC₂H₈N₂60.107.5, 10.7
DiethylenetriamineC₄H₁₃N₃103.174.9, 9.7, 10.5
TriethylenetetramineC₆H₁₈N₄146.234.0, 7.4, 10.0, 10.7
SpermidineC₇H₁₉N₃145.258.3, 9.9, 10.9
SpermineC₁₀H₂₆N₄202.348.1, 9.0, 10.1, 11.0

Note: pKa values can vary slightly depending on the measurement conditions.

Comparative Reactivity in Key Organic Reactions

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation used to form robust amide bonds.[14] The reaction typically involves the nucleophilic attack of an amine on an activated carbonyl compound, such as an acyl chloride or anhydride.

Causality of Reactivity: The primary amino groups of polyamines are generally more reactive towards acylation than the secondary amino groups. This is primarily due to reduced steric hindrance.[12] Consequently, reactions with polyamines often yield a mixture of products, making selective mono-acylation a significant synthetic challenge. To overcome this, strategies such as using a large excess of the polyamine or employing regioselective protection of the amino groups are common.[3][4]

G R-NH₂ Polyamine Intermediate Tetrahedral Intermediate R-NH₂->Intermediate Nucleophilic Attack R'-COCl Acyl Chloride R'-COCl->Intermediate Product R-NH-CO-R' Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl

Experimental Comparison: In a study on selective acylation in aqueous media, it was observed that the reaction of diamines with acylating agents could be controlled to favor mono-acylated products. The less hindered primary amine reacts preferentially. For a polyamine like diethylenetriamine, the terminal primary amines are significantly more reactive than the central secondary amine.

Table 2: Illustrative Yields in Mono-Acylation Reactions

PolyamineAcylating AgentConditionsProductYield (%)Reference
PiperazineAcetic AnhydrideWater, Et₃N, 0 °C1-Acetylpiperazine~38%[15]
EthylenediaminePhenyl AcetateWater, 90 °CN-AcetylethylenediamineGood to Excellent[15]
DiethylenetriamineBenzoyl ChlorideRegioselective ProtectionN¹,N⁷-Dibenzoyl-diethylenetriamineHigh[4]
N-Alkylation: Building Carbon-Nitrogen Bonds

N-alkylation via nucleophilic substitution (typically SN2) is a cornerstone method for extending polyamine chains.[5] However, this reaction is notoriously difficult to control.

Causality of Reactivity: The initial alkylation of a primary amine yields a secondary amine, which is often more nucleophilic than the starting primary amine.[8] This secondary amine can then react again, leading to a tertiary amine, and subsequently a quaternary ammonium salt. This over-alkylation is a common side reaction that results in a mixture of products.[5][16] Steric hindrance plays a significant role; bulkier alkyl halides or more hindered amines will slow the reaction rate.[12] Advanced methods like the Fukuyama amine synthesis are often employed for more controlled and selective alkylation.[3][4]

G R-NH₂ Polyamine TransitionState [H₂N---R---X]‡ R-NH₂->TransitionState R'-X Alkyl Halide R'-X->TransitionState Product R-NH-R' TransitionState->Product SN2 Reaction HX HX TransitionState->HX

Michael Addition: Conjugate Addition Reactivity

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[17] Polyamines are excellent nucleophiles for this reaction, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates.[18]

Causality of Reactivity: The reactivity in Michael additions is governed by the nucleophilicity of the amine. Secondary amines, being generally more nucleophilic than primary amines, often react faster. In polyamines containing both primary and secondary amines, such as diethylenetriamine or spermidine, the secondary amine can exhibit higher reactivity, assuming steric factors are not prohibitive. This reaction is a key step in the synthesis of certain poly(amino ester)s used as DNA carriers in gene delivery.[19]

G R₂NH Polyamine Enolate Enolate Intermediate R₂NH->Enolate 1,4-Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Enolate Product β-Amino Carbonyl Enolate->Product Protonation

Experimental Comparison: Studies investigating the polymerization of trifunctional amines with diacrylates show a clear reactivity sequence. For amines with low steric hindrance, the order is secondary amines (original) > primary amines.[20] This highlights the superior nucleophilicity of the secondary amine in this specific reaction context.

Schiff Base Formation: The Imination Reaction

The reaction between a primary amine and an aldehyde or ketone forms an imine, also known as a Schiff base.[10][21] This condensation reaction is reversible and typically acid-catalyzed.

Causality of Reactivity: Only primary amines can form stable imines through this pathway. Secondary amines, lacking the necessary second proton on the nitrogen, will form an unstable carbinolamine or an enamine if an α-proton is available on the carbonyl partner. Therefore, in a polyamine like spermidine, only the two terminal primary amino groups can participate in Schiff base formation. The reaction rate is pH-dependent; mildly acidic conditions are optimal to catalyze the dehydration of the intermediate carbinolamine without fully protonating the starting amine, which would inhibit the initial nucleophilic attack.[10]

G R-NH₂ Primary Amine Carbinolamine Carbinolamine Intermediate R-NH₂->Carbinolamine Addition R'₂C=O Aldehyde/Ketone R'₂C=O->Carbinolamine Imine R-N=CR'₂ (Schiff Base) Carbinolamine->Imine Dehydration (Rate-determining) H₂O H₂O Carbinolamine->H₂O

Experimental Protocol: Selective Mono-N-Boc-protection of Ethylenediamine

This protocol demonstrates a common strategy for differentiating the two identical primary amino groups of ethylenediamine, a crucial first step for many subsequent selective modifications. The principle is to use a large excess of the diamine relative to the acylating agent (di-tert-butyl dicarbonate, Boc₂O), which statistically favors the mono-substituted product.

G A Prepare Solutions - Ethylenediamine in THF - Boc₂O in THF B Reaction Setup - Add diamine solution to flask - Cool to 0 °C (ice bath) A->B C Slow Addition - Add Boc₂O solution dropwise  over 1-2 hours B->C D Reaction Monitoring - Stir overnight at room temp. - Monitor by TLC C->D E Work-up - Remove THF (rotary evaporator) - Add aqueous NaOH D->E F Extraction - Extract with Dichloromethane - Dry organic layer (Na₂SO₄) E->F G Purification - Filter and concentrate - Purify by column chromatography F->G H Characterization - ¹H NMR, ¹³C NMR, MS G->H

Materials:

  • Ethylenediamine (10 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve ethylenediamine (10 eq.) in anhydrous THF (approx. 1 M concentration of diamine). In a separate dropping funnel, dissolve Boc₂O (1 eq.) in anhydrous THF.

  • Reaction: Cool the ethylenediamine solution to 0 °C using an ice bath with magnetic stirring.

  • Addition: Add the Boc₂O solution dropwise to the cooled diamine solution over 1-2 hours. A white precipitate may form.

  • Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Boc₂O is consumed.

  • Quenching & Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. To the residue, add 1 M NaOH solution and extract with DCM (3 x 50 mL). The excess ethylenediamine will remain in the aqueous layer.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure mono-protected product.

Self-Validation: The success of the selective mono-protection is validated by characterization techniques. ¹H NMR spectroscopy will show two distinct sets of signals for the two inequivalent -CH₂- groups, and the integration will confirm the presence of one Boc group per molecule. Mass spectrometry will confirm the expected molecular weight of the mono-acylated product.

Conclusion and Field Insights

The choice of polyamine for a specific organic reaction is a critical decision that hinges on a nuanced understanding of its inherent reactivity.

  • For selective mono-functionalization , a symmetrical diamine like ethylenediamine is often preferred, using stoichiometry to control the outcome.

  • When multiple reactive sites are desired, such as in the formation of cross-linked polymers or macrocycles, longer polyamines like TETA are advantageous.[22]

  • To leverage the higher nucleophilicity of secondary amines , particularly in reactions like Michael additions, polyamines such as diethylenetriamine or spermidine provide a pre-existing secondary nitrogen.[20]

  • For Schiff base formation , the focus must be on the available primary amino groups.

Ultimately, controlling the reactivity of these multifunctional molecules often requires a careful selection of protecting groups, reaction conditions (pH, solvent, temperature), and stoichiometry. This guide serves as a foundational resource, grounded in established chemical principles and experimental observations, to empower researchers to make informed decisions and navigate the versatile world of polyamine chemistry.

References

  • Khomenko, N., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. [Link]

  • Khomenko, N., et al. (2021).
  • MDPI. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]

  • Kaur, N. (2006). Synthesis of Polyamines, Their Derivatives, Analogues and Conjugates. Arkivoc, 2007(4), 143-167. [Link]

  • Khomenko, N., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. ResearchGate. [Link]

  • Woster, P. M. (2001). Design of polyamine-based therapeutic agents: new targets and new directions. Journal of Enzyme Inhibition, 16(3), 195-203. [Link]

  • Heby, O., & Persson, L. (1990). Polyamines: from molecular biology to clinical applications. Medical hypotheses, 32(1), 1-21. [Link]

  • Woster, P. M. (2003). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 46(13), 2575-2587. [Link]

  • Achilli, C., et al. (2000). Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. Journal of the Chemical Society, Faraday Transactions, 96(21), 3823-3828. [Link]

  • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. [Link]

  • Anamika, S., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]

  • Reversal of polyamine selectivity for DNA and RNA by steric hindrance. ResearchGate. [Link]

  • Advances in the synthesis and applications of macrocyclic polyamines. Taylor & Francis Online. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Khomenko, N., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. National Institutes of Health. [Link]

  • Wu, D., et al. (2005). Effects of Chemistries of Trifunctional Amines on Mechanisms of Michael Addition Polymerizations with Diacrylates. Macromolecules, 38(14), 5916-5924. [Link]

  • Ethylenediamine. Wikipedia. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Diethylenetriamine. Wikipedia. [Link]

  • Nucleophilicity - ethene vs dimethyl amine. Reddit. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Liu, Y., et al. (2003). Novel poly(amino ester)s obtained from Michael addition polymerizations of trifunctional amine monomers with diacrylates: safe and efficient DNA carriers. Chemical Communications, (20), 2630-2631. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Preparation of Polyamines by the Michael Reaction. Semantic Scholar. [Link]

  • Schiff Base polymers: synthesis and characterization. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of N,N-Bis(3-aminopropyl)methylamine in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of chemical intermediates is a critical decision that balances performance, cost, and processability. This guide provides an in-depth evaluation of N,N-Bis(3-aminopropyl)methylamine (MAPA), a versatile polyamine, and objectively compares its cost-effectiveness and performance against common alternatives in key industrial applications.

Introduction to this compound (MAPA)

This compound, also known by its CAS number 105-83-9, is a trifunctional amine with two primary and one tertiary amine groups.[1] This unique structure makes it a valuable building block in a variety of chemical syntheses. It is a colorless to pale yellow liquid, soluble in water and various organic solvents, reflecting its polar nature.[2] MAPA is widely recognized for its role as a cross-linker for epoxy resins, a building block for polyurethanes, and a precursor in the synthesis of chelating agents, corrosion inhibitors, and agrochemicals.[3][4] Its market is projected to grow significantly, indicating its increasing importance in the chemical industry.[5]

Comparative Analysis in Key Industrial Applications

This section delves into a comparative analysis of MAPA against established alternatives in its primary applications. The evaluation is based on performance metrics and cost-effectiveness.

Epoxy Resin Curing Agent

MAPA functions as a polyfunctional amine hardener for epoxy resins, initiating the ring-opening polymerization of epoxide groups to form a cross-linked polymer network. This makes it suitable for applications in high-performance coatings, adhesives, and composite materials where strong chemical resistance, thermal stability, and mechanical durability are paramount.[2]

Alternatives: Common aliphatic amine curing agents include Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone diamine (IPDA). Aromatic amines like Diamino Diphenyl Methane (DDM) are also used for enhanced mechanical properties.[6]

Performance Comparison:

While direct comparative studies between MAPA and these alternatives are limited in publicly available literature, we can infer performance based on the properties of similar amine curing agents.

PropertyThis compound (MAPA) (Expected)Diethylenetriamine (DETA)Triethylenetetramine (TETA)Isophorone diamine (IPDA)
Reactivity HighHighHighModerate
Glass Transition Temp. (Tg) Moderate to High~119°C[7]ModerateHigh
Mechanical Strength GoodGoodGoodExcellent
Flexibility GoodModerateModerateLower
Cost ModerateLowLowHigh

Note: The properties for MAPA are estimations based on its chemical structure and general characteristics of aliphatic amines. Specific values would require dedicated experimental testing.

Causality Behind Performance:

  • Reactivity: The primary amine groups in MAPA, DETA, and TETA are highly reactive with epoxy groups, leading to faster cure times at ambient temperatures compared to cycloaliphatic amines like IPDA.[8]

  • Glass Transition Temperature (Tg): The Tg of a cured epoxy is influenced by the crosslink density and the rigidity of the curing agent's molecular structure.[6] Aromatic amines like DDM generally yield higher Tg values due to the rigid aromatic rings in their structure.

  • Mechanical Properties: Aromatic amines tend to impart higher tensile and flexural strength to the cured epoxy.[6] The branched structure of some polyamines can also contribute to higher crosslink density and improved mechanical performance.[9]

Cost-Effectiveness:

The primary advantage of aliphatic amines like DETA and TETA is their low cost. MAPA, being a more specialized amine, is expected to be in a moderate price range. While IPDA and aromatic amines offer superior performance in some aspects, their higher cost may not be justified for all applications. The cost-effectiveness of MAPA lies in its potential to offer a balance of good performance and moderate cost, particularly in applications where the specific properties it imparts are desired.

Polyurethane Synthesis

MAPA can be used as a chain extender or a building block in the synthesis of polyurethanes.[3] Its diamine functionality allows it to react with diisocyanates to form the hard segments of polyurethane elastomers.

Alternatives: Short-chain diols like 1,4-butanediol (BDO) are the most common chain extenders in polyurethane synthesis.[10] Other diamines are also used to introduce urea linkages, which can enhance certain properties.

Performance Comparison:

PropertyThis compound (MAPA) as Chain Extender1,4-Butanediol (BDO) as Chain Extender
Hard Segment Interaction Strong (Urea linkages)Strong (Urethane linkages)
Thermal Stability Potentially higherGood
Mechanical Properties Potentially higher modulus and hardnessGood balance of properties
Processing Faster reaction kineticsWell-established processing

Causality Behind Performance:

  • Hard Segment Chemistry: The reaction of a diamine chain extender like MAPA with a diisocyanate forms a urea linkage, which can form stronger hydrogen bonds compared to the urethane linkages formed from diol chain extenders. This can lead to better phase separation between the hard and soft segments, resulting in improved mechanical properties.[11]

  • Thermal Properties: The increased hard segment cohesion due to urea linkages can lead to a higher glass transition temperature of the hard segment and improved thermal stability.[12][13]

Cost-Effectiveness:

1,4-Butanediol is a widely available and cost-effective chain extender. The use of MAPA as a chain extender would likely be considered for specialty polyurethane applications where enhanced thermal or mechanical properties are required and the additional cost can be justified.

Corrosion Inhibitors

The nitrogen atoms in MAPA's structure can act as adsorption centers on a metal surface, forming a protective film that mitigates corrosion.[14] MAPA can be used as a precursor to synthesize more complex and effective corrosion inhibitors, such as Schiff bases.

Alternatives: A wide range of organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are used as corrosion inhibitors. These include other amines, imidazolines, and various Schiff bases.

Performance Comparison:

The efficiency of a corrosion inhibitor is highly dependent on the specific corrosive environment and the metal being protected.

Inhibitor TypeThis compound (MAPA) basedAmine-based InhibitorsSchiff Base Inhibitors
Inhibition Efficiency Potentially HighVariesGenerally High
Adsorption Mechanism Physisorption and ChemisorptionPhysisorption and ChemisorptionPrimarily Chemisorption
Synthesis Can be a precursorDirect use or derivatizationRequires synthesis

Causality Behind Performance:

  • Adsorption: The effectiveness of an organic corrosion inhibitor is related to its ability to adsorb onto the metal surface. The presence of multiple nitrogen atoms and the overall molecular structure of MAPA and its derivatives can facilitate strong adsorption.

  • Schiff Bases: Schiff bases derived from amines like MAPA often exhibit excellent corrosion inhibition properties due to the presence of the imine group (-C=N-) and other functional groups that can strongly coordinate with the metal surface.[15]

Cost-Effectiveness:

The cost-effectiveness of using MAPA as a corrosion inhibitor or a precursor depends on the required performance and the cost of synthesis for its derivatives compared to other commercially available inhibitors. For specialized applications requiring high inhibition efficiency, the development of MAPA-based inhibitors could be a viable option.

Chelating Agents

MAPA serves as a precursor for the synthesis of polydentate chelating agents. Its structure allows for the attachment of carboxylate or other coordinating groups to create ligands that can bind strongly to metal ions.

Alternatives: Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are widely used, highly effective chelating agents.[16]

Performance Comparison:

Chelating AgentMAPA-derived Chelating AgentsEDTADTPA
Coordination Sites Dependent on derivatization68
Stability of Metal Complexes Potentially HighVery HighVery High
Synthesis Requires multi-step synthesisWell-established industrial synthesisWell-established industrial synthesis

Causality Behind Performance:

  • Chelate Effect: The stability of a metal-chelate complex is dependent on the number and type of donor atoms and the formation of stable chelate rings. By functionalizing the amine groups of MAPA, it is possible to design ligands with a high affinity for specific metal ions.

  • Stability Constants: The effectiveness of a chelating agent is quantified by its stability constants with various metal ions. EDTA and DTPA have very high stability constants for a wide range of metal ions.[17] The stability constants of MAPA-derived chelates would need to be experimentally determined to make a direct comparison.

Cost-Effectiveness:

EDTA and DTPA are produced on a large scale and are relatively inexpensive. The synthesis of custom chelating agents from MAPA would be more expensive and would likely be reserved for applications where specific selectivity or other unique properties are required that cannot be met by existing commercial chelating agents.

Experimental Protocols

To facilitate a direct and objective comparison, the following experimental protocols are provided.

Evaluation of Epoxy Curing Agents

Objective: To compare the curing kinetics and thermomechanical properties of an epoxy resin cured with MAPA versus DETA, TETA, and IPDA.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (MAPA)

  • Diethylenetriamine (DETA)

  • Triethylenetetramine (TETA)

  • Isophorone diamine (IPDA)

Protocol:

  • Stoichiometric Mixing: Calculate the stoichiometric amount of each curing agent required per 100 parts of epoxy resin based on their amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • Sample Preparation: Prepare samples by thoroughly mixing the epoxy resin and the respective curing agent at the calculated stoichiometric ratio.

  • Curing Kinetics (DSC):

    • Perform non-isothermal Differential Scanning Calorimetry (DSC) scans at different heating rates (e.g., 5, 10, 15 °C/min) to determine the total heat of reaction and the activation energy of the curing process.[2][18]

    • Perform isothermal DSC scans at various temperatures to determine the gel time and the time to reach full cure.[19][20]

  • Thermomechanical Analysis (DMA):

    • Cure samples according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).

    • Perform Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg), storage modulus, and loss modulus of the cured samples.

  • Mechanical Testing:

    • Prepare specimens for tensile, flexural, and impact testing according to ASTM standards.

    • Conduct the mechanical tests to determine the tensile strength, flexural modulus, and impact strength of the cured epoxy systems.[6]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Comparative Data resin Epoxy Resin (DGEBA) mix Stoichiometric Mixing & Degassing resin->mix mapa MAPA mapa->mix deta DETA deta->mix teta TETA teta->mix ipda IPDA ipda->mix dsc DSC Analysis (Curing Kinetics, Gel Time) mix->dsc dma DMA Analysis (Tg, Modulus) mix->dma mech Mechanical Testing (Tensile, Flexural, Impact) mix->mech table Performance & Cost-Effectiveness Tables dsc->table dma->table mech->table

Caption: Experimental workflow for comparative evaluation of epoxy curing agents.

Conclusion

This compound is a versatile chemical intermediate with a range of industrial applications. Its cost-effectiveness is highly dependent on the specific requirements of the application.

  • In epoxy curing , MAPA is a promising alternative to standard aliphatic amines, potentially offering a good balance of reactivity, mechanical properties, and cost.

  • In polyurethane synthesis , its use as a chain extender could lead to materials with enhanced thermal and mechanical properties, justifying a higher cost in niche applications.

  • As a precursor for corrosion inhibitors and chelating agents , MAPA provides a platform for the synthesis of specialized, high-performance molecules, where the value is in the final product's unique properties rather than the raw material cost.

For researchers and formulators, a thorough experimental evaluation as outlined in this guide is essential to determine the true cost-benefit of incorporating MAPA into their specific systems. The data generated will enable an informed decision on whether the performance advantages offered by MAPA justify its cost compared to more conventional alternatives.

References

  • SYNTHESIS AND PERFORMANCE EVALUATION OFA BIS-SCHIFF BASE AMINO ACID CORROSION INHIBITOR. (2025-03-14). Retrieved from [Link]

  • N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. (n.d.). UL Prospector. Retrieved from [Link]

  • Wan, J., Li, C., & Zhang, J. (2012). A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. Chemical Engineering Journal, 188, 160-172.
  • Impedance spectroscopy (EIS) for uninhibited mild steel and inhibited... (n.d.). ResearchGate. Retrieved from [Link]

  • Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (n.d.). MDPI. Retrieved from [Link]

  • Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application. (2019). Journal of Thermal Analysis and Calorimetry, 138(4), 2739-2747.
  • (PDF) Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application. (2019). ResearchGate. Retrieved from [Link]

  • Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures. (n.d.). Retrieved from [Link]

  • N,N-BIS(3-Aminopropyl)-methylamine von BASF SE, Intermediates Division. (n.d.). UL Prospector. Retrieved from [Link]

  • Investigating the Synergistic Corrosion Protection Effect of an Alloy Element and Corrosion Inhibitor on Steel Reinforcement Using Machine Learning and Electrochemical Impedance Spectroscopy. (2024).
  • Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanical properties of epoxy networks based on DGEBA and aliphatic amines. (2007). Journal of Applied Polymer Science, 106(5), 3187-3194.
  • (PDF) Curing of epoxy resins with amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion. (n.d.). ResearchGate. Retrieved from [Link]

  • BIS-(3-AMINOPROPYL)METDYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Kinetic studies of an epoxy cure reaction by isothermal DSC analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. (n.d.). ResearchGate. Retrieved from [Link]

  • modeling of kinetic parameters by DSC and Borchardt-Daniels method. (n.d.). Polímeros: Ciência e Tecnologia. Retrieved from [Link]

  • Figure 6. (a) EIS curves for the bare steel in a 3.5% NaCl solution.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of affinity-label chelates: a novel synthetic method of coupling ethylenediaminetetraacetic acid to amine functional groups. (n.d.). PubMed. Retrieved from [Link]

  • Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. (2025). Polymers, 17(21), 4635.
  • Polyurethane Elastomers with Multiple Chain Extenders. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

  • Characterization of Polyurethanes Containing Different Chain Extenders. (2011). Progress in Rubber, Plastics and Recycling Technology, 27(3), 131-148.
  • Synthesis, characterization, and evaluation of a novel bifunctional chelating agent for the lead isotopes 203Pb and 212Pb. (n.d.). PubMed. Retrieved from [Link]

  • Electrochemical impedance spectroscopy of scribed coated steel after salt spray testing. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Characterization and Evaluation of 1, 3-bis ((2-aminopropyl) amino) methyl)-5-methylimidazolidine-2, 4-dione (BAMMD) as corrosion inhibitor for carbon steel and Brass alloys in0.2M NaCl. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of the hard segment chemistry and structure on the thermal and mechanical properties of novel biomedical segmented poly(esterurethanes). (2008).
  • Epoxy Curing Agents. (n.d.). Evonik. Retrieved from [Link]

  • Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. (n.d.). ACS Omega. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Aromatic polyurethanes: The effect of hard segment and chain structure on their properties. (n.d.). Retrieved from [Link]

  • Comparison of conditional stability constants for various metal–EDTA complexes as a function of pH (Kim and Ong 1999). (n.d.). ResearchGate. Retrieved from [Link]

  • NN Bis3 Aminopropyl Methylamine Market Analysis 2025. (n.d.). Retrieved from [Link]

  • Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes: a comparative study. (2021). Archives of Materials Science and Engineering, 109(1), 5-16.
  • Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. (2020). Letters in Applied NanoBioScience, 10(1), 1937-1943.
  • Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time. (2021). Molecules, 26(7), 1933.
  • General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage. Retrieved from [Link]

  • EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes: a comparative study. (2021). Archives of Materials Science and Engineering, 109(1), 5-16.
  • Comparative Binding Studies of the Chelators Methylolanthanin and Rhodopetrobactin B to Lanthanides and Ferric Iron. (2024). ChemRxiv.
  • The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. (2022). Dalton Transactions, 51(16), 6430-6441.
  • Effect of Hard-Segment Structure on the Properties of Polyurethane/Poly(Ethyl Methacrylate) Damping Composites. (n.d.). MDPI. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(3-aminopropyl)methylamine
Reactant of Route 2
Reactant of Route 2
N,N-Bis(3-aminopropyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.